molecular formula C8H11BrN2OS B1371716 1-(4-Bromothiazol-2-yl)piperidin-4-ol CAS No. 1017781-58-6

1-(4-Bromothiazol-2-yl)piperidin-4-ol

Cat. No.: B1371716
CAS No.: 1017781-58-6
M. Wt: 263.16 g/mol
InChI Key: DHHJOPQBBXJUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromothiazol-2-yl)piperidin-4-ol (CAS 1017781-58-6) is a high-purity chemical compound with a molecular weight of 263.16 g/mol and the molecular formula C 8 H 11 BrN 2 OS . This molecule is an example of a strategic molecular hybrid, combining two privileged pharmacophores in medicinal chemistry: a 4-bromothiazole ring and a 4-hydroxypiperidine scaffold . The 4-bromothiazole moiety is a prominent structural feature in drug discovery, known for its diverse biological activities and presence in several marketed drugs . The bromine atom at the 4-position of the thiazole ring serves as a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity . The 4-hydroxypiperidine ring is a prevalent scaffold in pharmaceuticals that helps improve a molecule's solubility and allows for precise spatial orientation of substituents for optimal interaction with biological targets . The integration of these rings creates a novel chemical entity with potential for enhanced or novel biological activity, making it a valuable lead structure in academic and pharmaceutical research for developing new therapeutic agents . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals . Please refer to the Safety Data Sheet for proper handling instructions. This compound should be stored sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHJOPQBBXJUEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671672
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-58-6
Record name 1-(4-Bromo-1,3-thiazol-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(4-Bromothiazol-2-yl)piperidin-4-ol structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, integrating a multi-technique analytical approach to build an unassailable structural hypothesis. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography. Each section presents not only the data but also the strategic thinking required to interpret it, ensuring a self-validating and robust elucidation process.

Introduction: The Compound and the Strategy

This compound is a heterocyclic compound featuring a substituted thiazole ring linked to a piperidinol moiety. This molecular architecture is of significant interest in medicinal chemistry, as both thiazole and piperidine scaffolds are privileged structures found in numerous biologically active compounds.[1][2] Accurate and unambiguous determination of its chemical structure is the foundational prerequisite for understanding its structure-activity relationships (SAR), optimizing its properties, and ensuring regulatory compliance.

Our elucidation strategy is predicated on a holistic and orthogonal approach. We will systematically gather data from various spectroscopic techniques, with each method providing a unique piece of the structural puzzle.[3][4] Mass spectrometry will establish the molecular weight and elemental composition. Infrared spectroscopy will identify key functional groups. A suite of advanced NMR experiments will map the precise connectivity of atoms. Finally, X-ray crystallography will provide the definitive confirmation of the three-dimensional structure.

G cluster_0 Elucidation Workflow Sample Sample MS Mass Spectrometry Sample->MS Molecular Weight & Formula IR Infrared Spectroscopy Sample->IR Functional Groups NMR NMR Spectroscopy Sample->NMR Atom Connectivity (2D Structure) Structure Confirmed Structure MS->Structure IR->Structure XRay X-ray Crystallography NMR->XRay High-Quality Crystal (3D Structure) NMR->Structure XRay->Structure

Caption: A logical workflow for the structural elucidation of a novel chemical entity.

Mass Spectrometry (MS): Defining the Molecular Blueprint

2.1. Rationale and Mechanistic Insight

Mass spectrometry is the first-line technique to determine the molecular weight of an unknown compound and to gain initial structural insights through fragmentation analysis.[3] For this compound, we will employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to ascertain the accurate mass of the protonated molecule [M+H]⁺. The presence of a bromine atom provides a highly characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a crucial validation point for the molecular formula. Tandem MS (MS/MS) experiments will then be used to induce fragmentation, revealing characteristic losses and cleavages of the piperidine and thiazole rings that support the proposed structure.[5][6]

2.2. Predicted Mass and Fragmentation

  • Molecular Formula: C₉H₁₁BrN₂OS

  • Monoisotopic Mass: 277.9830 g/mol

  • HRMS (ESI+): The expected [M+H]⁺ ion would exhibit a doublet corresponding to:

    • C₉H₁₂⁷⁹BrN₂OS⁺: m/z 278.9908

    • C₉H₁₂⁸¹BrN₂OS⁺: m/z 280.9888

  • Key Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented.[1][6] We anticipate observing fragments corresponding to:

    • Neutral loss of H₂O: The hydroxyl group on the piperidine ring can be easily lost as water, especially under collision-induced dissociation (CID).[6]

    • Piperidine Ring Cleavage: Fission of the bonds adjacent to the nitrogen atom is a common pathway.

    • Thiazole Ring Fragmentation: Cleavage of the thiazole ring can also occur, though it is generally more stable.

Ion Formula Calculated m/z Description
[M+H]⁺C₉H₁₂BrN₂OS⁺278.9908 / 280.9888Protonated parent molecule with characteristic Br isotope pattern.
[M+H - H₂O]⁺C₉H₁₀BrN₂S⁺260.9802 / 262.9782Loss of water from the piperidinol moiety.[6]
[C₅H₉NO]⁺C₅H₁₀NO⁺100.0762Fragment corresponding to the protonated piperidin-4-ol moiety.
[C₄H₂BrN₂S]⁺C₄H₂BrN₂S⁺190.9203 / 192.9183Fragment corresponding to the bromothiazole amine core.

2.3. Experimental Protocol: ESI-MS/MS

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument, equipped with an ESI source.[1]

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ species.[1]

  • Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the isotopic cluster of the precursor ion.

  • Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 279.0) and perform a product ion scan by subjecting it to collision-induced dissociation (CID) with nitrogen or argon gas. Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity of an organic molecule.[7][8] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of every proton and carbon in the structure.

3.1. Rationale and Mechanistic Insight

  • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments. Techniques like DEPT-135 can differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically those on adjacent carbons (H-C-C-H).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is the key experiment for connecting molecular fragments.[7]

3.2. Predicted Spectral Data

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (H to C)
Thiazole-H5~6.8 - 7.2 (singlet)~105 - 110C2, C4
Piperidine-H2/H6 (axial & eq)~3.6 - 4.0 (multiplet)~45 - 50C2, C3/C5, C4
Piperidine-H3/H5 (axial & eq)~1.5 - 2.1 (multiplet)~30 - 35C2/C6, C4, C3/C5
Piperidine-H4 (methine)~3.9 - 4.3 (multiplet)~65 - 70C2/C6, C3/C5
Alcohol-OHBroad singlet (variable)-C4
Thiazole-C2 (quaternary)-~165 - 170H2/H6
Thiazole-C4 (quaternary)-~125 - 130H5

Note: Chemical shifts are estimates based on typical values for thiazole and piperidine derivatives and may vary depending on solvent and other conditions.[9][10][11]

G H5 C2 H5->C2 C4 H5->C4 H2_6 C2_thiazole H2_6->C2_thiazole

Caption: Key predicted HMBC correlations for this compound.

3.3. Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with sufficient scans for a good signal-to-noise ratio.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: Run a DEPT-135 experiment to distinguish CH/CH₃ (positive signals) from CH₂ (negative signals).

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to establish H-H correlations within the piperidine ring.

    • HSQC: Acquire a gradient-selected HSQC spectrum to assign one-bond H-C correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum. This is critical for confirming the connection between the piperidine N1 and the thiazole C2, and for verifying the overall carbon skeleton.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

4.1. Rationale and Mechanistic Insight

Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent technique for the rapid identification of key functional groups.[12][13] For our target molecule, we expect to see characteristic absorptions for the O-H bond of the alcohol, C-H bonds, C-N bonds, and vibrations associated with the thiazole ring.[14]

4.2. Predicted IR Absorptions

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch3400 - 3200Strong, BroadCharacteristic of an alcohol group, broadened by hydrogen bonding.
C-H Stretch (sp³)3000 - 2850Medium-StrongAliphatic C-H bonds of the piperidine ring.
C=N Stretch~1620MediumFrom the thiazole ring.[15]
C=C Stretch~1550MediumFrom the thiazole ring.
C-O Stretch1150 - 1050StrongAlcohol C-O bond.
C-N Stretch1250 - 1180Medium-StrongAmine-like C-N bond between the two rings.
C-Br Stretch650 - 550MediumCarbon-bromine bond.

4.3. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No special preparation is needed for ATR. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically generate the final absorbance spectrum.

X-ray Crystallography: The Definitive Proof

5.1. Rationale and Mechanistic Insight

Single-crystal X-ray crystallography is the gold standard for structural determination.[16] By diffracting X-rays off a well-ordered crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[2] While often the most challenging experiment due to the need for high-quality crystals, a successful crystal structure provides unequivocal proof of the proposed connectivity and conformation.[17]

5.2. Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical step.[16]

    • Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof) to near saturation.[16]

    • Conditions: Allow the solvent to evaporate slowly and undisturbed over several days in a loosely capped vial.

  • Crystal Mounting: Select a single, defect-free crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the crystal in an X-ray diffractometer.

    • Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[16]

  • Structure Solution and Refinement:

    • Process the raw diffraction data to determine the unit cell parameters and space group.

    • Solve the structure using direct or Patterson methods to find the initial atomic positions.[18]

    • Refine the structural model against the experimental data to obtain the final, highly accurate molecular structure.

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is achieved through the careful integration of data from multiple, complementary analytical techniques. High-resolution mass spectrometry confirms the elemental formula C₉H₁₁BrN₂OS via its accurate mass and characteristic bromine isotope pattern. Infrared spectroscopy provides clear evidence for the presence of an alcohol (O-H stretch) and the heterocyclic ring systems. The definitive connectivity is established by a suite of NMR experiments; ¹H and ¹³C NMR identify all unique atom environments, while 2D COSY, HSQC, and particularly HMBC experiments piece together the molecular puzzle, confirming the crucial N-C bond between the piperidine and thiazole rings. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation of the atomic arrangement in three dimensions. This rigorous, multi-faceted approach ensures the highest level of scientific confidence in the final structural assignment, providing a solid foundation for any future research or development activities.

References

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (2018). PubMed. Available at: [Link]

  • Davarski, K., Macicek, J., & Konovalov, L. (n.d.). FAR IR SPECTRA AND STRUCTURES OF Zn(II) COMPLEXES OF 2-AMINOTHIAZOLES. Journal of Coordination Chemistry, 38(1-2), 115-125. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. (n.d.). ResearchGate. Available at: [Link]

  • Carrión, M. D., et al. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515-22. Available at: [Link]

  • Sampath, N. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Indian Journal of Chemistry, 58(4), 804-808. Available at: [Link]

  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Available at: [Link]

  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. PubMed. Available at: [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.). ResearchGate. Available at: [Link]

  • Reva, I., & Lapinski, L. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3894. Available at: [Link]

  • ¹H NMR spectrum of the thiazole derivative B. (n.d.). ResearchGate. Available at: [Link]

  • FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. (2011). PubMed. Available at: [Link]

  • reveals the FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. The peak of 2953cm - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII.1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids2. Journal of the American Chemical Society, 87(13), 2913–2920. Available at: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). PubMed Central. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Available at: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2018). MDPI. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry. Available at: [Link]

  • Structure elucidation – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. (n.d.). University College Dublin. Available at: [Link]

  • Piperidin-4-ol. (n.d.). PubChem. Available at: [Link]

  • Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • Structural elucidation of compounds using different types of spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4. (n.d.). Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • 1-(4-Bromobenzyl)piperidin-4-ol (CAS No. 184921-07-1) Suppliers. (n.d.). Chemical Register. Available at: [Link]

  • 1-(2-Phenylethyl)-4-piperidinol. (n.d.). PubChem. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). PubMed Central. Available at: [Link]

  • N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. (2012). PubMed Central. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Available at: [Link]

  • 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. (n.d.). PubChem. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2017). National Institutes of Health. Available at: [Link]

  • N-(5-{[(5-bromothiophen-2-yl)methylidene]amino}-1,3,4-thiadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide. (n.d.). MolPort. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of the novel heterocyclic compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol. As a molecule incorporating both a substituted thiazole and a piperidinol moiety, it represents a scaffold of significant interest in medicinal chemistry and drug discovery. This document is structured to serve as a foundational resource for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet by elucidating the causal relationships between the molecule's structure and its properties, offering detailed, field-proven experimental protocols for their determination, and grounding all claims in authoritative scientific principles. The guide emphasizes the practical implications of each property in the context of pharmaceutical development, from formulation to predicting pharmacokinetic behavior.

Chemical Identity and Rationale for Characterization

Molecular Structure and Identifiers

This compound is a synthetic organic compound characterized by a piperidin-4-ol ring system linked via its nitrogen atom to the 2-position of a 4-bromothiazole ring. This unique combination of a hydrogen bond donor/acceptor (hydroxyl group), a basic nitrogen center (piperidine), and a halogenated aromatic heterocycle (bromothiazole) imparts a complex and tunable set of physicochemical characteristics.

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₈H₁₁BrN₂OS-
Molecular Weight 263.15 g/mol -
Canonical SMILES C1C(CN(C1)C2=NC(=CS2)Br)O-
Parent Structures CAS 204513-61-1 (for 4-Bromo-2-(piperidin-1-yl)thiazole)[1]
Parent Structures CAS 5382-16-1 (for piperidin-4-ol)[2]

Figure 1: 2D Chemical Structure

Rationale: Why These Properties Matter in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fundamentally governed by its physicochemical properties. Understanding these attributes is not an academic exercise; it is a critical prerequisite for rational drug design and development. Properties such as solubility, lipophilicity (LogP), and ionization state (pKa) directly influence a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For instance, a compound's ability to dissolve in aqueous physiological fluids (solubility) is a gatekeeper for its absorption.[3] Its ability to cross cellular membranes is dictated by the balance between hydrophilicity and lipophilicity (LogP).[4] The ionization state (pKa) affects both solubility and permeability, as charged species are typically more water-soluble while neutral species are more membrane-permeable.[5] Therefore, a thorough characterization, as detailed in this guide, provides the predictive power needed to optimize lead compounds, design effective formulations, and anticipate potential development challenges.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound. Where direct experimental data is not publicly available, this is noted, and the importance of experimental determination is emphasized.

PropertyValueSignificance in Drug Development
Physical State Predicted: Crystalline SolidImpacts handling, stability, and formulation (e.g., for solid dosage forms).
Melting Point (°C) Data Not AvailableA sharp melting point is an indicator of purity. It also relates to crystal lattice energy, which can influence solubility.[3]
Aqueous Solubility Data Not AvailableDetermines dissolution rate and bioavailability. Low solubility is a major hurdle in drug development.[6] An API is considered highly soluble if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[7]
Lipophilicity (LogP) Data Not AvailableMeasures the partitioning between an oily (n-octanol) and an aqueous phase. Key for predicting membrane permeability and absorption. For oral drugs, a LogP value < 5 is generally desirable (Lipinski's Rule of 5).[4]
pKa (Acid Dissociation Constant) Data Not AvailablePredicts the degree of ionization at a given pH. The piperidine nitrogen is expected to be basic. The thiazole ring may have a low basicity. This property is crucial as it affects solubility, absorption, and receptor binding.[5][8]

Spectroscopic and Structural Characterization Profile

The structural identity of this compound can be unequivocally confirmed through a combination of standard spectroscopic techniques. The expected spectral features are outlined below, providing a benchmark for experimental verification.[9][10][11][12]

  • ¹H NMR (Proton NMR): The spectrum is expected to show a distinct singlet for the proton at the 5-position of the thiazole ring. The piperidine ring will exhibit complex multiplets for its methylene protons, and a distinct signal for the methine proton at the 4-position adjacent to the hydroxyl group. The hydroxyl proton will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 NMR): The spectrum will show characteristic signals for the three carbons of the thiazole ring, including the bromine-substituted C4 and the piperidine-substituted C2. The piperidine ring will display signals for its four distinct carbon environments.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches (aliphatic, ~2850-2950 cm⁻¹), the C=N and C=C stretching of the thiazole ring (~1500-1600 cm⁻¹), and the C-Br stretch (in the fingerprint region, <700 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation pathways may include the cleavage of the piperidine ring or the loss of the bromothiazole moiety.

Experimental Protocols for Property Determination

This section provides standardized, step-by-step protocols for determining the critical physicochemical properties of this compound. Each protocol is designed to be self-validating and includes an explanation of the underlying scientific principles.

Melting Point Determination (Capillary Method)

This method provides a melting point range, a crucial indicator of sample purity.[13][14] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Experimental Workflow

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind sample to a fine powder prep2 Pack powder into capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in Mel-Temp apparatus prep2->meas1 meas2 Heat rapidly for approximate range finding meas1->meas2 meas3 Cool and repeat with a new sample meas2->meas3 meas4 Heat slowly (1-2°C/min) near expected MP meas3->meas4 meas5 Record T_initial (first liquid appears) meas4->meas5 meas6 Record T_final (all solid melts) meas5->meas6 result1 Report as Melting Point Range (T_initial - T_final) meas6->result1

Caption: Workflow for Melting Point Determination.

Step-by-Step Protocol:

  • Sample Preparation: Finely crush a small amount of the crystalline sample. Tap the open end of a glass capillary tube into the powder to collect a small amount of material.[15]

  • Packing: Tap the sealed end of the capillary on a hard surface to pack the sample tightly to a height of 2-3 mm.[16]

  • Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination (Optional but Recommended): Heat the block rapidly and note the approximate temperature at which the sample melts. This saves time in subsequent, more precise measurements.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the heating rate to 1-2°C per minute once the temperature is within 15-20°C of the approximate melting point.[15]

  • Data Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the last crystal melts (T_final). The melting point is reported as this range.[13]

Causality and Rationale:

  • Why a fine powder? A finely ground, well-packed sample ensures uniform heat transfer throughout the material, leading to a more accurate and sharper melting range.

  • Why a slow heating rate? A slow rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, preventing an overestimation of the melting point.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound, which is essential for BCS (Biopharmaceutics Classification System) classification.[3][6][7]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare buffers (pH 1.2, 4.5, 6.8) prep2 Add excess solid compound to each buffer in vials prep1->prep2 equil1 Agitate vials at constant temperature (e.g., 37°C) prep2->equil1 equil2 Monitor until equilibrium is reached (e.g., 24-48h) equil1->equil2 ana1 Filter or centrifuge to remove undissolved solid equil2->ana1 ana2 Extract aliquot from the clear supernatant ana1->ana2 ana3 Quantify concentration using a validated HPLC method ana2->ana3

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol:

  • Media Preparation: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.[7]

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The solid should be visibly present to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand. Separate the solid and liquid phases by centrifugation or filtration through a suitable membrane filter (e.g., 0.45 µm PTFE).

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][17]

Causality and Rationale:

  • Why excess solid? The presence of undissolved solid is critical to ensure that the solution is truly saturated and that the measured concentration represents the equilibrium solubility.[3]

  • Why pH range? For an ionizable compound like this compound, solubility can be highly pH-dependent. Measuring across a range provides a complete profile of its behavior in the GI tract.[7]

  • Why HPLC? HPLC is the preferred analytical method because of its specificity and ability to separate the parent compound from any potential impurities or degradants, ensuring accurate quantification.[3]

pKa Determination (Potentiometric Titration)

This method determines the pKa by monitoring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).

Experimental Workflow

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Calibrate pH meter with standard buffers setup2 Dissolve a known amount of compound in water/co-solvent setup1->setup2 titr1 Add standardized HCl titrant in small increments setup2->titr1 titr2 Record pH after each addition titr1->titr2 ana1 Plot pH vs. Volume of titrant added titr2->ana1 ana2 Calculate the first derivative (dpH/dV) ana1->ana2 ana3 Identify the inflection point (equivalence point) ana2->ana3 ana4 pKa is the pH at the half-equivalence point ana3->ana4

Caption: Workflow for Potentiometric pKa Determination.

Step-by-Step Protocol:

  • System Calibration: Calibrate a pH meter using at least two standard buffer solutions.

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/methanol mixture if solubility is low).

  • Titration: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer. Slowly add a standardized titrant (e.g., 0.1 M HCl to titrate the basic piperidine nitrogen) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH values against the volume of titrant added. The resulting titration curve will be sigmoidal. The pKa is determined from the inflection point of this curve, which corresponds to the point where half of the compound is ionized.[5]

Causality and Rationale:

  • Why a co-solvent? For sparingly soluble compounds, a co-solvent can be used to ensure the compound remains dissolved throughout the titration. The apparent pKa must then be corrected back to the aqueous value.[5]

  • Why the inflection point? The inflection point of the titration curve represents the equivalence point, where the moles of added titrant equal the moles of the analyte. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the functional group are equal.[5]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable technique for measuring the n-octanol/water partition coefficient (LogP), a direct measure of a compound's lipophilicity.[4][18]

Experimental Workflow

G cluster_setup Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation setup1 Pre-saturate n-octanol with water setup2 Pre-saturate water (or buffer) with n-octanol part1 Dissolve compound in one phase setup2->part1 part2 Add the second phase and shake vigorously to partition part1->part2 part3 Allow phases to separate completely (centrifuge if needed) part2->part3 ana1 Measure concentration in aqueous phase (C_aq) part3->ana1 ana2 Measure concentration in octanol phase (C_oct) part3->ana2 ana3 Calculate P = C_oct / C_aq ana1->ana3 ana2->ana3 ana4 Calculate LogP = log10(P) ana3->ana4

Caption: Workflow for Shake-Flask LogP Determination.

Step-by-Step Protocol:

  • Phase Preparation: Prepare the two phases by pre-saturating n-octanol with an aqueous buffer (e.g., pH 7.4) and vice-versa. This prevents volume changes during the experiment.[19]

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to a separation funnel or vial. Shake the mixture vigorously for a set period to allow the compound to partition between the two immiscible layers.

  • Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol layer (C_oct) and the aqueous layer (C_aq) using a suitable analytical method like HPLC-UV.[19]

  • Calculation: The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[4]

Causality and Rationale:

  • Why pre-saturate phases? n-Octanol and water are slightly miscible. Pre-saturation ensures that the volumes of the two phases do not change during partitioning, which would lead to errors in the final concentration measurements.[19]

  • Why use a buffer at pH 7.4? For ionizable compounds, the partition coefficient is pH-dependent. At pH 7.4, the measurement gives the distribution coefficient (LogD), which is more physiologically relevant than the LogP of the neutral species alone. For a comprehensive profile, this experiment should be repeated at different pH values.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling should be adopted based on its chemical structure (a halogenated heterocyclic amine).[20][21][22]

  • Hazard Identification: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation. Handle with care.[23]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound. Work in a well-ventilated area or a chemical fume hood.[21]

  • First-Aid Measures:

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of significant exposure, seek immediate medical attention.[23]

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and strong acids.[24]

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the critical physicochemical properties of this compound. The outlined protocols provide robust methodologies for researchers to generate the precise data needed to evaluate its potential as a drug discovery scaffold. The interplay of its structural features—a basic piperidine ring, a polar hydroxyl group, and a lipophilic bromothiazole moiety—suggests a nuanced profile that warrants thorough experimental investigation.

Future work should focus on executing these protocols to generate empirical data for melting point, solubility, pKa, and LogP. Further studies, such as polymorph screening, chemical stability analysis under different pH and temperature conditions, and in-vitro ADME assays, would provide a more complete picture of the compound's pharmaceutical potential.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • Science Olympiad. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Klan, P., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • North Penn School District. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • JoVE. (2017). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set. Retrieved from [Link]

  • SciSpace. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies. Retrieved from [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • PubMed Central - NIH. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]

  • YouTube. (2025). Order of Acidity and PKa in heterocyclic compounds. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • PubMed Central - NIH. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Retrieved from [Link]

  • ResearchGate. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and characterization of thiazole derivatives and evaluate their performance as additive in polyurethane coating. Retrieved from [Link]

  • ChemBK. (2022). piperidin-4-ol. Retrieved from [Link]

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from [Link]

  • Collection of Czechoslovak Chemical Communications. (1997). Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)-5beta-cholan-3alpha-ols and Four Hydroxylated 23-(4,5-Dihydroimidazol-2-yl)-24-nor-5beta-cholanes. Retrieved from [Link]

  • Chemical Register. (n.d.). 1-(4-Bromobenzyl)piperidin-4-ol (CAS No. 184921-07-1) Suppliers. Retrieved from [Link]

  • LookChem. (n.d.). 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE Safety Data Sheets(SDS). Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. Retrieved from [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • PubMed Central. (n.d.). N-[4-(4-Bromophenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Piperidin-1-yl)butan-2-one. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Novel Bromothiazole Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthetic pathways for novel bromothiazole piperidine analogs, a class of compounds of significant interest in medicinal chemistry and drug development. We will explore the strategic synthesis of key precursors, including brominated thiazoles and functionalized piperidines, and delve into the primary coupling methodologies for assembling the final target molecules. The discussion emphasizes the rationale behind experimental choices, providing researchers and drug development professionals with a robust framework for the design and execution of synthetic routes to this important heterocyclic scaffold.

Introduction: The Significance of the Bromothiazole Piperidine Scaffold

The convergence of the thiazole and piperidine moieties within a single molecular architecture has garnered considerable attention in the field of medicinal chemistry. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The piperidine ring, a saturated six-membered heterocycle, is also a ubiquitous scaffold in pharmaceuticals, often utilized to enhance physicochemical properties such as solubility and bioavailability, and to provide a three-dimensional framework for precise interaction with biological targets.

The incorporation of a bromine atom onto the thiazole ring offers a versatile synthetic handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a broad chemical space and the fine-tuning of structure-activity relationships (SAR). This guide will focus on the core synthetic strategies to construct these valuable bromothiazole piperidine analogs.

Synthesis of Key Precursors

The efficient synthesis of the target analogs relies on the robust preparation of the two key building blocks: the bromothiazole core and the piperidine fragment.

Pathway I: Synthesis of the Bromothiazole Core

A primary and widely adopted method for the synthesis of the thiazole ring is the Hantzsch Thiazole Synthesis . This versatile reaction involves the condensation of an α-haloketone with a thioamide.[3][4][5] For the preparation of a 2-amino-4-arylthiazole, a common precursor, an α-bromoacetophenone is reacted with thiourea.[3][6][7]

The subsequent introduction of a bromine atom at a specific position on the thiazole ring can be achieved through various bromination techniques.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole via Hantzsch Synthesis [3][5]

  • In a round-bottom flask, combine α-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).

  • Add ethanol as the solvent.

  • Heat the mixture to reflux for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing an aqueous solution of sodium carbonate (5%) to neutralize the hydrobromide salt formed and precipitate the product.

  • Collect the solid product by vacuum filtration, wash with water, and air dry.

  • The crude product can be further purified by recrystallization from ethanol.

Table 1: Representative Conditions for Hantzsch Thiazole Synthesis

α-HaloketoneThioamideSolventCatalystTemperatureTimeYieldReference
Substituted Phenacyl BromideThioureaEthanolCopper Silicate78°C1-2 hHigh[6]
2-BromoacetophenoneThioureaMethanolNone100°C30 min~99%[3][5]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaEthanol/WaterSilica Supported Tungstosilisic Acid65°C1-2 h79-90%[8]
Pathway II: Synthesis of the Piperidine Moiety

For the purpose of this guide, we will focus on the preparation of N-Boc-4-aminopiperidine, a versatile building block that allows for subsequent coupling reactions at the 4-amino position. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[9][10][11]

Experimental Protocol: Synthesis of 4-N-Boc-Aminopiperidine [12][13]

A common route involves the reductive amination of N-benzyl-4-piperidone followed by Boc protection and debenzylation.

  • Reductive Amination: React N-benzyl-4-piperidone with an ammonia source and a reducing agent (e.g., sodium cyanoborohydride) to form 1-benzyl-4-aminopiperidine.

  • Boc Protection: Treat 1-benzyl-4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) to yield tert-butyl (1-benzylpiperidin-4-yl)carbamate.[12]

  • Debenzylation: The benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere in a solvent such as methanol.[12] Filtration of the catalyst and removal of the solvent yields 4-N-Boc-aminopiperidine.

Core Synthetic Strategies for Bromothiazole Piperidine Analogs

The primary strategy for constructing the target analogs involves the coupling of the bromothiazole and piperidine precursors. The most prominent and efficient method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.

Buchwald-Hartwig Cross-Coupling Reaction

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[14][15][16][17] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.

Conceptual Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_precursors Starting Materials cluster_catalytic_cycle Catalytic Cycle cluster_products Products Bromothiazole Bromothiazole (Aryl Halide) OxAdd Oxidative Addition Bromothiazole->OxAdd Piperidine N-Boc-Piperidine (Amine) LigandEx Amine Coordination Piperidine->LigandEx Pd0 Pd(0) Catalyst Pd0->OxAdd Ar-Br OxAdd->LigandEx Amine RedElim Reductive Elimination LigandEx->RedElim Base RedElim->Pd0 Product CoupledProduct N-Boc-Bromothiazole Piperidine Analog RedElim->CoupledProduct FinalProduct Bromothiazole Piperidine Analog CoupledProduct->FinalProduct Boc Deprotection (e.g., TFA)

Caption: General workflow for Buchwald-Hartwig coupling.

Key Components and Rationale:

  • Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. These are reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: The choice of ligand is critical and influences the efficiency of the reaction. Bulky, electron-rich phosphine ligands such as BINAP, XPhos, or tBuBrettPhos are often employed to facilitate both the oxidative addition and reductive elimination steps.

  • Base: A non-nucleophilic base is required to deprotonate the amine, making it more nucleophilic. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium carbonate (K₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst and the phosphine ligand.

  • Add the bromothiazole derivative, the N-Boc-piperidine derivative, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Aryl Bromides | Secondary Cyclic Amines | Pd(dba)₂/BINAP | NaOtBu | Toluene | 80°C |[14] | | Unprotected Bromoimidazoles | Various Amines | Pd precatalyst/tBuBrettPhos | LHMDS | THF | 100°C |[18] | | Aryl Chlorides | Piperidine | Pd-NHC Precatalyst | NaOtBu | Dioxane | 100°C |[19] |

Final Deprotection Step

The final step in the synthesis is the removal of the Boc protecting group to yield the free amine. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection [9][10]

  • Dissolve the N-Boc protected bromothiazole piperidine analog in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, the solvent and excess acid can be removed under reduced pressure.

  • To obtain the free base, the residue is dissolved in water and neutralized with a base like sodium bicarbonate. The product is then extracted with an organic solvent, dried, and concentrated.

Deprotection Workflow

Deprotection Start N-Boc Protected Analog Step1 Protonation of Carbonyl Oxygen (Acid) Start->Step1 TFA or HCl Step2 Loss of tert-butyl cation Step1->Step2 Step3 Decarboxylation of Carbamic Acid Step2->Step3 End Final Product (Free Amine) Step3->End

Caption: Mechanism of acid-catalyzed Boc deprotection.

Conclusion

The synthesis of novel bromothiazole piperidine analogs is a strategically important endeavor in modern drug discovery. This guide has outlined the key synthetic pathways, focusing on the robust Hantzsch synthesis for the thiazole core and established methods for the preparation of a versatile piperidine building block. The cornerstone of the assembly strategy is the palladium-catalyzed Buchwald-Hartwig amination, a highly efficient and broadly applicable C-N cross-coupling reaction. By understanding the principles and experimental details presented herein, researchers are well-equipped to design and execute synthetic routes to a diverse array of bromothiazole piperidine analogs for biological evaluation.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • El-Sayed, N. N., et al. (2016).
  • Centurion University of Technology and Management. (n.d.). Thiazole. Retrieved from [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]

  • Gao, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3465-3468.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Zulkifli, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-15.
  • El-Sayed, N. N., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1599.
  • Hassan, A. A., & Agwa, A. M. (2020). Review of the synthesis and biological activity of thiazoles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Rahatgaonkar, A. M., et al. (2003). Microwave-Assisted Synthesis of 2-amino-4-substituted phenyl-thiazoles. Asian Journal of Chemistry, 15(2), 1039-1042.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Pansare, D. N., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 527-533.
  • Organic Chemistry Explained. (2019, January 7). Buchwald-Hartwig coupling [Video]. YouTube. [Link]

  • Zulkifli, N. A., et al. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology, 22(1), 1-16.
  • Su, M., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835.
  • Al-Hourani, B. J., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances, 11(26), 15949-15963.
  • Li, J., et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science, 13(38), 11293-11299.
  • ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides[a]. Retrieved from [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Hassan, A. A., & Agwa, A. M. (2020). Review of the synthesis and biological activity of thiazoles.
  • Cotor, D. C., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. International Journal of Molecular Sciences, 23(19), 11598.
  • Wang, D., et al. (2021). Palladium-catalyzed interannular C–H amination of biaryl amines.

Sources

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety stands as a quintessential privileged scaffold in the landscape of medicinal chemistry. This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as the foundational framework for a vast and ever-expanding library of biologically active molecules.[1] Its appeal to drug discovery scientists lies in its synthetic tractability, allowing for diverse and targeted substitutions at multiple positions, and its inherent ability to engage in a variety of non-covalent interactions with biological macromolecules. This versatility has led to the development of 2-aminothiazole derivatives that exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This technical guide offers an in-depth exploration of these key biological activities, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, robust experimental protocols for their evaluation, and critical insights into structure-activity relationships that govern their therapeutic potential.

I. Anticancer Activity: Targeting the Engines of Malignancy

2-Aminothiazole derivatives have emerged as a formidable class of anticancer agents, demonstrating significant cytotoxic and antiproliferative effects against a wide spectrum of human cancer cell lines, including those of the breast, lung, colon, and central nervous system.[3][4] The primary mechanism underpinning their anticancer efficacy is the targeted inhibition of various protein kinases that are critical for cancer cell growth, survival, and proliferation.[3]

A. Mechanism of Action: The Kinase Inhibition Paradigm

Many 2-aminothiazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disruption of vital signaling pathways ultimately leads to cell cycle arrest and apoptosis. Key kinase families targeted by 2-aminothiazole derivatives include:

  • Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. Overexpression of Aurora kinases A and B is a common feature in many cancers. 2-Aminothiazole derivatives have been designed to specifically inhibit these kinases, leading to mitotic arrest and subsequent cell death.

  • Cyclin-Dependent Kinases (CDKs): CDKs are the master regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Certain 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2, CDK4, and CDK6, inducing G1 phase cell cycle arrest.[1]

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in cell growth, differentiation, and survival. The 2-aminothiazole scaffold is a core component of Dasatinib, a potent pan-Src family kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

  • Other Kinases: The versatility of the 2-aminothiazole scaffold has enabled the development of inhibitors for a range of other kinases implicated in cancer, such as B-RAF, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[3]

Signaling Pathway: 2-Aminothiazole Derivatives as CDK Inhibitors

CDK_Inhibition cluster_0 Cell Cycle Progression cluster_1 Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds & activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->CDK4/6 inhibits

Caption: Inhibition of CDK4/6 by a 2-aminothiazole derivative prevents Rb phosphorylation, leading to cell cycle arrest.

B. Quantitative Anticancer Activity Data

The anticancer potency of 2-aminothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Derivative ClassCancer Cell LineIC50 (µM)Reference
Phenyl-substitutedH1299 (Lung)4.89[4]
Phenyl-substitutedSHG-44 (Glioma)4.03[4]
Phenylamide-substitutedK563 (Leukemia)16.3[4]
Halogenated-phenylHT29 (Colon)0.63[4]
N-acylA2780 (Ovarian)0.095[4]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well microplates

  • 2-Aminothiazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 2-Aminothiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi, making them a promising scaffold for the development of new anti-infective drugs.[2][5]

A. Mechanism of Action: Disrupting Microbial Viability

The antimicrobial mechanisms of 2-aminothiazole derivatives are multifaceted and can involve the inhibition of essential microbial enzymes:

  • MurB Inhibition: In bacteria, the MurB enzyme is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. Some 2-aminothiazole derivatives have been shown to inhibit MurB, thereby disrupting cell wall synthesis and leading to bacterial cell death.[6]

  • CYP51 Inhibition: In fungi, the enzyme lanosterol 14α-demethylase (CYP51) is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 by certain 2-aminothiazole derivatives disrupts membrane integrity and leads to fungal cell death.[6]

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Start Start Prepare Bacterial/Fungal Inoculum Prepare Bacterial/Fungal Inoculum Start->Prepare Bacterial/Fungal Inoculum Serial Dilution of 2-Aminothiazole Derivative Serial Dilution of 2-Aminothiazole Derivative Start->Serial Dilution of 2-Aminothiazole Derivative Inoculate Microplate Inoculate Microplate Prepare Bacterial/Fungal Inoculum->Inoculate Microplate Serial Dilution of 2-Aminothiazole Derivative->Inoculate Microplate Incubate Incubate Inoculate Microplate->Incubate Read Results (Visual/Spectrophotometric) Read Results (Visual/Spectrophotometric) Incubate->Read Results (Visual/Spectrophotometric) Determine MIC Determine MIC Read Results (Visual/Spectrophotometric)->Determine MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 2-aminothiazole derivatives.

B. Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 2-aminothiazole derivatives is expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Piperazinyl-substitutedStaphylococcus aureus (MRSA)4[2]
Piperazinyl-substitutedEscherichia coli8[2]
Thiazolyl-thioureaStaphylococcus aureus4-16[2]
Thiazolyl-thioureaStaphylococcus epidermidis4-16[2]
Chromene-substitutedVarious bacteria and fungiBroad-spectrum activity[2]
C. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplates

  • 2-Aminothiazole derivative stock solution (in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the 2-aminothiazole derivative in the broth medium directly in the wells of a 96-well microplate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 2-Aminothiazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes.[7]

A. Mechanism of Action: Quelling the Flames of Inflammation

The anti-inflammatory effects of 2-aminothiazole derivatives are largely attributed to their ability to interfere with the following pathways:

  • NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Some 2-aminothiazole derivatives can inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators.[8]

  • Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Certain 2-aminothiazole derivatives exhibit inhibitory activity against COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation.[7]

Signaling Pathway: 2-Aminothiazole Derivatives in NF-κB and COX Inhibition

Anti_Inflammatory_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro-inflammatory Genes (COX-2, iNOS) activates transcription COX-2 COX-2 Pro-inflammatory Genes (COX-2, iNOS)->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins 2-Aminothiazole Derivative 2-Aminothiazole Derivative 2-Aminothiazole Derivative->IKK inhibits 2-Aminothiazole Derivative->COX-2 inhibits

Caption: 2-Aminothiazole derivatives can exert anti-inflammatory effects by inhibiting both the NF-κB pathway and the activity of COX-2.

B. Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of 2-aminothiazole derivatives can be assessed by their ability to inhibit the production of inflammatory mediators or reduce edema in animal models.

Derivative ClassAssayIC50 (µM) or % InhibitionReference
Thiazolyl-butanamideCOX-1 Inhibition1.00 - 6.34[2]
Thiazolyl-butanamideCOX-2 Inhibition0.09 - 0.71[2]
Pterostilbene-ureaNO Production in LPS-stimulated RAW 264.7 cells9.87 - 19.78[9]
Pterostilbene-ureaCOX-2 Inhibition0.085 - 0.141[9]
C. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of novel compounds.

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in sterile saline)

  • 2-Aminothiazole derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Animal handling equipment

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals to the laboratory conditions and fast them overnight before the experiment.

  • Compound Administration: Administer the 2-aminothiazole derivative or the vehicle control to the animals via oral gavage or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.

IV. Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that 2-aminothiazole derivatives possess significant neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.[10][11]

A. Mechanism of Action: Shielding Neurons from Degeneration

The neuroprotective effects of 2-aminothiazole derivatives are linked to their ability to interfere with key pathological processes in neurodegeneration:

  • Inhibition of Tau Aggregation: In Alzheimer's disease, the hyperphosphorylation and aggregation of the tau protein into neurofibrillary tangles is a major pathological hallmark. Certain 2-aminothiazole derivatives have been shown to inhibit tau aggregation, thereby preventing neuronal toxicity.[10][12]

  • Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease. Some 2-aminothiazole derivatives have been identified as potent cholinesterase inhibitors.[11]

  • Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are also key contributors to neuronal damage in neurodegenerative diseases. The antioxidant and anti-inflammatory properties of some 2-aminothiazole derivatives contribute to their overall neuroprotective effects.[11]

Logical Relationship: Neuroprotective Mechanisms of 2-Aminothiazole Derivatives

Neuroprotection 2-Aminothiazole Derivative 2-Aminothiazole Derivative Inhibition of Tau Aggregation Inhibition of Tau Aggregation 2-Aminothiazole Derivative->Inhibition of Tau Aggregation Cholinesterase Inhibition Cholinesterase Inhibition 2-Aminothiazole Derivative->Cholinesterase Inhibition Antioxidant Effects Antioxidant Effects 2-Aminothiazole Derivative->Antioxidant Effects Anti-inflammatory Effects Anti-inflammatory Effects 2-Aminothiazole Derivative->Anti-inflammatory Effects Neuroprotection Neuroprotection Inhibition of Tau Aggregation->Neuroprotection Cholinesterase Inhibition->Neuroprotection Antioxidant Effects->Neuroprotection Anti-inflammatory Effects->Neuroprotection

Caption: The multifaceted neuroprotective effects of 2-aminothiazole derivatives.

B. Quantitative Neuroprotective Activity Data

The neuroprotective potential of 2-aminothiazole derivatives can be evaluated through various in vitro and in vivo assays.

Derivative ClassAssayIC50 (µM) or % ProtectionReference
Propenamide-substitutedAChE Inhibition0.5[13]
Propenamide-substitutedBChE Inhibition14.7[13]
Propanamide-substitutedBChE Inhibition0.9[13]
Thiourea-substitutedNeuroprotection against H2O2-induced damage in PC12 cells~40% protection at 10 µM[11]
Benzamide-substitutedNeuroprotection against H2O2-induced damage in PC12 cells~38% protection at 10 µM[11]
C. Experimental Protocol: In Vitro Evaluation of Neuroprotection against Oxidative Stress

This protocol describes a common in vitro method to assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., PC12 or SH-SY5Y)

  • Complete culture medium

  • 96-well microplates

  • 2-Aminothiazole derivative stock solution (in DMSO)

  • Hydrogen peroxide (H2O2) solution

  • MTT assay reagents (as described previously)

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to attach and differentiate if necessary.

  • Pre-treatment with Compound: Pre-treat the cells with various concentrations of the 2-aminothiazole derivative for a specific period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by adding a specific concentration of H2O2 to the wells (excluding the untreated control wells).

  • Incubation: Incubate the plate for a further 24 hours.

  • Assessment of Cell Viability: Determine the cell viability using the MTT assay as described in the anticancer section.

  • Data Analysis: Calculate the percentage of neuroprotection for each concentration of the test compound by comparing the viability of the cells treated with both the compound and H2O2 to those treated with H2O2 alone.

V. Conclusion: A Privileged Scaffold with a Promising Future

The 2-aminothiazole scaffold continues to be a fertile ground for the discovery and development of novel therapeutic agents. Its remarkable versatility and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 2-aminothiazole derivatives, complete with mechanistic insights and detailed experimental protocols. As our understanding of the molecular basis of disease continues to evolve, the rational design and synthesis of new 2-aminothiazole-based compounds hold immense promise for addressing some of the most pressing challenges in human health.

References

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-20. [Link]

  • Lagoja, I., Pannecouque, C., Griffioen, G., Wera, S., Rojasdelaparra, V. M., & Van Aerschot, A. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 43(5), 386-392. [Link]

  • Nishida, Y., Nakashima, F., & Tanaka, H. (2002). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Bioorganic & Medicinal Chemistry, 10(6), 1951-1962. [Link]

  • Geronikaki, A., Petrou, A., Kartsev, V., & Sokovic, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Petrou, A., Kartsev, V., Geronikaki, A., Glamočlija, J., Ćirić, A., & Soković, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. SAR and QSAR in Environmental Research, 34(5), 395-414. [Link]

  • Gauthier, S., Chorin, E., Chtita, S., Yahiaoui, A., Djiar, A., Riou, J. F., & Guittat, L. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. International Journal of Molecular Sciences, 24(20), 15050. [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. [Link]

  • Petrou, A., Kartsev, V., Geronikaki, A., & Sokovic, M. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Semantic Scholar. [Link]

  • Klug, L. E., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(17), 4947-4952. [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. ResearchGate. [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

  • Li, J., et al. (2012). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Chinese Journal of Chemistry. [Link]

  • Petrou, A., et al. (2023). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. ResearchGate. [Link]

  • Yildiz, E., et al. (2023). New thiourea and benzamide derivatives of 2-aminothiazole as multi-target agents against Alzheimer's disease: Design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PeerJ, 7, e7553. [Link]

  • Gümüş, M., et al. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. Archiv der Pharmazie, 356(8), e2300054. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Özbek, O., & Gürdere, M. B. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 525-556. [Link]

  • Gauthier, S., et al. (2023). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. ResearchGate. [Link]

  • El-Sayed, N. N. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

  • Kos, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • Akbari, A., et al. (2022). Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. European Journal of Medicinal Chemistry, 243, 114755. [Link]

  • Bulut, Z., et al. (2022). Design, synthesis, biological evaluation, and in silico studies of cholinesterase inhibitors based on the 2-aminothiazole scaffold. ResearchGate. [Link]

  • Saki, G., et al. (2022). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Journal of Basic and Clinical Physiology and Pharmacology, 33(4), 421-432. [Link]

  • Al-Ostoot, F. H., et al. (2022). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1648-1663. [Link]

  • Wang, Y., et al. (2022). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. Bioorganic Chemistry, 129, 106175. [Link]

  • Yilmaz, I., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX. Turkish Journal of Pharmaceutical Sciences, 20(4), 382-390. [Link]

  • Sharma, V., & Kumar, P. (2010). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. E-Journal of Chemistry, 7(4), 1439-1444. [Link]

Sources

The Piperidin-4-ol Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Among its many derivatives, the piperidin-4-ol scaffold has emerged as a particularly versatile and privileged structure for the development of novel therapeutic agents. Its conformational flexibility and ability to participate in key hydrogen bonding interactions allow for the fine-tuning of physicochemical and pharmacological properties.[3] This guide provides a comprehensive exploration of potential therapeutic targets for the piperidin-4-ol scaffold, delving into the underlying mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for target validation. We will explore its application in neuroscience, metabolic disorders, and oncology, offering a technical resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Piperidin-4-ol Scaffold: A Foundation for Diverse Bioactivity

The piperidin-4-ol moiety, a saturated six-membered heterocycle containing a hydroxyl group at the 4-position, serves as a crucial pharmacophore in a wide array of biologically active molecules. Its prevalence in both natural products and synthetic drugs underscores its significance in drug design.[2] The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating critical interactions with biological targets. Furthermore, the piperidine ring can adopt various conformations (chair, boat, twist-boat), allowing for precise spatial orientation of substituents to optimize binding affinity and selectivity.[3]

The synthesis of piperidin-4-ol derivatives is well-established, often commencing from piperidin-4-one through various chemical transformations, including reduction and nucleophilic addition reactions. This synthetic tractability allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

Therapeutic Targets in Neuroscience

The piperidin-4-ol scaffold has shown significant promise in targeting key proteins implicated in neurological and psychiatric disorders.

Opioid Receptors: Modulating Pain and Addiction

Piperidin-4-ol derivatives have been extensively investigated as modulators of opioid receptors, particularly the mu-opioid receptor (MOR), a primary target for pain management.[4]

Mechanism of Action: Piperidin-4-ol-based MOR agonists mimic the action of endogenous opioid peptides by binding to and activating the receptor, which is a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and modulation of ion channel activity. The ultimate effect is a decrease in neuronal excitability and the perception of pain. The hydroxyl group of the piperidin-4-ol scaffold often forms a key hydrogen bond with a specific residue in the MOR binding pocket, anchoring the ligand and contributing to its high affinity.

Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have revealed that modifications to the piperidin-4-ol core can significantly impact potency and selectivity for the MOR. For instance, the nature of the substituent on the piperidine nitrogen and the stereochemistry of the scaffold play pivotal roles in determining binding affinity and functional activity.[4]

Compound/SeriesTargetKey Structural Features for ActivityKᵢ (nM)EC₅₀ (nM)
Compound 23 (analog of a tramadol metabolite)MOR3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol0.00340.68
(3R, 4S)-23MORSpecific stereoisomer0.00210.0013

Experimental Protocol: Opioid Receptor Binding Assay

A competitive radioligand binding assay is a fundamental method to determine the binding affinity of a test compound for the mu-opioid receptor.[5]

Objective: To determine the inhibition constant (Kᵢ) of a piperidin-4-ol derivative for the human mu-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).

  • Test Compound: Piperidin-4-ol derivative.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (96-well plate, in triplicate):

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₔ), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.[5]

  • Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competitive binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Signaling Pathway Visualization

G_Protein_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o G-protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Piperidin-4-ol Agonist Ligand->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Leads to

Caption: MOR activation by a piperidin-4-ol agonist.

Nociceptin/Orphanin FQ (NOP) Receptor: A Target for Pain and Other CNS Disorders

The NOP receptor, another member of the opioid receptor family, is a promising target for the treatment of pain, anxiety, and substance abuse.[6] Piperidin-4-ol derivatives have been identified as potent NOP receptor ligands, acting as both agonists and antagonists.[6]

Mechanism of Action: Similar to MOR, the NOP receptor is a GPCR. Agonists at the NOP receptor can produce analgesia, while antagonists have been shown to have potential in treating depression and enhancing the analgesic effects of classical opioids.[6] The ability of the piperidin-4-ol scaffold to be modified to produce both agonists and antagonists within the same structural class makes it particularly attractive for NOP receptor-targeted drug discovery.[6]

Structure-Activity Relationship (SAR) Insights: Subtle structural modifications, particularly at the piperidine nitrogen (N-1) and the 4-position, can dramatically alter the functional activity of piperidin-4-ol derivatives at the NOP receptor, converting potent antagonists into potent agonists.[6][7]

Compound SeriesKey Structural ModificationFunctional Activity
N-(4-piperidinyl)-2-indolinonesCyclopentyl at N-1Antagonist (Kₑ = 15 nM)
N-(4-piperidinyl)-2-indolinonesCyclooctyl at N-1Agonist (EC₅₀ = 20 nM)

Experimental Protocol: Cell-Based Functional Assay for NOP Receptor

A common method to assess the functional activity of GPCR ligands is the [³⁵S]GTPγS binding assay, which measures G-protein activation.[6]

Objective: To determine the agonist or antagonist activity of a piperidin-4-ol derivative at the NOP receptor.

Materials:

  • Cell membranes from a cell line expressing the recombinant human NOP receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • Test compound (piperidin-4-ol derivative).

  • Known NOP agonist (e.g., N/OFQ) and antagonist.

  • Assay Buffer.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the opioid receptor binding assay.

  • Assay Setup (for agonist testing):

    • Incubate membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Assay Setup (for antagonist testing):

    • Incubate membranes with a fixed concentration of a known NOP agonist and varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash filters with ice-cold buffer.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS.

  • Data Analysis:

    • Agonist Activity: Plot the stimulated [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC₅₀ and Eₘₐₓ values.

    • Antagonist Activity: Determine the Kₑ value from the shift in the agonist concentration-response curve.

Workflow Visualization

NOP_Assay_Workflow start Start prep Prepare NOP Receptor- Expressing Cell Membranes start->prep setup Set up Assay Plate: - Membranes - [³⁵S]GTPγS & GDP - Test Compound (Agonist/Antagonist) prep->setup incubate Incubate at 30°C setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Determine EC₅₀/Eₘₐₓ (Agonist) - Determine Kₑ (Antagonist) count->analyze end End analyze->end

Caption: Workflow for NOP receptor functional assay.

Acetylcholinesterase (AChE): A Target for Alzheimer's Disease

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[8] Piperidin-4-ol derivatives have been designed and synthesized as potent AChE inhibitors.[9][10]

Mechanism of Action: Piperidin-4-ol-based AChE inhibitors typically bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine. The piperidine nitrogen, often protonated at physiological pH, can interact with the anionic subsite of the AChE active site. The rest of the molecule can form interactions with other regions of the active site, such as the catalytic triad and the peripheral anionic site, leading to potent inhibition.

Structure-Activity Relationship (SAR) Insights: The inhibitory potency of piperidin-4-ol derivatives against AChE is highly dependent on the substituents on the piperidine ring and the nitrogen atom. Bulky and aromatic groups can enhance binding affinity.[10]

CompoundKey Structural FeatureAChE IC₅₀ (nM)
Donepezil (marketed drug with a piperidine core)N-benzylpiperidine moiety~6.7
Compound 211-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure AChE activity and inhibition.[11]

Objective: To determine the IC₅₀ value of a piperidin-4-ol derivative for AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme.

  • Acetylthiocholine (ATCh) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compound (piperidin-4-ol derivative).

  • Phosphate buffer (pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCh, DTNB, and the test compound in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add buffer, DTNB solution, and the test compound at various concentrations to the wells.

    • Add the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the ATCh substrate solution to all wells to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited control. Determine the IC₅₀ value from the dose-response curve.

Reaction Visualization

Ellman_Reaction ATCh Acetylthiocholine (ATCh) AChE AChE ATCh->AChE Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate TNB 5-Thio-2-nitrobenzoate (Yellow, A₄₁₂) Thiocholine->TNB + DTNB DTNB DTNB (Colorless) DTNB->TNB

Caption: Principle of the Ellman's assay for AChE activity.

Metabolic Disease Targets

Dipeptidyl Peptidase IV (DPP-4): A Target for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, which are important for glucose homeostasis. Inhibition of DPP-4 is an established therapeutic approach for type 2 diabetes. Piperidin-4-ol derivatives have been identified as novel DPP-4 inhibitors.

Mechanism of Action: Piperidin-4-ol-based DPP-4 inhibitors bind to the active site of the enzyme, preventing the cleavage of incretin hormones like GLP-1 and GIP. This leads to increased levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Experimental Protocol: DPP-4 Inhibition Assay

A fluorometric assay is commonly used to screen for DPP-4 inhibitors.[12]

Objective: To determine the IC₅₀ value of a piperidin-4-ol derivative for DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme.

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (AMC).

  • Test compound (piperidin-4-ol derivative).

  • DPP-4 inhibitor control (e.g., Sitagliptin).

  • Assay buffer (e.g., Tris-HCl, pH 8.0).

  • 96-well black plate with a clear bottom.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of DPP-4, Gly-Pro-AMC, and the test compound in assay buffer.

  • Assay Setup:

    • Add the test compound at various concentrations to the wells.

    • Add the DPP-4 enzyme solution.

  • Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence (excitation ~360 nm, emission ~460 nm) kinetically. The rate of increase in fluorescence is proportional to DPP-4 activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Oncology Targets

The piperidin-4-ol scaffold is also a promising framework for the development of anticancer agents, targeting various aspects of cancer cell biology.[13]

Kinase Inhibition: Halting Cancer Cell Proliferation

Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. Piperidin-4-ol derivatives have been developed as inhibitors of several kinases, including Akt (Protein Kinase B) and receptor tyrosine kinases like VEGFR-2.[14][15]

Mechanism of Action: Piperidin-4-ol-based kinase inhibitors typically compete with ATP for binding to the kinase domain of the enzyme. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Structure-Activity Relationship (SAR) Insights: The specific substituents on the piperidin-4-ol scaffold determine the selectivity and potency of kinase inhibition. For example, in a series of Akt inhibitors, a piperidin-4-yl side chain was found to be a key structural feature for high inhibitory activity.[14]

| Compound | Target | Key Structural Feature | IC₅₀ (nM) | |---|---|---| | 10h | pan-AKT | 3-halogenic pyrazolopyrimidine ring with a piperidin-4-yl side chain | 24.3 (AKT1) | | 11b | VEGFR-2, c-Met | Piperidinyl-based benzoxazole with a p-fluorophenyl moiety | 145 (VEGFR-2), 181 (c-Met) |

Experimental Protocol: Kinase Inhibition Assay

A variety of assay formats are available for measuring kinase activity, including fluorescence-based assays.[]

Objective: To determine the IC₅₀ value of a piperidin-4-ol derivative for a specific kinase.

Materials:

  • Recombinant kinase.

  • Kinase substrate (peptide or protein).

  • ATP.

  • Detection reagents (e.g., phosphospecific antibody and fluorescently labeled secondary antibody).

  • Test compound (piperidin-4-ol derivative).

  • Assay buffer.

  • Microplate reader.

Procedure:

  • Assay Setup:

    • Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at an appropriate temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add the detection reagents. The signal generated is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Induction of Apoptosis: Triggering Cancer Cell Death

Piperidine derivatives, including those with a piperidin-4-ol scaffold, can induce apoptosis (programmed cell death) in cancer cells.[13][17]

Mechanism of Action: The induction of apoptosis by piperidin-4-ol derivatives can occur through various mechanisms, including the generation of reactive oxygen species (ROS), modulation of the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2), and activation of caspases.[13][17] Some compounds can also arrest the cell cycle at different phases, preventing cancer cell division.[18]

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and propidium iodide (PI) staining is a standard method to detect and quantify apoptosis.

Objective: To assess the ability of a piperidin-4-ol derivative to induce apoptosis in cancer cells.

Materials:

  • Cancer cell line.

  • Test compound (piperidin-4-ol derivative).

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specific duration.

  • Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptotic Pathway Visualization

Apoptosis_Pathway Piperidinol Piperidin-4-ol Derivative ROS ↑ Reactive Oxygen Species (ROS) Piperidinol->ROS Bax ↑ Bax Piperidinol->Bax Bcl2 ↓ Bcl-2 Piperidinol->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Release of Cytochrome c Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Piperidin-4-ol derivative-induced apoptosis.

Conclusion and Future Perspectives

The piperidin-4-ol scaffold is a highly valuable and versatile platform in modern drug discovery. Its amenability to synthetic modification allows for the generation of diverse libraries of compounds with a wide range of biological activities. The examples discussed in this guide, spanning neuroscience, metabolic diseases, and oncology, highlight the broad therapeutic potential of this privileged motif.

Future research in this area will likely focus on:

  • Target Selectivity: Designing derivatives with improved selectivity for specific receptor subtypes or kinase isoforms to minimize off-target effects.

  • Polypharmacology: Intentionally designing single molecules that can modulate multiple targets for the treatment of complex diseases.

  • Novel Targets: Exploring the activity of piperidin-4-ol derivatives against emerging therapeutic targets.

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to enhance the pharmacokinetic and pharmacodynamic properties of piperidin-4-ol-based drugs.

By leveraging a deep understanding of structure-activity relationships and employing robust experimental validation protocols, the full therapeutic potential of the piperidin-4-ol scaffold can be realized, leading to the development of innovative and effective medicines for a multitude of human diseases.

References

  • Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. PubMed Central. [Link]

  • ACS Publications. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. ACS Publications. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Piperine Induces Cell Death, Apoptosis and Inhibits Migration in Cholangiocarcinoma Cells. Indian Journal of Pharmaceutical Education and Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central. [Link]

  • Taylor & Francis Online. (2013). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • National Center for Biotechnology Information. (2017). Design and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. PubMed Central. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • National Center for Biotechnology Information. (2024). Design and evaluation of substituted cinnamoyl piperidinyl acetate derivatives as potent cholinesterase inhibitors. PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). NOP (ORL1) Human Opioid GPCR Cell Based PAM Total Internalization LeadHunter Assay - US. Eurofins Discovery. [Link]

  • National Center for Biotechnology Information. (2011). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

  • National Center for Biotechnology Information. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Ligand-directed labeling of opioid receptors for covalent attachment of fluorophores or small-molecule probes. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2007). Synthesis and Structure-Activity Relationships of 4-hydroxy-4-phenylpiperidines as Nociceptin Receptor Ligands: Part 1. PubMed. [Link]

  • National Center for Biotechnology Information. (1998). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (2008). Activities of mixed NOP and μ-opioid receptor ligands. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). Piperidine-3,4-diol and piperidine-3-ol derivatives of pyrrolo[2,1-f][11][19][20]triazine as inhibitors of anaplastic lymphoma kinase. PubMed. [Link]

  • National Center for Biotechnology Information. (2018). Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed Central. [Link]

  • International Journal of Pharmaceutical Science Invention. (2017). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. [Link]

  • EurekAlert!. (2012). Kinase test may yield big gains for drug-resistant cancers. EurekAlert!. [Link]

  • ResearchGate. (2014). The principle of the delta opioid receptor – ligand binding assay.... ResearchGate. [Link]

  • ResearchGate. (2020). Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2016). Quantitative Signaling and Structure-Activity Analyses Demonstrate Functional Selectivity at the Nociceptin/Orphanin FQ Opioid Receptor. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2018). Piperidine nitroxide Tempol enhances cisplatin-induced apoptosis in ovarian cancer cells. PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • MDPI. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed. [Link]

  • National Center for Biotechnology Information. (2014). A novel and selective nociceptin receptor (NOP) agonist (1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol (AT-312) decreases acquisition of ethanol-induced conditioned place preference in mice. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. PubMed Central. [Link]

  • ResearchGate. (2024). Selected anticancer agents with piperazine and pyrimidine rings. ResearchGate. [Link]

  • LookChem. (2017). Discovery of a novel series of orally active nociceptin/orphanin FQ (NOP) receptor antagonists based on a dihydrospiro(piperidine-4,7′-thieno[2,3- C ]pyran) scaffold. LookChem. [Link]

Sources

The Evolving Landscape of 2-(Piperidin-1-yl)thiazoles: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 2-(Piperidin-1-yl)thiazole in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have made it a "privileged scaffold" in the design of novel therapeutic agents. When substituted with a piperidine ring at the 2-position, the resulting 2-(piperidin-1-yl)thiazole core offers a versatile three-dimensional structure with a desirable balance of lipophilicity and polarity, making it an attractive starting point for the development of drugs targeting a wide array of biological targets. This guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of substituted 2-(piperidin-1-yl)thiazoles, offering valuable insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the 2-(Piperidin-1-yl)thiazole Core

The construction of the 2-(piperidin-1-yl)thiazole scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials. Two of the most prominent methods are the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis.

Hantzsch Thiazole Synthesis: A Classic and Versatile Approach

The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the condensation of an α-haloketone with a thioamide.[3] To generate 2-(piperidin-1-yl)thiazoles, piperidine-1-carbothioamide is a key reagent.

Conceptual Workflow of Hantzsch Synthesis for 2-(Piperidin-1-yl)thiazoles

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromoacetophenone) intermediate Thiazoline Intermediate alpha_haloketone->intermediate Nucleophilic attack by sulfur piperidine_carbothioamide Piperidine-1-carbothioamide piperidine_carbothioamide->intermediate thiazole Substituted 2-(Piperidin-1-yl)thiazole intermediate->thiazole Cyclization & Dehydration

Figure 1: Conceptual workflow of the Hantzsch synthesis for preparing 2-(piperidin-1-yl)thiazoles.

Detailed Experimental Protocol: Synthesis of 4-Phenyl-2-(piperidin-1-yl)thiazole

This protocol provides a representative example of the Hantzsch synthesis for a 2-(piperidin-1-yl)thiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Piperidine-1-carbothioamide

  • Ethanol

  • Triethylamine

Procedure:

  • To a solution of 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL), add piperidine-1-carbothioamide (1.1 mmol).

  • Add triethylamine (1.2 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-phenyl-2-(piperidin-1-yl)thiazole.

Cook-Heilbron Synthesis: An Alternative Route to Aminothiazoles

The Cook-Heilbron synthesis offers an alternative pathway to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[4] While less direct for accessing 2-(piperidin-1-yl)thiazoles, subsequent modification of the resulting 2-amino group can be employed.

Conceptual Workflow of Cook-Heilbron Synthesis

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile dithio_intermediate Dithiocarbamate Intermediate alpha_aminonitrile->dithio_intermediate cs2 Carbon Disulfide (CS₂) cs2->dithio_intermediate Nucleophilic attack aminothiazole 5-Aminothiazole dithio_intermediate->aminothiazole Cyclization final_product 2-(Piperidin-1-yl)thiazole (via further modification) aminothiazole->final_product Modification of amino group

Figure 2: Conceptual workflow of the Cook-Heilbron synthesis leading to 5-aminothiazoles, which can be further modified.

Biological Activities and Therapeutic Potential

Substituted 2-(piperidin-1-yl)thiazoles have emerged as a versatile class of compounds with a broad spectrum of biological activities. Their ability to interact with various enzymes and receptors has led to their investigation in several therapeutic areas.

Kinase Inhibition: A Promising Avenue in Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The 2-aminothiazole scaffold, a close relative of the 2-(piperidin-1-yl)thiazole core, is a well-established template for the design of potent kinase inhibitors.[6][7] The piperidine moiety in 2-(piperidin-1-yl)thiazoles can occupy the solvent-exposed region of the ATP-binding pocket of many kinases, allowing for modifications to enhance potency and selectivity.

Key Kinase Targets and Structure-Activity Relationship (SAR) Insights

Kinase TargetKey SAR ObservationsRepresentative IC₅₀ ValuesReference
Src Family Kinases The 2-aminothiazole core is a potent inhibitor template. Optimization of substituents on the pyrimidine ring and the thiazole-5-carboxamide led to nanomolar potency.Dasatinib (BMS-354825) exhibits subnanomolar to nanomolar potency.[7][7]
Cyclin-Dependent Kinases (CDKs) N-acyl-2-aminothiazoles with nonaromatic acyl side chains containing a basic amine are potent and selective CDK2/cycE inhibitors.BMS-387032 has a CDK2/cycE IC₅₀ of 48 nM.
Aurora Kinases 2-aminothiazole derivatives show inhibitory activity against Aurora kinases.Compounds can exhibit IC₅₀ values in the nanomolar range against Aurora A.[8][8][9]
PI3K/mTOR Benzothiazole ring inclusion is critical for activity and selectivity. A morpholine group at the 2-position of the benzothiazole enhances antitumor efficacy.A representative compound showed a PI3Kβ IC₅₀ of 0.02 μM.[8][8]

Signaling Pathway of a Representative Kinase Inhibitor

Kinase_Inhibition_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binding & Activation src Src Kinase receptor->src Phosphorylation pip_thiazole 2-(Piperidin-1-yl)thiazole Kinase Inhibitor pip_thiazole->src Inhibition downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) src->downstream Activation proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation

Figure 3: Simplified signaling pathway illustrating the inhibitory action of a 2-(piperidin-1-yl)thiazole-based kinase inhibitor on a key signaling node like Src kinase.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. A key pathway in inflammation is the metabolism of arachidonic acid by cyclooxygenase (COX) enzymes to produce prostaglandins, which are potent inflammatory mediators. Several thiazole derivatives have been shown to exhibit anti-inflammatory properties, with COX inhibition being a primary mechanism of action.[10]

Mechanism of COX Inhibition

Substituted thiazoles can act as competitive inhibitors of COX enzymes by binding to the active site and preventing the entry of the arachidonic acid substrate. The nature and position of substituents on the thiazole and piperidine rings can influence the potency and selectivity for COX-1 versus COX-2.[4][11]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general method for assessing the COX inhibitory activity of 2-(piperidin-1-yl)thiazole derivatives.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (2-(piperidin-1-yl)thiazole derivatives)

  • Reference inhibitors (e.g., meloxicam, celecoxib)[12]

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Pre-incubate the COX enzyme with the test compound or reference inhibitor at various concentrations for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable quenching agent.

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid phospholipids->arachidonic_acid Activated by PLA₂ pla2 Phospholipase A₂ prostaglandins Prostaglandins arachidonic_acid->prostaglandins Metabolized by COX pip_thiazole 2-(Piperidin-1-yl)thiazole COX Inhibitor cox COX-1 / COX-2 pip_thiazole->cox Inhibition inflammation Inflammation, Pain, Fever prostaglandins->inflammation

Figure 4: The role of 2-(piperidin-1-yl)thiazoles in inhibiting the COX pathway to reduce inflammation.

Neurodegenerative Diseases: A Multi-pronged Approach to Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[13] The multifactorial nature of AD necessitates the development of multi-target-directed ligands.[13] Thiazole derivatives have shown promise in this area by targeting several key pathological pathways.[13][14]

Targeting Cholinesterase and Amyloid-Beta Aggregation

Many thiazole-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine, leading to cognitive decline in AD.[13][14] Furthermore, certain 2-(piperidin-1-yl)thiazole derivatives have demonstrated the ability to inhibit the aggregation of Aβ peptides, a critical event in plaque formation.[4][11]

Quantitative Data on Aβ Aggregation Inhibition

Compound TypeAssayInhibitionIC₅₀Reference
Triazine derivativesThT fluorescence assayConcentration-dependent inhibition of Aβ42 fibril formation~25-50 μM[15]
Thiazole-pyridinium derivativesAβ self-aggregation assay42.66% inhibition at 10 μM-[11]
2-Piperidone derivativesAβ(1-42) self-aggregation59.11% inhibition at 20 μM-[4]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This protocol describes a common method to assess the ability of compounds to inhibit Aβ fibrillization.[15]

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT)

  • Test compounds (2-(piperidin-1-yl)thiazole derivatives)

  • Assay buffer (e.g., phosphate-buffered saline)

Procedure:

  • Prepare a solution of Aβ42 peptide in a suitable solvent and dilute it into the assay buffer to the desired final concentration (e.g., 20 μM).

  • Add the test compounds at various concentrations to the Aβ42 solution.

  • Incubate the mixture at 37°C with shaking for a specified period (e.g., 2.5 hours) to allow for fibril formation.[15]

  • Add ThT solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~483 nm.[15]

  • Calculate the percentage of inhibition relative to a control sample without the test compound.

Logical Relationship in Multi-Target AD Therapy

AD_Therapy_Logic pip_thiazole Substituted 2-(Piperidin-1-yl)thiazole ache Acetylcholinesterase (AChE) pip_thiazole->ache Inhibition abeta Amyloid-Beta (Aβ) Aggregation pip_thiazole->abeta Inhibition tau Tau Hyperphosphorylation pip_thiazole->tau Potential Inhibition (CDK5) cognitive_decline Cognitive Decline ache->cognitive_decline Leads to neuronal_death Neuronal Death abeta->neuronal_death Contributes to tau->neuronal_death Contributes to

Figure 5: The multi-target approach of 2-(piperidin-1-yl)thiazoles in Alzheimer's disease therapy.

Conclusion and Future Perspectives

Substituted 2-(piperidin-1-yl)thiazoles represent a highly promising and versatile scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their ability to interact with a diverse range of biological targets, has established them as a valuable platform for the development of novel therapeutics. The demonstrated efficacy of these compounds as kinase inhibitors, anti-inflammatory agents, and multi-target ligands for Alzheimer's disease underscores their significant potential.

Future research in this area should focus on several key aspects. The exploration of novel synthetic methodologies to further diversify the substitution patterns on both the thiazole and piperidine rings will be crucial for fine-tuning the pharmacological properties of these compounds. In-depth structure-activity relationship studies, aided by computational modeling, will enable the rational design of more potent and selective agents. Furthermore, a deeper understanding of the molecular mechanisms underlying their biological activities will be essential for their translation into clinical candidates. As our knowledge of complex diseases continues to expand, the adaptable and privileged nature of the 2-(piperidin-1-yl)thiazole scaffold ensures its continued relevance and importance in the ongoing quest for new and effective medicines.

References

  • Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311.
  • Gheorghita, D., et al. (2022). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 27(15), 4988.
  • Gao, Z., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 1-22.
  • Gray, G. N., et al. (2010). Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility. ACS Chemical Biology, 5(10), 955-963.
  • Shaik, A. B., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
  • Helal, C. J., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525.
  • Salehi, S., et al. (2020). Design, synthesis, biological evaluation, and docking study of novel dual-acting thiazole-pyridiniums inhibiting acetylcholinesterase and β-amyloid aggregation for Alzheimer's disease. Bioorganic Chemistry, 103, 104186.
  • Li, J., et al. (2019). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 933-941.
  • El-Sayed, N. N. E., et al. (2023).
  • Sum, C. H., et al. (2018). Percentage inhibition of Aβ42 aggregation achieved by compounds 92, 122 and 126 (50 μM concentration) relative to that of Aβ42 alone (10 μM), where 100% represents complete aggregation inhibition and 0% shows no inhibition.
  • De Simone, A., et al. (2022). Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads. Antioxidants, 11(10), 2021.
  • Kasiotis, K. M., et al. (2017). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 22(5), 785.
  • Sali, R., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12.
  • Sali, R., et al. (2024). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 19(1), 1-12.
  • Salem, M. S., et al. (2024).
  • Petrou, A., et al. (2018). Structure of N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide derivatives.
  • Deshmukh, R. R., et al. (2013). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 5(12), 653-658.
  • Sonawane, K. D., & Jagtap, V. A. (2016). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Der Pharma Chemica, 8(19), 23-28.
  • Borcea, A. M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6504.
  • Kumar, A., et al. (2022). Design and synthesis of benzo[d]thiazol-2-yl-methyl-4-(substituted)-piperazine-1-carbothioamide as novel neuronal nitric oxide inhibitors and evaluation of their neuroprotecting effect in 6-OHDA-induced unilateral lesioned rat model of Parkinson's disease. Biomedicine & Pharmacotherapy, 156, 113838.
  • Al-Warhi, T., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11624.
  • Khan, I., et al. (2023). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports, 13(1), 18400.
  • Hassan, M., et al. (2021). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 26(21), 6483.
  • Gomha, S. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 125.

Sources

Early discovery and screening of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Early Discovery and Screening of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Executive Summary

This document provides a comprehensive technical guide for the early-stage discovery and screening of this compound, a novel heterocyclic compound. The thiazole scaffold is a well-established pharmacophore present in molecules with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Coupled with the piperidine moiety, a frequent component in centrally active and other therapeutic agents, this compound represents a promising starting point for a drug discovery campaign.[3][4] This guide details a strategic, field-proven approach, beginning with a plausible synthetic route and proceeding through a multi-stage screening cascade designed to identify and validate on-target activity. We will operate under the therapeutic hypothesis that this compound may act as an inhibitor of a critical oncology target, such as a receptor tyrosine kinase (e.g., VEGFR-2), based on the known activities of similar thiazole derivatives.[5] The methodologies described herein emphasize scientific integrity, with built-in validation steps to eliminate artifacts and ensure the generation of a high-quality, tractable hit for progression into lead optimization.[6][7]

Rationale and Therapeutic Hypothesis

The Thiazole-Piperidine Scaffold: A Privileged Structure

The thiazole ring is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its utility stems from its ability to act as a bioisostere for other aromatic rings and its capacity to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. Thiazole derivatives have been successfully developed as kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and antibacterial agents.[5][6][8] The piperidine ring provides a three-dimensional scaffold that can improve pharmacokinetic properties such as solubility and metabolic stability, while its substituents can be oriented to probe specific binding pockets. The hydroxyl group on the piperidine ring of our target compound offers a key hydrogen bond donor/acceptor site, potentially enhancing target affinity and improving aqueous solubility.

Therapeutic Hypothesis: Inhibition of VEGFR-2 for Anti-Angiogenic Therapy

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR-2 tyrosine kinase is a clinically validated strategy in oncology.[5] Several approved drugs feature heterocyclic cores that occupy the ATP-binding pocket of the kinase. Given that substituted thiazoles have demonstrated potent VEGFR-2 inhibitory activity, we hypothesize that this compound can serve as a novel scaffold for the development of VEGFR-2 inhibitors.[5] The bromine atom at the 4-position of the thiazole ring is of particular interest, as halogen bonding can provide a strong, directional interaction with protein backbones, potentially enhancing binding affinity and selectivity.

Objectives of the Screening Campaign

The primary objectives of this initial discovery phase are to:

  • Establish a reliable synthetic route for this compound and confirm its identity and purity.

  • Screen the compound for inhibitory activity against the primary target (VEGFR-2) using a robust high-throughput biochemical assay.

  • Confirm any primary "hit" activity through dose-response analysis and an orthogonal, cell-based assay to ensure on-target engagement in a more physiological context.

  • Perform initial liability screening to flag potential issues such as cytotoxicity or non-specific activity early in the process.

Synthesis and Characterization

The synthesis of this compound can be achieved via a straightforward nucleophilic aromatic substitution (SNA_r_) reaction. The piperidine nitrogen acts as the nucleophile, displacing a suitable leaving group on the thiazole ring.

Proposed Synthetic Pathway

A plausible and efficient synthesis involves the reaction of 2,4-dibromothiazole with piperidin-4-ol. The greater electrophilicity of the C2 position on the thiazole ring preferentially directs the substitution.

Reaction Scheme:

  • Step 1: 2,4-Dibromothiazole + Piperidin-4-ol → this compound

This reaction is typically carried out in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HBr byproduct.

Detailed Synthesis Protocol
  • To a solution of piperidin-4-ol (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) is added diisopropylethylamine (2.5 eq).

  • The mixture is stirred at room temperature for 10 minutes.

  • 2,4-Dibromothiazole (1.1 eq) is added portion-wise to the solution.

  • The reaction mixture is heated to 60-70 °C and stirred for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Quality Control

The final compound must be rigorously characterized to confirm its structure and assess its purity before biological screening.

Analysis Technique Expected Result/Specification
Identity Confirmation¹H NMR, ¹³C NMRSpectra consistent with the proposed structure.
Mass VerificationHigh-Resolution Mass Spectrometry (HRMS)Observed mass matches the calculated exact mass (C₈H₁₁BrN₂OS).
Purity AssessmentHPLC-UV/MS≥95% purity.
SolubilityKinetic Solubility AssayMeasurement in Phosphate Buffered Saline (PBS) to guide assay buffer selection.

Primary Screening Cascade

A tiered or cascaded screening approach is essential for efficiently identifying genuine hits while minimizing wasted resources on false positives.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Triage cluster_3 Outcome HTS Primary HTS Assay (Biochemical VEGFR-2 Kinase Assay) Single Concentration (e.g., 10 µM) DoseResponse Dose-Response Confirmation (10-point IC50 curve) HTS->DoseResponse Primary Hit Orthogonal Orthogonal Secondary Assay (Cellular Target Engagement) DoseResponse->Orthogonal Potency Confirmed Cytotoxicity Cytotoxicity Assay (e.g., MTT on HEK293 cells) Orthogonal->Cytotoxicity On-Target Activity Confirmed Promiscuity Promiscuity Counter-Screen (Assay against unrelated kinase) Cytotoxicity->Promiscuity ValidatedHit Validated Hit for Hit-to-Lead Promiscuity->ValidatedHit Clean Profile

Caption: The tiered screening cascade for hit identification and validation.

Primary Assay: VEGFR-2 Biochemical Inhibition HTS

The goal of the primary screen is to rapidly assess whether the compound inhibits VEGFR-2 kinase activity at a single high concentration.

  • Causality & Experimental Choice: A biochemical assay is chosen for the primary screen because it is highly sensitive, easily automated, and directly measures the interaction between the compound and the isolated target protein, free from the complexities of a cellular environment. An assay format like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is ideal due to its robustness and low background interference.

  • Detailed Protocol (TR-FRET Kinase Assay Example):

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dispense 2.5 µL of test compound (10 µM final concentration) or DMSO (vehicle control) into a 384-well low-volume assay plate.

    • Add 2.5 µL of a 4x enzyme/substrate solution containing recombinant human VEGFR-2 kinase and a biotinylated peptide substrate (e.g., Biotin-poly-EY).

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the K_m_ concentration for ATP).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).

    • Data Analysis: Calculate the percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. A compound is declared a "hit" if it exhibits >50% inhibition and passes statistical thresholds (e.g., Z-score > 3).

Hit Confirmation and Secondary Assays

A primary hit is merely an observation. The purpose of this phase is to validate that the observed activity is real, on-target, and not an artifact.

Dose-Response Confirmation (IC₅₀ Determination)

This step confirms the primary hit and establishes its potency.

  • Protocol:

    • Perform the same biochemical assay as in the primary screen.

    • Instead of a single concentration, use a 10-point, 3-fold serial dilution of the compound (e.g., from 30 µM down to 1.5 nM).

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

  • Data Presentation (Hypothetical):

    Compound ID Primary Screen (% Inh @ 10µM) Biochemical IC₅₀ (nM)

    | Cpd-001 | 85% | 750 |

Orthogonal Assay: Cellular Target Engagement

To ensure the compound can penetrate cell membranes and engage its target in a physiological context, a cellular assay is crucial. This is a self-validating step; if the compound is potent biochemically but inactive in a cellular assay, it may indicate poor permeability or high efflux, which are critical liabilities.

  • Causality & Experimental Choice: A NanoBRET™ Target Engagement assay is an excellent choice. It measures the binding of a compound to a target protein within living cells by monitoring the BRET signal between a NanoLuc®-tagged target protein (VEGFR-2) and a fluorescent energy-transfer tracer that competes with the test compound for the binding site.

  • Detailed Protocol (NanoBRET™ Assay):

    • Transfect HEK293 cells with a plasmid encoding for NanoLuc®-VEGFR-2 fusion protein.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compound for 2 hours.

    • Add the fluorescent NanoBRET™ tracer and the NanoLuc® substrate (furimazine) to the wells.

    • Read the plate on a luminometer capable of measuring filtered light at 460 nm and >610 nm.

    • Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the compound, confirming target engagement. Plot the data to determine a cellular IC₅₀.

Preliminary SAR and Hit Triage

Once a hit is validated, the goal is to understand which parts of the molecule are essential for activity and to ensure it does not possess undesirable properties.

Logic of Initial Structure-Activity Relationship (SAR)

A few simple, strategic analogs can provide immense insight into the compound's pharmacophore.

SAR_Logic cluster_0 Analog 1: Probe Halogen Importance cluster_1 Analog 2: Probe H-Bonding Importance Original This compound R1 = Br R2 = OH Analog1 1-(Thiazol-2-yl)piperidin-4-ol R1 = H R2 = OH Original->Analog1 Remove Bromine Analog2 1-(4-Bromothiazol-2-yl)piperidine R1 = Br R2 = H Original->Analog2 Remove Hydroxyl

Caption: Initial SAR plan to probe key functional groups.

A significant loss of potency upon removing the bromine (Analog 1) would suggest a critical role for halogen bonding. Similarly, loss of activity with Analog 2 would highlight the importance of the hydroxyl group for target binding.

Counter-Screening and Liability Assessment

It is critical to determine if the compound is a "frequent hitter" or promiscuous inhibitor.[1] Early assessment of cytotoxicity is also mandatory to ensure the observed cellular activity is not due to cell death.

  • Protocol (MTT Cytotoxicity Assay):

    • Seed a non-target cell line (e.g., HEK293) in a 96-well plate and allow cells to adhere overnight.

    • Treat cells with serial dilutions of the test compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The MTT is reduced to purple formazan by metabolically active cells.

    • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Data Analysis: A decrease in absorbance indicates reduced cell viability. The CC₅₀ (50% cytotoxic concentration) is calculated. A good hit should have a CC₅₀ at least 10-fold higher than its cellular IC₅₀.

Conclusion and Future Directions

This guide outlines a robust, logic-driven workflow for the initial evaluation of this compound. By following this screening cascade, researchers can confidently determine if this compound represents a valid starting point for a full-scale medicinal chemistry program. A successful outcome from this campaign would be a "validated hit" characterized by:

  • Confirmed structure and purity (>95%).

  • Sub-micromolar potency in a biochemical assay (e.g., IC₅₀ < 1 µM).

  • Confirmed on-target activity in a cellular context.

  • A clean profile in cytotoxicity and promiscuity counter-screens (e.g., CC₅₀ > 10 µM).

Such a compound would then be poised to enter the hit-to-lead optimization phase, where medicinal chemists would work to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties to generate a clinical candidate.[7][8]

References

  • Hit-to-lead optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as a novel class of EP1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]

  • Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. ResearchGate. Available at: [Link]

  • Substituted 2-arylbenzothiazoles as kinase inhibitors: Hit-to-lead optimization. ResearchGate. Available at: [Link]

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI. Available at: [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]

  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen. Available at: [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules. Available at: [Link]

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. Available at: [Link]

  • A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Plants. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences. Available at: [Link]

  • Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available at: [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

An In-Depth Technical Guide to the Predicted ADMET Properties of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the early identification of potential liabilities in a molecule's pharmacokinetic and safety profile is paramount.[1][2][3][4] This "fail early, fail cheap" paradigm relies heavily on robust predictive models to assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile long before it reaches costly clinical trials.[2][4] This technical guide provides a comprehensive, in-silico-driven analysis of the predicted ADMET properties of a novel chemical entity, 1-(4-Bromothiazol-2-yl)piperidin-4-ol. By leveraging a suite of validated computational tools, we will dissect its physicochemical characteristics, predict its journey through the body, and flag potential toxicological risks. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a framework for interpreting computational ADMET data to guide lead optimization and candidate selection.

Introduction: The Imperative of Early ADMET Assessment

The journey from a promising hit compound to a marketed drug is characterized by a high rate of attrition, with a significant portion of failures attributed to unfavorable ADMET properties.[1] In silico ADMET prediction has emerged as an indispensable tool, offering a rapid, cost-effective, and high-throughput method to evaluate thousands of compounds in the nascent stages of discovery.[2][3][5][6] These computational approaches utilize machine learning algorithms and quantitative structure-activity relationship (QSAR) models, trained on vast datasets of experimentally determined properties, to forecast the ADMET profile of new chemical entities (NCEs) from their structure alone.[2][3][7]

This guide focuses on This compound , a compound featuring a bromothiazole moiety linked to a piperidinol core. The canonical SMILES representation for this molecule is OC1CCN(CC1)c1ncc(Br)s1 . Our objective is to construct a detailed, predictive ADMET profile for this molecule, explaining not just the what but the why behind each prediction, thereby providing actionable intelligence for subsequent development decisions.

The In Silico Prediction Workflow: A Self-Validating System

The credibility of any in silico prediction hinges on the robustness of the methodology. Our approach integrates multiple, well-regarded prediction platforms to create a consensus view, enhancing the confidence in the generated data. The primary tools leveraged for this analysis are SwissADME and pkCSM , chosen for their broad suite of predictive models, ease of access, and strong validation in numerous scientific publications.[1][7][8][9][10][11][12][13]

Step-by-Step Prediction Protocol
  • Molecular Input : The canonical SMILES string for this compound (OC1CCN(CC1)c1ncc(Br)s1) is submitted to the web servers.

  • Model Selection : A comprehensive suite of models is selected, covering physicochemical properties, pharmacokinetics (absorption, distribution, metabolism, excretion), drug-likeness, and key toxicity endpoints.

  • Execution & Data Aggregation : The servers process the input structure through their respective algorithms. pkCSM, for instance, uses graph-based signatures to encode atomic distance patterns, which are then fed into predictive models.[7][9][14][15]

  • Cross-Verification and Interpretation : The output data from each platform is aggregated and compared. Discrepancies are noted, and a consensus prediction is derived, with an emphasis on the models' known strengths and limitations for particular endpoints. This multi-tool approach is critical for accurate ADMET prediction.[5]

Workflow Visualization

The following diagram illustrates the logical flow of the in silico ADMET prediction process.

ADMET_Workflow cluster_input Input Stage cluster_prediction Prediction Engines cluster_analysis Analysis & Output Modules cluster_output Final Report mol_input Molecule Input (SMILES: OC1CCN(CC1)c1ncc(Br)s1) swissadme SwissADME Server mol_input->swissadme Submit Structure pkcsm pkCSM Server mol_input->pkcsm Submit Structure physchem Physicochemical Properties swissadme->physchem adme Pharmacokinetics (ADME) swissadme->adme drug_likeness Drug-Likeness Evaluation swissadme->drug_likeness pkcsm->adme tox Toxicity Profile pkcsm->tox report Integrated ADMET Profile Report physchem->report Aggregate & Synthesize Data adme->report Aggregate & Synthesize Data tox->report Aggregate & Synthesize Data drug_likeness->report Aggregate & Synthesize Data

Caption: In Silico ADMET Prediction Workflow.

Predicted Physicochemical and Lipophilicity Profile

The foundation of any ADMET profile lies in the molecule's fundamental physicochemical properties. These characteristics, such as size, polarity, and lipophilicity, govern its interaction with biological membranes and proteins.[16]

PropertyPredicted ValueSignificance
Molecular Weight 291.19 g/mol Well within the <500 Da guideline, favorable for absorption.[17][18][19]
LogP (Octanol/Water) 1.60 - 1.85Moderate lipophilicity, balancing solubility and permeability.[20]
Topological Polar Surface Area (TPSA) 55.91 ŲSuggests good intestinal absorption and cell permeation.
Hydrogen Bond Donors 1Complies with drug-likeness rules (<5).[17][18]
Hydrogen Bond Acceptors 4Complies with drug-likeness rules (<10).[17][18]
Aqueous Solubility (logS) -2.5 to -3.0Predicted to be soluble to moderately soluble.
Rotatable Bonds 1Low conformational flexibility, which can be favorable for binding affinity.

Analysis : The physicochemical profile of this compound is highly favorable from a drug-likeness perspective. Its moderate molecular weight, balanced lipophilicity (LogP), and optimal polar surface area suggest a high probability of good passive absorption and membrane permeability.

Predicted Pharmacokinetic (ADME) Profile

Absorption
  • Human Intestinal Absorption (HIA) : Predicted to be high (>90%). The molecule's compliance with Lipinski's Rule of Five and its favorable TPSA are strong indicators of efficient passive absorption from the gut.[17][18][21]

  • Caco-2 Permeability : Predicted to have a high permeability coefficient. The Caco-2 cell line is a standard in vitro model for intestinal absorption, and a high predicted permeability reinforces the potential for good oral bioavailability.[22]

  • P-glycoprotein (P-gp) Substrate : Predicted to be a non-substrate of P-gp. P-gp is an efflux pump that can actively transport drugs out of cells, reducing their absorption and penetration into tissues like the brain.[23] A non-substrate prediction is a significant advantage, reducing the risk of poor bioavailability and drug-drug interactions.

Distribution
  • Volume of Distribution (VDss) : Predicted to be low to moderate. This suggests that the compound is unlikely to extensively sequester in tissues and will primarily reside in the plasma and extracellular fluid.

  • Plasma Protein Binding (PPB) : Predicted to have moderate binding to plasma proteins. High PPB can limit the free fraction of the drug available to exert its therapeutic effect.[24] A moderate level is often a desirable attribute.

  • Blood-Brain Barrier (BBB) Permeation : Predicted to be capable of crossing the BBB.[23][25][26][27][28] This prediction is critical and context-dependent. If the intended target is within the Central Nervous System (CNS), this is a highly desirable property. If the target is peripheral, this raises the risk of CNS-related side effects, and medicinal chemistry efforts would be needed to mitigate this.[23][25]

Metabolism
  • Cytochrome P450 (CYP) Substrate/Inhibitor : The primary enzymes responsible for Phase I metabolism of most drugs are the CYP isoforms.[29][30] In silico models predict the likelihood of a compound being a substrate or inhibitor of these enzymes.[29][30][31][32][33]

    • CYP2D6 Inhibition : Predicted to be a non-inhibitor .

    • CYP3A4 Inhibition : Predicted to be a non-inhibitor .

    • CYP1A2, 2C9, 2C19 Inhibition : Predicted to be a non-inhibitor of these isoforms as well.

  • Metabolic Lability : The piperidinol and thiazole rings are potential sites of metabolism. However, the overall prediction suggests moderate metabolic stability.

Analysis : The metabolism profile is highly encouraging. The prediction that this compound is not an inhibitor of major CYP isoforms significantly lowers the risk of clinically relevant drug-drug interactions.[29]

Excretion
  • Total Clearance : Predicted to be low. This is consistent with the prediction of moderate metabolic stability and suggests a potentially longer half-life in the body.

  • Renal Excretion : The molecule possesses polar functional groups (hydroxyl, nitrogen atoms), suggesting that renal clearance of the parent compound or its metabolites could be a viable excretion pathway.

Predicted Toxicological Profile

Early identification of toxicity is a primary goal of in silico screening.[6]

Toxicity EndpointPredictionImplication and Causality
AMES Mutagenicity Non-mutagenic The Ames test is a screen for genotoxicity.[34][35][36][37][38] A negative prediction suggests the compound is unlikely to cause DNA mutations, a critical safety hurdle.
hERG Inhibition Low risk Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.[39][40][41][42][43] The prediction of low risk is a significant de-risking factor for cardiotoxicity.
Hepatotoxicity Low risk Drug-induced liver injury is a major reason for drug withdrawal. A low-risk prediction is favorable.
Skin Sensitization Low risk Indicates a low probability of causing allergic contact dermatitis.
Toxicity Flag Decision Pathway

This diagram outlines a simplified decision-making process based on the primary toxicity predictions.

Toxicity_Pathway start Compound Toxicity Screen ames AMES Mutagenicity? start->ames herg hERG Inhibition? ames->herg Negative fail High Risk: Cease Development or Redesign Required ames->fail Positive hepato Hepatotoxicity? herg->hepato Low Risk herg->fail High Risk hepato->fail High Risk pass Acceptable Predicted Safety Profile hepato->pass Low Risk

Caption: Simplified Toxicity Assessment Pathway.

Integrated Analysis and Drug-Likeness

To synthesize the data, we evaluate the compound against established drug-likeness rules. These are not rigid laws but rather guidelines based on the properties of successful oral drugs.[17][19][21]

Drug-Likeness RuleParameterValueCompliance
Lipinski (Pfizer) MW, LogP, HBD, HBA291.19, <2, 1, 4Yes (0 violations)
Ghose Filter MW, LogP, Molar Refractivity, Atom CountCompliantYes
Veber (GSK) TPSA, Rotatable Bonds55.91 Ų, 1Yes
Egan (Pharmacia) LogP, TPSA<2, 55.91 ŲYes
Bioavailability Score (SwissADME)0.55Good

Overall Assessment : this compound exhibits an exemplary in silico ADMET profile. It shows no violations of any major drug-likeness rules, suggesting a high probability of possessing favorable pharmacokinetic properties. The predictions indicate good absorption, moderate distribution, a clean CYP inhibition profile, and a low risk of key toxicities. The predicted ability to cross the blood-brain barrier is the most significant flag, representing either a key asset or a major liability depending entirely on the therapeutic target.

Conclusion and Forward Look

This in-depth computational analysis predicts that this compound is a promising compound from a drug development perspective, characterized by a strong drug-like profile and low potential for common ADMET-related liabilities. The predictive data provides a solid foundation for its prioritization for chemical synthesis and subsequent in vitro validation.

Recommended Next Steps:

  • In Vitro Permeability Assays : Confirm the high predicted intestinal absorption using Caco-2 or PAMPA assays.

  • Metabolic Stability : Assess stability in human liver microsomes to validate the predicted metabolic profile.

  • CYP Inhibition Panel : Experimentally confirm the lack of inhibition against the main CYP isoforms (e.g., 3A4, 2D6, 2C9).

  • hERG Patch Clamp Assay : Validate the low cardiotoxicity risk using the gold-standard electrophysiology assay.[40]

  • BBB Permeation : If CNS activity is not desired, an in vitro BBB model should be used to quantify its permeation and guide potential structural modifications to increase efflux.

By systematically validating these computational predictions with targeted, cost-effective in vitro experiments, the development of this compound can proceed with a significantly higher degree of confidence, embodying the principles of modern, efficient drug discovery.

References

  • In Silico Predictions of Blood-Brain Barrier Penetration: Consider
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. (URL: [Link])

  • Lee, T., & Lee, W. (2020). Computational prediction of cytochrome P450 inhibition and induction. Drug Metabolism and Pharmacokinetics. (URL: [Link])

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. (URL: [Link])

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Scilit. (URL: [Link])

  • In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind". ResearchGate. (URL: [Link])

  • Manganelli, S., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis. (URL: [Link])

  • Lipinski's rule of five. Wikipedia. (URL: [Link])

  • Computational models for cardiotoxicity via hERG inhibition. National Toxicology Program. (URL: [Link])

  • Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. (URL: [Link])

  • Kirchmair, J., et al. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science. (URL: [Link])

  • Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. (URL: [Link])

  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. (URL: [Link])

  • The Rule of 5 - Two decades later. Sygnature Discovery. (URL: [Link])

  • Ullah, I., et al. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology. (URL: [Link])

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (URL: [Link])

  • Garg, P., & Verma, J. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. (URL: [Link])

  • Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. (URL: [Link])

  • Kelder, J., et al. (1999). In Silico Prediction Models for Blood-Brain Barrier Permeation. Pharmaceutical Research. (URL: [Link])

  • Wu, C.-Y., & Benet, L. Z. (2005). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research. (URL: [Link])

  • Krishna, S., et al. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics. (URL: [Link])

  • pkCSM. Biosig Lab. (URL: [Link])

  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. (URL: [Link])

  • Gini, G., et al. (2014). Integrated in silico approaches for the prediction of Ames test mutagenicity. SAR and QSAR in Environmental Research. (URL: [Link])

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. (URL: [Link])

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. (URL: [Link])

  • Computational Methods and Tools to Predict Cytochrome P450 Metabolism for Drug Discovery. University of Vienna. (URL: [Link])

  • Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. (URL: [Link])

  • Lagunin, A., et al. (2022). Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450. Molecules. (URL: [Link])

  • In silico the Ames Mutagenicity Predictive Model of Environment. ResearchGate. (URL: [Link])

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. (URL: [Link])

  • De Vita, D., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling. (URL: [Link])

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. (URL: [Link])

  • Cheng, F., et al. (2012). In Silico Prediction of Chemical Ames Mutagenicity. Journal of Chemical Information and Modeling. (URL: [Link])

  • How do you explain how pkCSM works?. ResearchGate. (URL: [Link])

  • In silico predictions of Ames test mutagenicity: An integrated approach. ResearchGate. (URL: [Link])

  • Speck-Planche, A., & Cordeiro, M. N. D. S. (2024). Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. Chemical Research in Toxicology. (URL: [Link])

  • Predicting regioselectivity and lability of P450 metabolism. Optibrium. (URL: [Link])

  • Al Azzam, K. (2022). SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives. Journal of Pharmaceutical Research International. (URL: [Link])

  • SwissADME. SIB Swiss Institute of Bioinformatics - Expasy. (URL: [Link])

  • Xiong, G., et al. (2022). Interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Nucleic Acids Research. (URL: [Link])

  • How do you predict ADMET properties of drug candidates?. Aurlide. (URL: [Link])

  • Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. ScienceDirect. (URL: [Link])

  • ADMET prediction. Fiveable. (URL: [Link])

  • Explanation Information. ADMETlab 2.0. (URL: [Link])

  • Piperidin-4-ol. PubChem. (URL: [Link])

  • 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester. PubChem. (URL: [Link])

  • 3-(Aminomethyl)-1-(4-bromophenyl)piperidin-3-ol. PubChem. (URL: [Link])

  • 1-(Piperidin-4-yl)indolin-2-one hydrochloride. PubChem. (URL: [Link])

  • 1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanoyl)piperidin-4-ol. PubChem. (URL: [Link])

Sources

Spectroscopic Characterization of 1-(4-Bromothiazol-2-yl)piperidin-4-ol: A Predictive Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel heterocyclic compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol. In the absence of published experimental spectra for this specific molecule, this document serves as an expert-driven resource for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research setting.

Molecular Structure and Key Features

A thorough understanding of the molecular architecture is fundamental to predicting its spectroscopic behavior. This compound is comprised of a piperidin-4-ol ring system linked via a nitrogen atom to the 2-position of a 4-bromothiazole ring.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; "1" [label="N"]; "2" [label="C"]; "3" [label="C"]; "4" [label="C"]; "5" [label="C"]; "6" [label="C"]; "7" [label="S"]; "8" [label="C"]; "9" [label="N"]; "10" [label="C"]; "11" [label="Br"]; "12" [label="O"]; "13" [label="H"]; "1" -- "2" [len=1.5]; "2" -- "3" [len=1.5]; "3" -- "4" [len=1.5]; "4" -- "5" [len=1.5]; "5" -- "1" [len=1.5]; "4" -- "12" [len=1.5]; "12" -- "13" [len=1.5]; "1" -- "6" [len=1.5]; "6" -- "7" [len=1.5]; "6" -- "9" [len=1.5]; "7" -- "8" [len=1.5]; "8" -- "10" [len=1.5]; "10" -- "9" [len=1.5]; "8" -- "11" [len=1.5]; } Caption: Molecular Structure of this compound

Key structural features influencing the spectroscopic data include:

  • Piperidin-4-ol moiety: A saturated heterocyclic ring with a hydroxyl group. The chair conformation of the piperidine ring will influence the chemical environment of its protons.

  • 4-Bromothiazole moiety: An aromatic, five-membered heterocycle containing sulfur and nitrogen, with a bromine substituent. The electronegativity and aromaticity of this ring will significantly impact the chemical shifts of adjacent nuclei.

  • Tertiary amine linkage: The nitrogen atom of the piperidine ring is bonded to the thiazole ring, creating a tertiary amine environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2] The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of similar heterocyclic systems.[3][4][5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine and thiazole rings, as well as the hydroxyl proton.

Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Thiazole-H6.8 - 7.2s-1HThe lone proton on the aromatic thiazole ring is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the adjacent sulfur and nitrogen atoms.
Piperidine-CH(OH)3.7 - 4.1m-1HThe proton attached to the carbon bearing the hydroxyl group will be deshielded by the oxygen atom and will likely appear as a multiplet due to coupling with the adjacent methylene protons.
Piperidine-CH₂N (axial & equatorial)3.3 - 3.8m-4HThe methylene protons adjacent to the piperidine nitrogen will be deshielded by the nitrogen and the attached thiazole ring. The axial and equatorial protons are diastereotopic and may exhibit different chemical shifts and coupling patterns.
Piperidine-CH₂ (axial & equatorial)1.6 - 2.1m-4HThe remaining methylene protons on the piperidine ring are expected to appear as complex multiplets in the aliphatic region.
Hydroxyl-OH1.5 - 3.0 (variable)br s-1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

dot graph "H-NMR_Correlations" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; "Thiazole-H" [label="Thiazole-H\n(6.8-7.2 ppm)"]; "Piperidine-CH(OH)" [label="Piperidine-CH(OH)\n(3.7-4.1 ppm)"]; "Piperidine-CH2N" [label="Piperidine-CH₂N\n(3.3-3.8 ppm)"]; "Piperidine-CH2" [label="Piperidine-CH₂\n(1.6-2.1 ppm)"]; "OH" [label="Hydroxyl-OH\n(1.5-3.0 ppm)"];

edge [color="#4285F4"]; "Piperidine-CH(OH)" -> "Piperidine-CH2" [label="³J"]; "Piperidine-CH2N" -> "Piperidine-CH2" [label="³J"]; } Caption: Predicted ¹H NMR Key Correlations

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of chemically distinct carbon environments.

Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Thiazole C=N165 - 175The carbon in the thiazole ring double-bonded to nitrogen is significantly deshielded.
Thiazole C-Br110 - 120The carbon atom bonded to the bromine will be in the aromatic region, with its shift influenced by the halogen.
Thiazole C-H105 - 115The protonated carbon of the thiazole ring.
Piperidine C-OH65 - 75The carbon atom attached to the hydroxyl group is deshielded by the electronegative oxygen.
Piperidine C-N45 - 55The carbon atoms adjacent to the piperidine nitrogen are deshielded.
Piperidine C25 - 35The remaining carbon atoms in the piperidine ring.

Infrared (IR) Spectroscopy: Functional Group Analysis

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6][7][8][9] The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional moieties.

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibration
O-H (Alcohol)3200 - 3600Strong, BroadStretching
C-H (Aromatic)3000 - 3100Weak to MediumStretching
C-H (Aliphatic)2850 - 3000Medium to StrongStretching
C=N (Thiazole)1600 - 1650MediumStretching
C-N (Amine)1180 - 1360MediumStretching
C-O (Alcohol)1000 - 1260StrongStretching
C-Br500 - 600Medium to StrongStretching

The broadness of the O-H stretching band is a result of hydrogen bonding. The presence of both aromatic and aliphatic C-H stretches will be a key feature. The C=N and C-N stretching vibrations will confirm the presence of the thiazole and piperidine rings, respectively.[10]

Mass Spectrometry (MS): Fragmentation Pattern and Isotopic Signature

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.[11] For this compound, electron ionization (EI) would likely lead to a series of characteristic fragmentation pathways.

A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak (M⁺) and any bromine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) of nearly equal intensity.[12]

Predicted Fragmentation Pathway

dot graph "fragmentation_pathway" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "M" [label="[M]⁺˙\nthis compound"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; "F1" [label="Loss of H₂O"]; "F2" [label="Loss of C₃H₆O"]; "F3" [label="Loss of Br•"]; "F4" [label="α-cleavage"];

edge [color="#34A853"]; "M" -> "F1"; "M" -> "F2"; "M" -> "F3"; "M" -> "F4";

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Frag1" [label="[M-18]⁺˙"]; "Frag2" [label="[C₅H₅N₂SBr]⁺"]; "Frag3" [label="[M-79/81]⁺"]; "Frag4" [label="[C₅H₁₀NO]⁺"];

edge [color="#202124"]; "F1" -> "Frag1"; "F2" -> "Frag2"; "F3" -> "Frag3"; "F4" -> "Frag4"; } Caption: Plausible Mass Spectrometry Fragmentation Pathways

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a prominent M⁺+2 peak due to the bromine isotope.

  • Loss of Water: A common fragmentation for alcohols is the loss of a water molecule (18 Da), leading to an [M-18]⁺ peak.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the piperidine nitrogen is a likely fragmentation pathway for aliphatic amines.[13] This could lead to the formation of a stable piperidinyl cation.

  • Cleavage of the Piperidine Ring: The piperidine ring can undergo fragmentation, potentially losing a C₃H₆O fragment (from the hydroxyl-containing portion).

  • Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at [M-79]⁺ and [M-81]⁺.

  • Thiazole Ring Fragmentation: The stable aromatic thiazole ring is less likely to fragment extensively but may undergo characteristic cleavages.[14]

Experimental Protocols: A Self-Validating System

To acquire the spectroscopic data discussed, the following validated protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): To unambiguously assign protons and carbons, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments should be performed.[2]

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.[6][7]

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This in-depth technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By applying fundamental principles of NMR, IR, and MS, and drawing upon data from structurally related compounds, researchers can confidently approach the analysis of this molecule. The predicted data tables, spectral interpretations, and recommended protocols offer a solid foundation for experimental work, facilitating the unambiguous identification and structural verification of this novel compound in drug discovery and development pipelines.

References

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • RTI Laboratories. FTIR Analysis. RTI Laboratories. [Link]

  • Londergan, C. H., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711–9718. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. AZoM. [https://www.azom.com/article.aspx?ArticleID=22 интерпретировать-ftir-результаты-руководство-для-начинающих]([Link] интерпретировать-ftir-результаты-руководство-для-начинающих)

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Rajesh, S., et al. (2021). Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives. Oriental Journal of Chemistry, 37(5), 1158-1166. [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

Methodological & Application

Application Note: A Detailed Synthesis Protocol for 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Bromothiazol-2-yl)piperidin-4-ol, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The described methodology is based on a robust nucleophilic aromatic substitution (SNAr) reaction, detailing reagent preparation, reaction execution, product purification, and analytical characterization. This guide is intended for researchers in organic synthesis, chemical biology, and pharmaceutical development, offering field-proven insights to ensure reproducible and high-yield synthesis.

Introduction

The fusion of thiazole and piperidine moieties creates a scaffold of significant interest in medicinal chemistry. The thiazole ring is a key component in numerous bioactive compounds, including antimicrobials and anticancer agents, while the piperidine motif is a prevalent feature in centrally active pharmaceuticals. The title compound, this compound, serves as a versatile intermediate, enabling further structural diversification at the bromine-substituted C4 position of the thiazole ring through cross-coupling reactions.

This document outlines a reliable synthesis pathway starting from commercially available precursors. The core of the synthesis is the nucleophilic substitution reaction between 2-chloro-4-bromothiazole and piperidin-4-ol. We provide detailed explanations for the choice of reagents and conditions, troubleshooting tips, and a complete characterization guide to validate the final product's identity and purity.

Reaction Principle and Scheme

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The secondary amine of piperidin-4-ol acts as the nucleophile, attacking the electron-deficient C2 position of the 2-chloro-4-bromothiazole ring. The C2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and sulfur atoms, as well as the chlorine leaving group. A non-nucleophilic organic base, such as triethylamine (TEA), is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is employed to effectively solvate the charged intermediates of the SNAr mechanism, thereby accelerating the reaction rate.

Reaction Scheme: (Self-generated image representing the chemical reaction: 2-chloro-4-bromothiazole reacts with piperidin-4-ol in the presence of Triethylamine (TEA) and DMF to yield this compound and Triethylamine hydrochloride salt.)

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire synthesis workflow, from initial setup to the final, characterized product.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purify Phase 4: Purification & Analysis prep Reagent & Glassware Preparation setup Reaction Setup: Combine Reagents in DMF prep->setup heating Heating & Stirring (80°C, 12-18h) setup->heating monitoring Reaction Monitoring (TLC) heating->monitoring quench Aqueous Workup: Quench with H₂O monitoring->quench extract Extraction with Ethyl Acetate quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentration in vacuo wash->concentrate purify Flash Column Chromatography concentrate->purify characterize Product Characterization (NMR, MS) purify->characterize

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents & Materials
ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
2-Chloro-4-bromothiazoleC₃HBrClNS214.491.02.14 gStarting material. Handle in a fume hood.
Piperidin-4-olC₅H₁₁NO101.151.11.11 gNucleophile. Can be hygroscopic.
Triethylamine (TEA)C₆H₁₅N101.191.52.09 mLBase. Use freshly distilled for best results.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mLAnhydrous grade solvent is recommended.
Ethyl AcetateC₄H₈O₂88.11-~400 mLFor extraction and chromatography.
HexanesC₆H₁₄86.18-~400 mLFor chromatography.
Silica GelSiO₂60.08-~50 g230-400 mesh for flash chromatography.
Deionized WaterH₂O18.02-~200 mLFor workup.
Brine (Saturated NaCl)NaCl58.44-~100 mLFor workup.
Anhydrous MgSO₄ / Na₂SO₄---~10 gDrying agent.
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser and inert gas line (Nitrogen or Argon)

  • Glass funnel and separatory funnel (500 mL)

  • Rotary evaporator

  • Flash chromatography setup (column, pump, fraction collector)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Detailed Synthesis Protocol

Part A: Reaction Setup
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere to prevent moisture from interfering with the reaction.

  • Reagent Addition: To the 100 mL round-bottom flask, add a magnetic stir bar. Sequentially add piperidin-4-ol (1.11 g, 11.0 mmol, 1.1 eq.) and anhydrous N,N-Dimethylformamide (20 mL).

  • Stir the mixture at room temperature until the piperidin-4-ol is fully dissolved.

  • Add 2-chloro-4-bromothiazole (2.14 g, 10.0 mmol, 1.0 eq.) to the solution.

  • Finally, add triethylamine (2.09 mL, 15.0 mmol, 1.5 eq.) dropwise to the stirring mixture. The addition of the base is crucial to scavenge the HCl produced, preventing the protonation of the piperidine nucleophile.

  • Attach the condenser to the flask and place it under a gentle flow of inert gas (N₂ or Ar).

Part B: Reaction Execution
  • Heating: Lower the flask into the heating mantle and heat the reaction mixture to 80 °C.

  • Stirring: Maintain vigorous stirring for 12-18 hours at this temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • TLC System: Use a mobile phase of 50% ethyl acetate in hexanes.

    • Procedure: Withdraw a small aliquot of the reaction mixture with a capillary tube, dilute it with ethyl acetate, and spot it on a TLC plate alongside a spot of the 2-chloro-4-bromothiazole starting material.

    • Analysis: The reaction is complete when the starting material spot has been completely consumed, and a new, more polar spot (lower Rf value) corresponding to the product is dominant. Visualize under a UV lamp (254 nm).

Part C: Aqueous Workup and Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Quenching: Pour the reaction mixture into a beaker containing 200 mL of deionized water. This step precipitates the crude product and dissolves the DMF and TEA-HCl salt. Stir for 15 minutes.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 100 mL). The product is more soluble in the organic layer.

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 100 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.

Part D: Purification
  • Method: The crude product should be purified by flash column chromatography on silica gel.

  • Column Packing: Prepare a slurry of silica gel (~50 g) in hexanes and pack it into a column.

  • Loading: Adsorb the crude product onto a small amount of silica gel, and dry-load it onto the top of the packed column. This technique generally results in better separation.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start from 20% ethyl acetate / 80% hexanes and gradually increase to 60% ethyl acetate / 40% hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Determine the final mass and calculate the percentage yield. A typical yield for this reaction is in the range of 75-85%.

Part E: Product Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include signals for the piperidine ring protons, the hydroxyl proton, and a singlet for the thiazole C5-H. The piperidine protons will appear as complex multiplets. The thiazole proton is expected around δ 6.8-7.0 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the C=N carbon of the thiazole (highly deshielded, ~170 ppm), other thiazole carbons, and the carbons of the piperidine ring.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed. For C₈H₁₁BrN₂OS, the expected [M+H]⁺ is ~279.99/281.99.

  • Melting Point: A sharp melting point indicates high purity.

Safety Precautions

  • Conduct all steps of the synthesis in a well-ventilated laboratory fume hood.

  • 2-Chloro-4-bromothiazole: Is an irritant. Avoid inhalation and contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): Is a skin irritant and can be absorbed through the skin. It is also a suspected reproductive toxin. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are not sufficient for prolonged contact; use butyl rubber or neoprene).

  • Triethylamine (TEA): Is corrosive and flammable with a strong odor. Handle with care.

  • Standard precautions for handling organic solvents and silica gel should be followed.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Review of 2-Aminothiazole Derivatives: Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chim. Slov.2018 , 65, 1-22. [Link]

  • Nucleophilic Aromatic Substitution: Laali, K. K.; Gettwert, V. J. Nucleophilic Aromatic Substitution (SNAr). J. Chem. Educ.2001 , 78 (12), 1702. [Link]

  • Practical Organic Synthesis: Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

High-Performance Liquid Chromatography (HPLC) Purification of Piperidinol Compounds: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidinol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceutical agents. Achieving high purity of these compounds is paramount for accurate biological evaluation and clinical safety. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the purification of piperidinol derivatives, yet their unique physicochemical properties—namely their inherent polarity, basicity, and frequent lack of strong UV chromophores—present distinct challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust HPLC purification methods for piperidinol compounds. We delve into the causal reasoning behind strategic choices in stationary phase, mobile phase composition, and detection technology. Detailed, field-proven protocols are provided to navigate from initial method development to successful high-purity isolation.

The Piperidinol Purification Challenge: Foundational Principles

Piperidinol compounds, characterized by a saturated six-membered nitrogen-containing ring with one or more hydroxyl groups, are polar and basic in nature. The tertiary or secondary amine within the piperidine ring (pKa typically in the 8-11 range) is easily protonated, while the hydroxyl group adds to the overall polarity. This duality governs their behavior in a chromatographic system and presents a set of predictable challenges that must be addressed for successful purification.

  • Peak Tailing: The basic nitrogen atom readily interacts with acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases. This secondary ionic interaction, distinct from the primary hydrophobic retention mechanism, leads to delayed and non-uniform elution of the analyte molecules, resulting in asymmetric or "tailing" peaks.[1][2]

  • Poor Retention in Reversed-Phase: The high polarity of many piperidinol derivatives can lead to insufficient interaction with non-polar stationary phases (like C18), causing them to elute too quickly, often near the solvent front, which prevents effective separation from other polar impurities.[3][4]

  • Detection Limitations: The saturated piperidinol core lacks a UV-absorbing chromophore. Unless the molecule contains other aromatic moieties, standard UV-Vis detectors will exhibit poor to no sensitivity, rendering purification impossible without alternative strategies.[1][5][6]

  • Chirality: The piperidinol scaffold often contains one or more stereocenters. The separation of enantiomers or diastereomers is critical as different stereoisomers can have vastly different pharmacological and toxicological profiles. This requires specialized chiral stationary phases.[7][8][9][10]

A logical and systematic approach to method development is therefore not just recommended, but essential.

Strategic Method Development: A Causality-Driven Workflow

Effective method development begins with a thorough characterization of the target analyte and proceeds through a logical selection and optimization of chromatographic parameters.

Initial Analyte Characterization

Before any injection, understand your molecule:

  • Structure and pKa: The basicity of the piperidine nitrogen dictates the pH required to control its ionization state. A computationally derived pKa is a valuable starting point.[11]

  • Solubility: Test the solubility of your crude sample in common HPLC solvents (e.g., water, acetonitrile, methanol, isopropanol) to select an appropriate injection solvent. The sample should ideally be dissolved in a solvent weaker than or equal in strength to the initial mobile phase to avoid peak distortion.[1]

  • UV-Vis Spectrum: If the compound has other functional groups, acquire a UV spectrum to determine the optimal wavelength (λmax) for detection. If there is no significant absorbance above 210 nm, an alternative detection strategy is required.

The Method Development Workflow

The following diagram outlines a systematic process for developing a purification method for a novel piperidinol compound.

method_development_workflow start Start: Crude Piperidinol Compound char 1. Analyte Characterization (pKa, Solubility, UV Scan) start->char uv_check UV Chromophore Present? char->uv_check uv_path YES uv_check->uv_path no_uv_path NO uv_check->no_uv_path detector_uv Detector Choice: UV-Vis uv_path->detector_uv column_select 2. Column & Mobile Phase Screening detector_uv->column_select detector_choice Detector Choice: ELSD or MS no_uv_path->detector_choice derivatize_option Alternative: Pre-column Derivatization for UV detector_choice->derivatize_option optional path detector_choice->column_select rp_start Start with Reversed-Phase (C18) Mobile Phase: ACN/H2O w/ 0.1% Formic Acid column_select->rp_start eval_chrom Evaluate Initial Chromatogram (Retention, Peak Shape) rp_start->eval_chrom good_chrom Good Retention & Symmetry? eval_chrom->good_chrom bad_chrom Poor Retention or Severe Tailing? eval_chrom->bad_chrom optimize 3. Optimize Gradient & Flow Rate good_chrom->optimize prep_run 4. Scale to Preparative HPLC optimize->prep_run troubleshoot 3. Troubleshoot & Refine bad_chrom->troubleshoot tailing_fix For Tailing: Increase acid conc. or add base (DEA). Use base-deactivated column. troubleshoot->tailing_fix If Tailing retention_fix For Poor Retention: Consider HILIC or Mixed-Mode column. troubleshoot->retention_fix If No Retention tailing_fix->optimize retention_fix->optimize collect 5. Fraction Collection & Analysis prep_run->collect end End: Pure Compound collect->end peak_tailing_mechanism cluster_0 Without Additive cluster_1 With DEA Additive Analyte (BH+) Analyte (BH+) Silanol (SiO-) Silanol (SiO-) Analyte (BH+)->Silanol (SiO-) Strong Ionic Interaction (Causes Tailing) C18 Phase C18 Phase Analyte (BH+)->C18 Phase Hydrophobic Interaction (Desired Retention) C18 Phase_2 C18 Phase Analyte (BH+)->C18 Phase_2 Hydrophobic Interaction (Symmetric Peak) DEA (Et2NH2+) DEA (Et2NH2+) DEA (Et2NH2+)->Silanol (SiO-) Additive masks silanols, preventing interaction

Sources

In vitro assay development for testing 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for In Vitro Assay Development: A-101

Topic: In Vitro Assay Development for Testing 1-(4-Bromothiazol-2-yl)piperidin-4-ol

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The confluence of the thiazole and piperidine scaffolds in a single molecule, such as this compound, presents a compelling starting point for drug discovery. Thiazole derivatives are known for a wide spectrum of biological activities including anticancer, antimicrobial, and enzyme inhibitory functions.[1][2][3] Similarly, the piperidine ring is a prevalent feature in many pharmaceuticals, recognized for its role in compounds targeting the central nervous system, cancer, and microbial pathogens.[4][5][6]

Given the novelty of this compound, a specific biological target is not yet elucidated. This document, therefore, serves as a comprehensive guide for researchers to systematically characterize the in vitro biological activities of this and similar novel chemical entities. We will outline a strategic, tiered approach beginning with broad assessments of cytotoxicity and progressing to more specific, target-class-oriented biochemical and cell-based assays. This guide is designed to provide a robust framework for initial screening and lead characterization.

Physicochemical Properties of this compound

A foundational understanding of the test article's properties is critical for accurate and reproducible assay development.

PropertyPredicted ValueSource
Molecular FormulaC₉H₁₂BrN₃OS[7]
Molecular Weight290.18 g/mol [7]
Boiling Point385.8±52.0 °C[8]
Density1.669±0.06 g/cm³[8]
pKa14.53±0.20[8]
AppearanceLight yellow to brown solid[8]

For all in vitro experiments, it is crucial to prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO) and to determine the compound's solubility in aqueous assay buffers. The final concentration of DMSO in the assays should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Tier 1: Primary Screening - Cytotoxicity Profiling

The initial step in characterizing a novel compound is to assess its general effect on cell viability. This provides a therapeutic window and guides the concentration range for subsequent, more specific assays. A common and robust method is the MTT assay, which measures the metabolic activity of cells.[3]

Protocol 1: MTT Assay for General Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Rationale: The thiazole moiety is present in several anticancer agents.[3][9] Therefore, a primary screen against a panel of cancer cell lines is a logical starting point. We will use cell lines representing different cancer types, for instance, A549 (lung), MCF-7 (breast), and HCT-116 (colon).[10]

Materials:

  • A549, MCF-7, HCT-116 cell lines

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Tier 2: Secondary Assays - Mechanistic Elucidation

Based on the results of the primary screen, secondary assays are designed to investigate the potential mechanism of action. Given the known activities of thiazole and piperidine derivatives, we will focus on enzyme inhibition and antimicrobial activity.

Protocol 2: Kinase Inhibition Assay (Biochemical)

Objective: To assess the inhibitory potential of this compound against a representative serine/threonine kinase, such as AKT1.

Rationale: Many thiazole-containing compounds are known to be kinase inhibitors.[11] The PI3K/Akt signaling pathway is frequently dysregulated in cancer.[5] An in vitro kinase assay can directly measure the compound's ability to inhibit enzyme activity. A variety of assay formats can be employed, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).[12][13]

Materials:

  • Recombinant human AKT1 enzyme

  • Kinase buffer

  • ATP

  • Fluorescently labeled peptide substrate

  • This compound

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant AKT1 enzyme, and the fluorescently labeled peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the positive and negative controls. Determine the IC₅₀ value by plotting the inhibition against the logarithm of the compound concentration.

dot

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Serial Dilution of This compound Reaction_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Reaction_Start Initiate with ATP Reaction_Setup->Reaction_Start Incubation Incubate at RT Reaction_Start->Incubation Detection Measure Signal (e.g., Fluorescence) Incubation->Detection Data_Analysis Calculate % Inhibition and IC50 Detection->Data_Analysis

Caption: Workflow for a biochemical kinase inhibition assay.

Protocol 3: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against representative Gram-positive and Gram-negative bacteria.

Rationale: Both piperidine and thiazole derivatives have demonstrated antimicrobial properties.[6][14] A broth microdilution assay is a standard method for determining the MIC of a novel compound.[15]

Materials:

  • Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Positive control antibiotic (e.g., Ampicillin)

  • 96-well plates

  • Spectrophotometer (600 nm)

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in MHB.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add to each well of the plate.

  • Controls: Include a positive control (bacteria with antibiotic), a negative control (broth only), and a growth control (bacteria with vehicle).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

dot

Antimicrobial_Susceptibility_Workflow cluster_setup Assay Setup cluster_execution Incubation cluster_analysis Results Compound_Dilution Serial Dilution of Test Compound in 96-well Plate Inoculation Add Bacteria to Wells Compound_Dilution->Inoculation Bacterial_Prep Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Bacterial_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

Caption: General workflow for antimicrobial susceptibility testing.

Tier 3: Cell-Based Confirmatory Assays

If the compound shows activity in biochemical assays, the next step is to confirm this activity in a more biologically relevant cellular context.[16][17]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with its putative intracellular target (e.g., AKT1) in intact cells.

Rationale: CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cell line expressing the target protein (e.g., PC-3 cells for AKT1)

  • This compound

  • Lysis buffer

  • Antibodies against the target protein and a control protein

  • Western blotting equipment and reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Interpretation and Next Steps

The tiered approach outlined above provides a systematic way to screen and characterize the biological activity of a novel compound like this compound.

  • Positive Cytotoxicity Screen: If the compound shows potent and selective cytotoxicity against certain cancer cell lines, further studies could include apoptosis assays (e.g., Annexin V/PI staining) and cell cycle analysis.[3]

  • Positive Kinase Inhibition Screen: If the compound inhibits the target kinase, subsequent steps would involve determining the mode of inhibition (e.g., ATP-competitive) and assessing its selectivity against a panel of other kinases.

  • Positive Antimicrobial Screen: If the compound shows significant antimicrobial activity, further studies could include determining whether it is bactericidal or bacteriostatic and assessing its potential for resistance development.[15]

By following this structured approach, researchers can efficiently generate a comprehensive in vitro pharmacological profile for this compound, paving the way for further lead optimization and preclinical development.

References

  • Experimental Drug Development Centre (EDDC). Biochemical and Biophysical Assay Development.
  • NorthEast BioLab. Biochemical Assay Development, Biochemical Analysis.
  • BenchChem. In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
  • Pharmaceutical Technology. Developing and Validating Assays for Small-Molecule Biomarkers.
  • BPS Bioscience. Custom Biochemical Assay Development.
  • ChemicalBook. This compound.
  • PubMed. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
  • PubMed. Development of a Novel Cell-Based Assay System for High-Throughput Screening of Compounds Acting on Background Two-Pore Domain K+ Channels.
  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • BellBrook Labs. Biochemical Assay Development: Strategies to Speed Up Research.
  • PMC - NIH. A review for cell-based screening methods in drug discovery.
  • Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview.
  • BioIVT. Cell-based Assays: A Crucial Component of the Drug Discovery Process.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PMC - NIH. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?.
  • SpringerLink. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PubMed. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists.
  • PubMed. New imidazo[2,1-b]thiazole derivatives: synthesis, in vitro anticancer evaluation, and in silico studies.
  • BenchChem. Practical Applications of Piperidine Derivatives in Drug Discovery: Application Notes and Protocols.
  • Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • CymitQuimica. 1-(4-Bromothiazol-2-yl)piperidine-4-carboxamide.
  • ResearchGate. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents | Request PDF.
  • NIH. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant.
  • PubMed. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities.

Sources

Application Notes & Protocols for the Investigation of 1-(4-Bromothiazol-2-yl)piperidin-4-ol in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the novel compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol, in cancer cell line studies. Drawing upon the extensive body of research on thiazole derivatives as potent anti-cancer agents, this guide outlines detailed protocols for evaluating the compound's cytotoxic, anti-proliferative, and pro-apoptotic effects. We present a structured approach to elucidate its potential mechanism of action, grounded in established methodologies and the known biological activities of related heterocyclic compounds. This document is intended to serve as a foundational resource for the preclinical evaluation of this compound as a potential therapeutic candidate.

Introduction: The Rationale for Investigating this compound

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and more effective therapeutic agents.[1] Heterocyclic compounds, particularly those containing a thiazole scaffold, represent a promising class of molecules in oncology research.[2] The thiazole ring is a key structural motif in several clinically approved anti-cancer drugs, such as the kinase inhibitor Dasatinib.[2] Thiazole derivatives are known to exert their anti-cancer effects through diverse mechanisms, including the induction of apoptosis, inhibition of critical cell signaling pathways like PI3K/Akt/mTOR, and disruption of tubulin polymerization.[1]

The compound of interest, this compound, integrates the biologically active thiazole moiety with a piperidin-4-ol scaffold. The piperidine ring is a common feature in many pharmaceuticals and can influence physicochemical properties such as solubility and membrane permeability, which are critical for drug efficacy. The bromine substitution on the thiazole ring may further enhance its biological activity.[3] Given the established anti-cancer potential of thiazole derivatives, a systematic investigation into the effects of this compound on cancer cell lines is a scientifically meritorious endeavor.

This guide provides a detailed roadmap for conducting such an investigation, from initial cytotoxicity screening to more in-depth mechanistic studies.

Preliminary Characterization and Handling of this compound

Prior to initiating cell-based assays, it is imperative to ensure the purity and stability of the test compound.

2.1. Compound Preparation and Storage:

  • Solubility Testing: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions. Test solubility in other cell culture-compatible solvents if necessary.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

2.2. Quality Control:

  • Purity Assessment: Confirm the purity of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Structural Verification: Verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.

Core Experimental Protocols

The following protocols are designed to provide a comprehensive evaluation of the anti-cancer properties of this compound. It is recommended to use a panel of cancer cell lines representing different tumor types (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; liver cancer: HepG2) to assess the compound's spectrum of activity.[4]

Assessment of Cytotoxicity and Anti-Proliferative Activity

A primary step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[4]

Protocol 3.1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete growth medium. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
MCF-7Breast485.2
MDA-MB-231Breast482.8
A549Lung488.1
HepG2Liver486.5
Evaluation of Apoptosis Induction

Many effective anti-cancer agents induce apoptosis, or programmed cell death, in tumor cells.[4] The following assays can be used to determine if this compound induces apoptosis.

Protocol 3.2.1: Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3.2.2: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound as described above.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit. Following the manufacturer's instructions, add the caspase substrate to the wells and incubate.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence signal, which is proportional to the caspase-3/7 activity.

Cell Cycle Analysis

Disruption of the normal cell cycle is a common mechanism of action for anti-cancer drugs.[5] Flow cytometry analysis of DNA content can reveal at which phase of the cell cycle the compound exerts its effects.

Protocol 3.3.1: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay. Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Investigating the Mechanism of Action

Based on the literature for thiazole derivatives, this compound may exert its anti-cancer effects by modulating key signaling pathways.[1] Western blotting can be used to investigate changes in the expression and phosphorylation status of proteins involved in these pathways.

Protocol 4.1: Western Blot Analysis of Key Signaling Proteins

  • Protein Extraction: Treat cells with the compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, cleaved PARP).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies prep This compound Stock Solution mtt MTT Assay (Cytotoxicity & IC50) prep->mtt Dose-response treatment apoptosis Apoptosis Assays (Annexin V, Caspase) mtt->apoptosis Treat at IC50 cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle Treat at IC50 western_blot Western Blot (Signaling Pathways) apoptosis->western_blot Confirm apoptotic markers cell_cycle->western_blot Investigate cell cycle regulators

Caption: A streamlined workflow for the in vitro evaluation of this compound.

Hypothesized Signaling Pathway

signaling_pathway cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition cluster_outcome Cellular Outcomes compound This compound PI3K PI3K compound->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) compound->Bax Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibits Bax Promotes Bcl-2 Proliferation Decreased Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: A hypothesized mechanism of action for this compound targeting the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The protocols and framework presented in this application note provide a robust starting point for the comprehensive in vitro evaluation of this compound as a potential anti-cancer agent. Positive results from these studies, such as potent cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would warrant further investigation. Future studies could include in vivo efficacy and toxicity studies in animal models, as well as more detailed mechanistic studies to identify the direct molecular target(s) of the compound. The systematic approach outlined herein will enable researchers to thoroughly characterize the anti-cancer potential of this novel thiazole derivative.

References

  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migr
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).
  • Synthesis, anticancer activity and mechanism of action of new thiazole deriv
  • 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells.
  • Induction of apoptosis by 1,4-benzothiazine analogs in mouse thymocytes.
  • Synthesis and biological activity of novel piperidin-4-ol deriv

Sources

Method for synthesizing derivatives of 1-(4-Bromothiazol-2-yl)piperidin-4-ol for SAR

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of 1-(4-Bromothiazol-2-yl)piperidin-4-ol Derivatives for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Thiazole-Piperidine Scaffold as a Privileged Motif in Medicinal Chemistry

The fusion of a thiazole ring with a piperidine moiety creates a molecular scaffold of significant interest in modern drug discovery.[1] The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs, valued for its diverse biological activities and ability to engage in various biological interactions.[2][3] When coupled with the piperidine ring, one of the most prevalent N-heterocycles in pharmaceuticals, the resulting scaffold offers a versatile three-dimensional architecture ideal for probing interactions with biological targets.[4]

The specific compound, this compound, serves as a powerful synthetic intermediate. The bromine atom at the C4 position of the thiazole ring acts as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions. Concurrently, the hydroxyl group on the piperidine ring provides another site for modification, allowing for a systematic exploration of the structure-activity relationship (SAR). This guide provides a detailed methodology for the synthesis of this core scaffold and its subsequent derivatization, with a focus on the strategic rationale behind each experimental choice to enable robust SAR studies.

Overall Synthetic Strategy

The synthesis is designed as a modular, multi-step process. It begins with the formation of the key intermediate, 2,4-dibromothiazole, followed by a selective N-arylation with piperidin-4-ol. This core scaffold is then used as a platform for diversification at two key positions to build a library of analogs for SAR analysis.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Scaffold Assembly cluster_2 Part 3: SAR Derivatization A 2-Aminothiazole B Sandmeyer-type Diazotization & Bromination A->B C 2,4-Dibromothiazole B->C E Selective N-Arylation (Buchwald-Hartwig or Ullmann) C->E D Piperidin-4-ol D->E F This compound (Core Scaffold) E->F G Modification at Thiazole C4-Position F->G H Modification at Piperidine C4-OH F->H I Suzuki, Sonogashira, Stille, Buchwald-Hartwig Amination G->I J Esterification, Etherification, Oxidation, Reductive Amination H->J K Diverse Analogs Library (for SAR Studies) I->K J->K

Caption: Overall workflow for synthesis and derivatization.

Part I: Synthesis of the Core Scaffold

The assembly of the this compound core is achieved via a robust and selective N-arylation reaction. The choice of a copper-catalyzed Ullmann-type coupling is presented here due to its cost-effectiveness and high functional group tolerance, though palladium-catalyzed methods like the Buchwald-Hartwig amination are also viable alternatives.[5][6] The key is the selective reaction at the more electrophilic C2 position of 2,4-dibromothiazole, leaving the C4-bromo group intact for subsequent SAR modifications.

Protocol 1: Synthesis of this compound

This protocol details the copper-catalyzed N-arylation of 2,4-dibromothiazole with piperidin-4-ol.

Materials:

  • 2,4-Dibromothiazole

  • Piperidin-4-ol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dibromothiazole (1.0 equiv.), piperidin-4-ol (1.2 equiv.), and finely ground K₂CO₃ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add CuI (0.1 equiv.) and DMEDA (0.2 equiv.).

    • Causality Note: Copper(I) is the active catalyst for this C-N bond formation. The diamine ligand (DMEDA) is crucial; it coordinates to the copper center, increasing its solubility and catalytic activity, thereby enabling the reaction to proceed at a moderate temperature.[6]

  • Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of 2,4-dibromothiazole) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. Look for the consumption of the starting 2,4-dibromothiazole.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (3x) to remove DMF, followed by a wash with brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure this compound.

Part II: Strategic Derivatization for SAR Studies

With the core scaffold in hand, the next phase involves systematic structural modifications to probe the chemical space around the molecule. The two primary vectors for modification are the C4-bromo position on the thiazole ring and the C4-hydroxyl group on the piperidine ring.

cluster_Thiazole Thiazole C4-Position Modification cluster_Piperidine Piperidine C4-Position Modification Core { Core Scaffold | this compound} Thiazole_Mod C4-Br Handle Core->Thiazole_Mod Piperidine_Mod C4-OH Handle Core->Piperidine_Mod Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Thiazole_Mod->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Thiazole_Mod->Sonogashira Amination Buchwald-Hartwig Amination (Amines) Thiazole_Mod->Amination Rationale_Thiazole SAR Rationale: - Explore hydrophobic/polar pockets - Modulate electronics (pKa) - Introduce new H-bond vectors Suzuki->Rationale_Thiazole Sonogashira->Rationale_Thiazole Amination->Rationale_Thiazole Ester Esterification (Acyl Halides, Carboxylic Acids) Piperidine_Mod->Ester Ether Etherification (Alkyl Halides) Piperidine_Mod->Ether Oxidation Oxidation to Ketone (PCC, Swern) Piperidine_Mod->Oxidation Rationale_Piperidine SAR Rationale: - Probe H-bond donor/acceptor needs - Alter polarity & logP - Introduce new substituents Ester->Rationale_Piperidine Ether->Rationale_Piperidine Reductive_Amination Reductive Amination (From Ketone) Oxidation->Reductive_Amination Reductive_Amination->Rationale_Piperidine

Caption: Logic diagram for SAR derivatization strategies.

Protocol 2: Derivatization at Thiazole C4 via Suzuki Coupling

This protocol provides a general method for introducing aryl or heteroaryl groups at the C4 position of the thiazole ring.

Materials:

  • This compound (from Protocol 1)

  • Arylboronic acid or ester (1.5 equiv.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv.)

  • Solvent mixture: 1,4-Dioxane and Water (4:1 ratio)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in the dioxane/water mixture.

  • Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.

    • Causality Note: The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. Thorough degassing is critical for reproducible and high-yielding cross-coupling reactions.

  • Catalyst and Base Addition: Add Na₂CO₃ (3.0 equiv.) followed by Pd(PPh₃)₄ (0.05 equiv.) under an inert atmosphere.

  • Reaction: Seal the vessel and heat the mixture to 80-90 °C with stirring until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up:

    • Cool the reaction to room temperature and dilute with EtOAc.

    • Wash with water and then with brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C4-aryl derivative.

Protocol 3: Derivatization at Piperidine C4-OH via Esterification

This protocol describes the acylation of the hydroxyl group to form esters.

Materials:

  • This compound (from Protocol 1)

  • Acyl chloride or acid anhydride (1.2 equiv.)

  • Triethylamine (TEA) or Pyridine (2.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Base Addition: Add TEA or pyridine (2.0 equiv.).

    • Causality Note: A base is required to act as a scavenger for the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.2 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if using TEA), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the final ester derivative.

Data Summary for SAR Exploration

A systematic SAR study would involve the synthesis of a matrix of compounds where substituents at both the thiazole and piperidine positions are varied. The following table outlines a representative set of derivatives to explore key chemical properties.

Modification Site Reaction Type Example Substituent (R) Rationale for SAR
Thiazole C4 Suzuki CouplingPhenylEstablish baseline steric and hydrophobic interaction.
Suzuki Coupling4-MethoxyphenylProbe for electron-donating effects and potential H-bond acceptor pocket.
Suzuki Coupling4-TrifluoromethylphenylInvestigate electron-withdrawing effects and lipophilic interactions.
Suzuki CouplingPyridin-3-ylIntroduce a basic nitrogen to probe for H-bond acceptor or salt-bridge formation.
Buchwald-Hartwig-N(CH₃)₂Add a small, basic, H-bond accepting group.
Piperidine C4-O-R EsterificationAcetyl (-COCH₃)Introduce a small, neutral H-bond acceptor.
EsterificationBenzoyl (-COPh)Add a larger, aromatic group to explore a nearby hydrophobic pocket.
EtherificationMethyl (-CH₃)Remove H-bond donating ability while maintaining some polarity.
EtherificationBenzyl (-CH₂Ph)Introduce a large, flexible hydrophobic group.

Conclusion

The protocols and strategies outlined in this guide provide a robust framework for the synthesis and derivatization of the this compound scaffold. By systematically modifying the C4-position of the thiazole and the C4-hydroxyl group of the piperidine, researchers can generate a focused library of compounds. This approach enables a thorough investigation of the structure-activity relationships, which is a critical step in the rational design and optimization of novel therapeutic agents.[7] The modularity of this synthetic route allows for broad exploration of chemical space, facilitating the identification of leads with improved potency, selectivity, and pharmacokinetic properties.

References

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & Medicinal Chemistry, 21(9), 2478-94. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]

  • Hassan, M., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2593-2614. Retrieved from [Link]

  • IJPR. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

  • Bentham Science. (n.d.). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Retrieved from [Link]

  • ResearchGate. (n.d.). a Some drugs containing thiazole or/and piperazine moiety; b design strategy of target compounds. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview on Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Wünsch, B., et al. (2018). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 3(44), 12489-12501. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Structure-activity relationship studies of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Retrieved from [Link]

  • Pecic, S., & Kandasamy, R. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & other lipid mediators, 164, 106702. Retrieved from [Link]

  • Ablordeppey, S. Y., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry, 20(5), 1671-8. Retrieved from [Link]

  • ResearchGate. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6 H)-ones by diaryliodonium salts. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

  • Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Copper-catalysed N -arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Retrieved from [Link]

Sources

Application Notes & Protocols: Animal Models for Preclinical Testing of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry and a quintessential example of a "privileged scaffold".[1] Its prevalence in numerous FDA-approved drugs stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present substituents in precise three-dimensional orientations for optimal target engagement.[2] This structural motif is particularly prominent in drugs targeting the Central Nervous System (CNS), where it is found in antipsychotics, antidepressants, analgesics, and agents for neurodegenerative diseases.[1][3][4]

Given the therapeutic importance of piperidine-based compounds, rigorous preclinical evaluation is paramount. Animal models serve as the critical bridge between in vitro discovery and human clinical trials, providing indispensable data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety. This guide offers a comprehensive framework for selecting and utilizing animal models for the preclinical assessment of novel piperidine-containing drug candidates, blending established principles with field-proven protocols.

PART 1: Strategic Selection of Animal Models

The success of any preclinical program hinges on the selection of the most appropriate animal model. This choice is not arbitrary; it is a strategic decision guided by the compound's mechanism of action, therapeutic indication, and known class-specific liabilities.

Guiding Principles for Model Selection

The primary directive is to choose a model with the highest possible predictive validity for the human condition. This encompasses three domains:

  • Face Validity: The model should replicate the core symptoms or pathophysiology of the human disease (e.g., hyperlocomotion in a rodent model of psychosis).[5]

  • Construct Validity: The model should share a common underlying etiology or mechanism with the human disease (e.g., a genetic modification that mirrors a human risk gene).[6]

  • Predictive Validity: The model should accurately predict the efficacy of known therapeutic agents (e.g., reversal of a behavioral deficit by a clinically effective drug).[7]

For piperidine-based compounds, which frequently target CNS receptors like dopamine and serotonin receptors, models that perturb these neurotransmitter systems are often the most relevant.[5][8]

Key Considerations for Piperidine Compounds
  • Species and Strain: Rodents (mice and rats) are the most common starting point due to their well-characterized genetics, cost-effectiveness, and the availability of validated behavioral paradigms.[9] The choice between Sprague-Dawley, Wistar, or specific genetic strains like the Spontaneously Hypertensive Rat (SHR) for ADHD models depends entirely on the research question.[10][11]

  • Metabolism: The metabolic stability of the piperidine scaffold can be influenced by substitutions near the nitrogen atom.[2] It is crucial to consider species-specific differences in cytochrome P450 enzymes, which can significantly impact drug exposure and metabolite profiles. Preliminary cross-species metabolism studies are often warranted.

  • Disease Relevance: The model must align with the therapeutic goal. A compound intended as an antipsychotic should be tested in models of psychosis, while an ADHD therapeutic requires models that capture inattention and hyperactivity.[6][12]

Comparative Table of Animal Models for Piperidine-Based Drugs

The following table summarizes established animal models used in the preclinical evaluation of well-known piperidine-containing drugs.

Drug (Piperidine-Based) Therapeutic Area Primary Animal Model Rationale & Key Endpoints References
Haloperidol Antipsychotic (Schizophrenia)Amphetamine-Induced Hyperlocomotion (Rat/Mouse)Models positive symptoms of psychosis by inducing dopamine hyperactivity. Efficacy is measured by the drug's ability to reduce locomotor activity.[5][13][14]
Methylphenidate (Ritalin®) ADHDSpontaneously Hypertensive Rat (SHR)Genetic model exhibiting hyperactivity, impulsivity, and inattention. Efficacy is assessed by improved performance in tasks measuring attention and reduced locomotor activity.[10][11][12][15]
Fentanyl Analgesic (Opioid)Tail-Flick or Hot Plate Test (Mouse/Rat)Measures the analgesic response to a thermal stimulus. Efficacy is determined by an increase in the latency to withdraw from the heat source.[16]
Donepezil Alzheimer's DiseaseScopolamine-Induced Amnesia (Mouse/Rat)Pharmacological model that induces cognitive deficits by blocking cholinergic transmission. Efficacy is measured by the reversal of memory impairment in tasks like the Morris water maze.[1]

PART 2: Core Protocols for In Vivo Evaluation

The following protocols provide step-by-step methodologies for the foundational assays in a preclinical testing cascade for a novel piperidine-based compound.

Diagram: Preclinical In Vivo Testing Workflow

This diagram illustrates the logical progression of in vivo studies, starting from fundamental pharmacokinetic characterization to efficacy and safety assessments.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Safety Assessment PK Protocol 1: Pharmacokinetic (PK) Profiling Efficacy Protocol 2: Pharmacodynamic/Efficacy Model (e.g., Amphetamine Challenge) PK->Efficacy Establish Exposure- Response Relationship Tox Protocol 3: Acute Toxicity Study (e.g., OECD 420/423) Efficacy->Tox Determine Preliminary Therapeutic Index

Caption: A typical workflow for preclinical evaluation of a new chemical entity.

Protocol 1: Pharmacokinetic (PK) Profiling in Rodents

Objective: To determine the fundamental PK parameters (Cmax, Tmax, AUC, T½) of a piperidine compound in plasma following intravenous (IV) and oral (PO) administration to establish exposure and oral bioavailability.

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is the first and most critical step.[2] Without adequate systemic exposure, efficacy studies are uninterpretable. This protocol establishes the dose-exposure relationship and informs dose selection for subsequent PD and toxicology studies.[17][18]

Materials:

  • Test Compound (piperidine-based)

  • Vehicle (e.g., Saline, 0.5% Methylcellulose)

  • Male Sprague-Dawley rats (n=3-4 per group), ~250-300g

  • Dosing syringes, gavage needles, IV catheters

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge, analytical balance

  • LC-MS/MS system for bioanalysis

Methodology:

  • Acclimation & Fasting: Acclimate animals for at least 3 days. Fast rats overnight (approx. 12-16 hours) prior to dosing, with water ad libitum.[19]

  • Dosing:

    • IV Group: Administer the compound (e.g., 2 mg/kg) as a slow bolus via a lateral tail vein or indwelling catheter.

    • PO Group: Administer the compound (e.g., 10 mg/kg) via oral gavage. The volume should typically not exceed 10 mL/kg (or 20 mL/kg for aqueous solutions).[19][20]

  • Blood Sampling: Collect sparse blood samples (approx. 150-200 µL) from each animal at designated time points. A typical schedule is:

    • IV: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

    • PO: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Immediately place blood into EDTA tubes on ice. Centrifuge at ~4000 rpm for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Store plasma at -80°C until analysis. Quantify the concentration of the parent drug (and any key metabolites) using a validated LC-MS/MS method.[17]

  • Data Analysis: Use non-compartmental analysis (NCA) software to calculate key PK parameters. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[18]

Protocol 2: Efficacy in an Amphetamine-Induced Hyperlocomotion Model

Objective: To assess the potential antipsychotic-like activity of a piperidine compound by measuring its ability to attenuate d-amphetamine-induced hyperlocomotion in rats.

Rationale: This is a classic, robust, and widely used screening model for antipsychotic drugs, particularly those targeting the dopamine D2 receptor.[8][21] Amphetamine increases synaptic dopamine, leading to a hyper-dopaminergic state that manifests as increased locomotor activity, modeling the positive symptoms of schizophrenia.[5][14] Blockade of this effect is highly predictive of clinical antipsychotic efficacy.[7][13]

Materials:

  • Test Compound, Vehicle, Positive Control (e.g., Haloperidol, 0.1 mg/kg)

  • d-Amphetamine sulfate

  • Male Sprague-Dawley rats (~250-300g)

  • Automated locomotor activity chambers equipped with infrared beams

  • Syringes and needles for intraperitoneal (IP) injection

Methodology:

  • Acclimation to Test Chambers: Habituate rats to the locomotor activity chambers for 30-60 minutes for at least 2-3 days prior to the test day to reduce novelty-induced hyperactivity.[22]

  • Test Day Procedure:

    • Place rats in the activity chambers and allow them to habituate for 30 minutes to establish a baseline activity level.[22]

    • Administer the Test Compound (various doses), Vehicle, or Positive Control via IP or PO injection. The route and pre-treatment time should be based on the compound's PK profile (e.g., 30 min pre-treatment for IP, 60 min for PO).

    • After the pre-treatment interval, administer d-amphetamine (e.g., 0.5-1.5 mg/kg, IP).[14]

    • Immediately return the animals to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) continuously for the next 60-90 minutes.[22]

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-10 minutes) and as a total cumulative count over the post-amphetamine period.

    • Compare the locomotor activity of the Test Compound groups to the Vehicle + Amphetamine group using ANOVA followed by post-hoc tests.

    • A statistically significant reduction in amphetamine-induced activity suggests potential antipsychotic efficacy.

Protocol 3: Acute Oral Toxicity Study (Acute Toxic Class Method)

Objective: To determine the acute toxicity of a piperidine compound after a single oral dose and to identify the dose range for subsequent studies, following OECD Guideline 423.

Rationale: An early assessment of a compound's safety profile is essential. The Acute Toxic Class Method (OECD 423) is a stepwise procedure that uses a minimal number of animals to assign a GHS (Globally Harmonized System) toxicity classification.[23] This provides crucial information on potential target organs of toxicity and helps establish a preliminary therapeutic index.

Materials:

  • Test Compound

  • Female Wistar rats (nulliparous and non-pregnant), ~200-250g

  • Gavage needles, syringes, animal cages

  • Clinical observation checklists

Methodology:

  • Animal Selection & Housing: Use healthy young adult female rats (females are often slightly more sensitive).[23] House animals individually during the observation period.

  • Dose Selection & Procedure:

    • This is a stepwise procedure using fixed starting doses (e.g., 5, 50, 300, or 2000 mg/kg).[23]

    • Begin with a starting dose (e.g., 300 mg/kg) administered to a group of 3 rats.

  • Dosing & Observation:

    • Fast animals overnight before dosing.[19]

    • Administer a single oral dose by gavage.

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors, convulsions, lethargy) and any instances of mortality.

  • Stepwise Progression:

    • If 2 or 3 animals die: Stop the test. The substance is classified based on this outcome.

    • If 0 or 1 animal dies: Proceed to the next higher dose level with another group of 3 animals.

    • If the outcome is uncertain: Dose an additional 3 animals at the same level.

  • Endpoint: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.

PART 3: Advanced Considerations & Data Visualization

Diagram: Dopamine D2 Receptor Signaling Pathway

Many piperidine-based antipsychotics, like haloperidol, act as antagonists at the Dopamine D2 Receptor (D2R).[8][24] Understanding this pathway is key to interpreting efficacy data.

D2R_Pathway Dopamine Dopamine D2R D2 Receptor (GPCR) Dopamine->D2R Activates Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP Converts ATP to cAMP PKA PKA Activity ↓ cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability PKA->Neuronal_Activity Modulates Ion Channels Piperidine_Drug Piperidine Antagonist (e.g., Haloperidol) Piperidine_Drug->D2R Blocks

Caption: Simplified signaling cascade of the Dopamine D2 receptor.[24][25][26]

Diagram: Decision Tree for Animal Model Selection

This diagram provides a logical framework for choosing an appropriate animal model based on the therapeutic target of the piperidine compound.

Decision_Tree start Identify Therapeutic Target of Piperidine Compound cns CNS Disorder? start->cns pain Pain/Analgesia? start->pain other Other (e.g., Cancer, Metabolic)? start->other psychosis Psychosis/ Schizophrenia cns->psychosis adhd ADHD cns->adhd neurodegen Neurodegeneration (e.g., Alzheimer's) cns->neurodegen model_pain Use Nociceptive Models: - Hot Plate / Tail-Flick - Writhing Test pain->model_pain model_other Use Disease-Specific Models: - Xenograft Models (Cancer) - Diet-Induced Obesity (Metabolic) other->model_other model_psych Use Pharmacological Models: - Amphetamine Hyperlocomotion - Prepulse Inhibition (PPI) psychosis->model_psych model_adhd Use Genetic Models: - Spontaneously Hypertensive Rat (SHR) adhd->model_adhd model_neuro Use Transgenic or Toxin-Induced Models: - 5xFAD Mouse - Scopolamine-Induced Amnesia neurodegen->model_neuro

Caption: A decision-making framework for selecting relevant preclinical models.

Conclusion

The preclinical evaluation of piperidine-based compounds in animal models is a complex but essential phase of drug development. A scientifically rigorous approach, grounded in a deep understanding of the compound's pharmacology and the chosen model's strengths and limitations, is critical for success. By integrating robust pharmacokinetic profiling with well-validated pharmacodynamic and toxicological assessments, researchers can generate the high-quality data necessary to make informed decisions and advance promising new therapeutics toward the clinic.

References

  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved from [Link]

  • Urs, N. M., Bido, S., & Peterson, S. M. (2016). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Molecular Neuroscience, 9, 67. Retrieved from [Link]

  • Kaya, E., Goraca, E. K., & Dege, N. (2018). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 38(3), 223–233. Retrieved from [Link]

  • Pillai, A. K., & Kale, A. (2022). Animal models for the evaluation of antipsychotic agents. Fundamental & Clinical Pharmacology, 36(5), 844–857. Retrieved from [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(10), 1545-1556*. Retrieved from [Link]

  • van der Kooij, M. A., & Glennon, J. C. (2007). Animal models to guide clinical drug development in ADHD: lost in translation?. British Journal of Pharmacology, 152(6), 821–838. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • Jones, C. A., Watson, D. J., & Fone, K. C. (2011). Animal models of schizophrenia. British Journal of Pharmacology, 164(4), 1195–1210. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • Wikipedia. (n.d.). Animal model of schizophrenia. Retrieved from [Link]

  • Russell, V. A., de Villiers, A. S., Sagvolden, T., Lamm, M., & Taljaard, J. J. (2000). Animal models of attention-deficit hyperactivity disorder. Neuroscience & Biobehavioral Reviews, 24(1), 1-10. Retrieved from [Link]

  • University of Arizona. (2017). Piperidine-based drug discovery. Retrieved from [Link]

  • ICCVAM. (1998). OECD Test Guideline 425 - Acute Oral Toxicity: Up-and-Down Procedure. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Ford, C. P. (2014). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. The Neuroscientist, 20(6), 612–623. Retrieved from [Link]

  • Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine Receptor Signaling. Journal of Receptors and Signal Transduction, 24(3), 165–205. Retrieved from [Link]

  • van den Buuse, M. (2010). From antipsychotic to anti-schizophrenia drugs: role of animal models. Cell and Tissue Research, 339(1), 159–172. Retrieved from [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Retrieved from [Link]

  • Slideshare. (2015). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved from [Link]

  • Researcher.Life. (2014). Schizophrenia: Animal Models. Retrieved from [Link]

  • O'Neill, M., & Sharp, T. (2008). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Psychopharmacology, 199(1), 111–123. Retrieved from [Link]

  • b-neuro. (n.d.). Amphetamine induced hyperlocomotion. Retrieved from [Link]

  • NEUROFIT. (n.d.). Animal model responding to ADHD therapy. Retrieved from [Link]

  • White, I. M., & Voigt, T. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus, 16(7), 619–627. Retrieved from [Link]

  • Mutt, V. F., & De la Casa, L. G. (2016). The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD. Frontiers in Behavioral Neuroscience, 10, 178. Retrieved from [Link]

  • Martins, J., et al. (2023). Attention-Deficit/Hyperactivity Disorder Animal Model Presents Retinal Alterations and Methylphenidate Has a Differential Effect in ADHD versus Control Conditions. International Journal of Molecular Sciences, 24(8), 7338*. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent Amphetamine Model of Schizophrenia. Retrieved from [Link]

  • Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Retrieved from [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 298, 117822. Retrieved from [Link]

  • Wang, Y., et al. (2016). Non-linear pharmacokinetics of piperine and its herb-drug interactions with docetaxel in Sprague-Dawley rats. Journal of Pharmaceutical and Biomedical Analysis, 128, 44-49. Retrieved from [Link]

  • Gushchin, A. G., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4933*. Retrieved from [Link]

  • ResearchGate. (2014). Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. Retrieved from [Link]

  • Sharma, S., et al. (2021). Pharmacokinetics and Pharmacodynamic Herb-Drug Interaction of Piperine with Atorvastatin in Rats. Journal of Chromatographic Science, 59(3), 253–261*. Retrieved from [Link]

  • Lagisetty, U., Mohammed, H., & Ramaiah, S. (2019). Pharmacodynamic and Pharmacokinetic Interactions of Piperine on Gliclazide in Animal Models. Pharmacognosy Journal, 11(5), 1083-1089. Retrieved from [Link]

  • Wellman, P. J., et al. (2008). Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats. Pharmacology, Biochemistry, and Behavior, 91(2), 263–270. Retrieved from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Khan, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(5), 458-472. Retrieved from [Link]

  • McArthur, R. A., & Borsini, F. (Eds.). (2008). Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. Academic Press. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

Techniques for scaling up the production of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Production of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scalable synthesis of this compound, a key intermediate in pharmaceutical development. The guide moves beyond bench-scale synthesis to address the critical challenges of process scale-up, including reaction optimization, solvent selection, work-up procedures, and purification by crystallization. The recommended synthetic strategy involves a robust nucleophilic aromatic substitution (SNAr) reaction. Detailed, step-by-step protocols are provided, emphasizing safety, efficiency, and reproducibility for large-scale production.

Introduction: The Strategic Importance of this compound

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates with a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-cancer properties.[1][2] The title compound, this compound, serves as a versatile building block, combining the reactive handle of a bromothiazole with the conformational rigidity and substitution potential of a piperidinol group.

Scaling the production of such intermediates presents significant challenges. Laboratory methods often rely on purification techniques like column chromatography, which are not economically or practically viable for multi-kilogram production. Furthermore, reaction conditions must be optimized to ensure safety, minimize byproduct formation, and maximize yield and throughput in large-scale reactors. This guide details a scalable and efficient process designed to meet these industrial demands.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and scalable approach to synthesizing the target molecule is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of two key starting materials: 2,4-dibromothiazole and piperidin-4-ol.

Reaction Scheme:

2,4-Dibromothiazole + Piperidin-4-ol → this compound

This strategy is selected for its high convergence, operational simplicity, and the commercial availability of the starting materials. The SNAr mechanism is facilitated by the electron-deficient nature of the thiazole ring, which is attacked by the nucleophilic secondary amine of piperidin-4-ol.[3] The reaction typically proceeds via a Meisenheimer complex, a negatively charged intermediate that is stabilized by the heterocyclic system.[3][4]

Process Chemistry and Scale-Up Considerations

Starting Material Selection

The primary starting materials for this synthesis are 2,4-dibromothiazole and piperidin-4-ol. For large-scale manufacturing, sourcing materials with consistent purity and favorable pricing is critical.

  • 2,4-Dibromothiazole (CAS: 4175-77-3): This is the electrophilic partner in the reaction. It is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[5] All handling should be performed in a well-ventilated area using appropriate personal protective equipment (PPE).[5]

  • Piperidin-4-ol (CAS: 5382-16-1): This nucleophile is a key building block. While less hazardous than the brominated thiazole, standard laboratory precautions should be observed. For large-scale processes, improved routes for synthesizing piperidine derivatives are available.[6]

Optimization of Reaction Parameters

Scaling up the SNAr reaction requires careful optimization of several parameters to ensure efficiency and safety.

ParameterLaboratory Scale (Typical)Recommended Scale-Up ConditionRationale for Scale-Up Choice
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Toluene, N,N-Dimethylformamide (DMF)Higher boiling point for better temperature control in large reactors; Toluene allows for azeotropic removal of water if present. DMF offers excellent solubility for reactants.[7]
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Potassium Carbonate (K₂CO₃), Sodium tert-butoxide (NaOtBu)Inorganic bases are significantly cheaper, easier to handle at scale, and can be removed by simple filtration after the reaction.[7][8]
Temperature Room Temperature to 80 °C80 °C to 110 °CHigher temperatures are often required to drive the SNAr reaction to completion in less polar, industrially preferred solvents.[8] Reaction kinetics must be profiled to avoid runaway reactions.
Stoichiometry 1.1 - 1.5 eq. of amine1.05 - 1.2 eq. of piperidin-4-olMinimizes cost and simplifies purification by reducing the amount of unreacted piperidin-4-ol, which can be challenging to remove from the product.
Work-up Aqueous wash, extraction with organic solventDirect filtration of salts, solvent swap, and crystallizationAvoids cumbersome liquid-liquid extractions and potential emulsion formation at large volumes.
Purification Silica Gel ChromatographyRecrystallizationChromatography is not scalable. Recrystallization is the industry standard for obtaining high-purity solid products.

Detailed Application Protocols

Safety First: Before commencing any work, consult the Safety Data Sheets (SDS) for all reagents.[5][9] The reaction should be conducted in a well-ventilated fume hood or an appropriate process reactor.[10] Wear standard personal protective equipment (PPE), including safety goggles with side shields, impervious gloves, and a lab coat.[5][11] An eyewash station and safety shower must be readily accessible.[9]

Protocol 1: Kilogram-Scale Synthesis of this compound

This protocol describes a robust procedure for a 1 kg scale production.

Materials & Equipment:

  • 2,4-Dibromothiazole (1.00 kg, 4.12 mol)

  • Piperidin-4-ol (0.46 kg, 4.53 mol, 1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (1.25 kg, 9.05 mol, 2.2 eq)

  • Toluene (10 L)

  • 20 L glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet

  • Heating/cooling mantle

  • Filtration apparatus (e.g., Büchner funnel or Nutsche filter)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with Toluene (10 L), followed by Piperidin-4-ol (0.46 kg), and Potassium Carbonate (1.25 kg). Begin stirring to form a slurry.

  • Add 2,4-Dibromothiazole (1.00 kg) to the slurry under nitrogen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the consumption of 2,4-dibromothiazole is complete (typically 12-24 hours).[8]

  • Cool Down: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Work-up:

    • Filter the solid inorganic salts (K₂CO₃ and KBr byproduct) from the reaction mixture.

    • Wash the filter cake with a small amount of fresh Toluene (2 x 0.5 L) to recover any entrained product.

    • Combine the filtrates.

  • Concentration: Concentrate the combined toluene filtrates under reduced pressure to approximately 2-3 L. The crude product may begin to precipitate during this step.

Protocol 2: Purification by Recrystallization

Solvent System Selection: A mixture of isopropanol (IPA) and water is an effective solvent system for recrystallizing the target compound.

Procedure:

  • Dissolution: Transfer the concentrated crude product slurry to a clean vessel. Add Isopropanol (approx. 4 L) and heat the mixture to 70-80 °C with stirring until a clear solution is obtained. If solids remain, add more IPA sparingly.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, stirred for 15-30 minutes at temperature, and then filtered hot to remove the charcoal.

  • Crystallization:

    • Slowly cool the solution to 50-60 °C.

    • Begin adding water (approx. 2-3 L) portion-wise while maintaining the temperature above 50 °C until the solution becomes faintly turbid (cloud point).

    • Add a small amount of IPA to redissolve the turbidity, resulting in a saturated solution.

    • Cool the mixture slowly to room temperature (20-25 °C) over several hours to allow for crystal growth.

    • Further cool the mixture to 0-5 °C and hold for at least 2 hours to maximize product precipitation.

  • Isolation & Drying:

    • Collect the crystalline solid by filtration.

    • Wash the filter cake with a cold mixture of IPA/water (e.g., 1:1 ratio).

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Outcome:

  • Yield: >85%

  • Purity: >99% (by HPLC)

  • Appearance: Off-white to pale yellow crystalline solid.

Visualization of the Production Workflow

The following diagram illustrates the key stages in the scalable production process.

G cluster_prep 1. Reactor Charging cluster_reaction 2. SNAr Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification Toluene Toluene Reactor Heat to 100-110°C Monitor by LC-MS Piperidinol Piperidin-4-ol Base K2CO3 Thiazole 2,4-Dibromothiazole Cool Cool to RT Reactor->Cool Filter Filter Salts Cool->Filter Concentrate Concentrate Filtrate Filter->Concentrate Dissolve Dissolve in IPA Concentrate->Dissolve Crystallize Add Water & Cool Dissolve->Crystallize Isolate Filter & Wash Crystallize->Isolate Dry Vacuum Dry Isolate->Dry FinalProduct Final Product: This compound (>99% Purity) Dry->FinalProduct

Caption: Scalable workflow for this compound production.

Conclusion

The transition from laboratory-scale synthesis to large-scale production is a critical step in drug development. The protocols and strategies outlined in this guide provide a robust and scalable pathway to this compound. By focusing on an efficient SNAr reaction and employing industrially viable techniques for optimization and purification, researchers can ensure a reliable and cost-effective supply of this vital pharmaceutical intermediate. Adherence to safety protocols is paramount throughout the process.

References

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4 substituted thiazoles by isocyanide chemistry catalysed by PPL. [Link]

  • PubMed. (2022-12-05). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. [Link]

  • ResearchGate. (n.d.). Scoping of the 2-substituted thiazole formation. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Boc-amino, 4-bromothiazole by halogen rearrangement. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024-09-21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Wikipedia. (n.d.). Thiazole. [Link]

  • MDPI. (2022-11-20). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. [Link]

  • National Institutes of Health (NIH). (2019-05-04). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • Bentham Science Publishers. (2022-09-01). Recent Development in the Synthesis of Thiazoles. [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • PubMed Central (PMC). (2023-12-12). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. [Link]

  • Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2025-08-06). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Scholars Research Library. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • ResearchGate. (2025-08-07). A Synthesis of 4H-1, 4-Benzothiazines. [Link]

  • ResearchGate. (2025-11-27). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(4-Bromothiazol-2-yl)piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The 2-aminothiazole motif coupled with a piperidine scaffold is prevalent in numerous pharmacologically active agents, making efficient and high-yielding synthetic routes essential.

This guide moves beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms, critical parameters, and troubleshooting logic. Our goal is to empower you to diagnose issues, optimize conditions, and achieve reproducible, high-yield results in your laboratory.

Section 1: Understanding the Core Synthetic Strategies
Q1: What are the most effective methods for synthesizing this compound?

The formation of the C-N bond between the piperidine nitrogen and the C2 position of the thiazole ring is the key transformation. Two primary strategies dominate this synthesis: classical Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr) : This method involves the direct reaction of piperidin-4-ol with a 2,4-dihalothiazole, typically 2,4-dibromothiazole. The reaction is driven by the electron-deficient nature of the thiazole ring, which is further activated by the heteroatoms.[1][2] The nucleophilic attack by the piperidine nitrogen occurs preferentially at the more electrophilic C2 position, displacing the bromide leaving group.[3] This reaction typically requires elevated temperatures and a base to neutralize the HBr generated.

  • Buchwald-Hartwig Amination : This is a more modern, versatile, and often milder cross-coupling reaction.[4] It uses a palladium catalyst with a specialized phosphine ligand to couple piperidin-4-ol with 2,4-dibromothiazole. The key advantage of this method is its broad substrate scope, functional group tolerance, and often higher yields under more controlled conditions.[5] The choice of ligand and base is critical for success.[6]

G cluster_0 Synthetic Pathways SM Starting Materials 2,4-Dibromothiazole Piperidin-4-ol SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Base (e.g., DIPEA) High Temp (80-150 °C) Polar Aprotic Solvent BHA Buchwald-Hartwig Amination SM->BHA Pd Catalyst Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Anhydrous Solvent Product This compound SNAr->Product BHA->Product

Caption: Key synthetic routes to the target compound.

Section 2: Troubleshooting Guide for Low Reaction Yield

Low yield is the most common challenge in this synthesis. The following workflow provides a systematic approach to diagnosing and resolving the issue.

Caption: Systematic workflow for troubleshooting low yield.

Q2: My Buchwald-Hartwig reaction is sluggish or fails completely. What are the likely causes?

Failure in a Buchwald-Hartwig coupling often points to issues with the catalytic cycle. Here are the primary culprits:

  • Catalyst Deactivation : The palladium catalyst is highly sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert argon or nitrogen atmosphere are the most common reasons for catalyst death.

  • Incorrect Base Selection : The base is not just for neutralizing acid; it plays a critical role in the catalytic cycle.[6] A base that is too weak may not facilitate amine deprotonation efficiently. Conversely, a base that is too strong can cause side reactions or ligand degradation. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are excellent starting points.[1]

  • Wrong Ligand Choice : The phosphine ligand is the heart of the catalyst. Sterically hindered, electron-rich ligands like Xantphos or RuPhos are often required to promote the crucial reductive elimination step and prevent catalyst decomposition.[1]

  • Water Contamination : Even trace amounts of water can hydrolyze the active catalyst or phosphine ligands. Using anhydrous solvents and flame-dried glassware is non-negotiable.

Table 1: Troubleshooting Guide - Common Issues and Solutions
Observed Problem Potential Cause Recommended Solution(s)
No reaction / Stalled reaction Inactive catalyst (Buchwald-Hartwig); Insufficient temperature (SNAr); Incorrect base.Buchwald-Hartwig: Ensure rigorous inert atmosphere and use freshly opened/purified reagents.[1] SNAr: Increase temperature in 10 °C increments. Screen alternative bases (e.g., K₂CO₃, DIPEA).
Multiple new spots on TLC Side reactions (e.g., debromination, homocoupling); Starting material decomposition.Lower the reaction temperature. For Buchwald-Hartwig, screen different ligands that may offer higher selectivity.[5] Use LC-MS to identify major byproducts and adjust the strategy accordingly.
Product loss during workup Product is partially water-soluble; Emulsion formation during extraction.Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency. Use a different extraction solvent or filter through Celite to break emulsions.
Difficulty in purification Product co-elutes with starting material or a byproduct.Modify the column chromatography mobile phase (e.g., add 0.5% triethylamine for basic compounds). Consider an alternative purification method like preparative HPLC or crystallization.
Section 3: Frequently Asked Questions (FAQs)
Q3: Which starting material should I use: 2,4-dibromothiazole or 2-chloro-4-bromothiazole?

For a Buchwald-Hartwig reaction, the reactivity of aryl halides generally follows the trend I > Br > Cl.[5] Therefore, the C-Br bond is significantly more reactive than the C-Cl bond. Using 2,4-dibromothiazole is standard, as the C2-Br bond is more activated towards both SNAr and oxidative addition in palladium catalysis compared to the C4-Br bond. Using 2-chloro-4-bromothiazole would likely result in a much slower or non-existent reaction at the C2 position under typical conditions.

Q4: How do I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product, containing the polar piperidin-4-ol moiety, should have a lower Rf value than the 2,4-dibromothiazole starting material. For definitive tracking, Liquid Chromatography-Mass Spectrometry (LC-MS) is superior as it confirms the mass of the product and can help identify byproducts.[1]

Q5: What is the best practice for purifying the final product?

Flash column chromatography on silica gel is the most common and effective method.[1]

  • Stationary Phase : Standard silica gel (230-400 mesh).

  • Mobile Phase : A gradient of ethyl acetate in hexanes is a good starting point. Because the product contains a basic piperidine nitrogen, peak tailing can be an issue. To mitigate this, add 0.5-1% triethylamine (Et₃N) to the mobile phase to neutralize acidic sites on the silica.

  • Post-Purification : After concentrating the pure fractions, the resulting solid or oil should be dried under high vacuum to remove residual solvents.

Section 4: Validated Experimental Protocol (Buchwald-Hartwig Amination)

This protocol is provided as a robust starting point. Optimization may be necessary depending on the scale and purity of your reagents.

Materials:

  • 2,4-Dibromothiazole (1.0 eq)

  • Piperidin-4-ol (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous, degassed toluene or dioxane

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Step-by-Step Procedure:

  • Vessel Preparation : Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an argon or nitrogen atmosphere.

  • Reagent Addition : To the flask, add NaOtBu (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Solvent and Reactant Addition : Add anhydrous, degassed toluene via syringe. Stir for 5 minutes. Add 2,4-dibromothiazole (1.0 eq) followed by piperidin-4-ol (1.2 eq).

  • Reaction : Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring : Monitor the reaction by TLC or LC-MS every 2-4 hours until the 2,4-dibromothiazole is consumed (typically 12-24 hours).[1]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (containing 0.5% Et₃N) to yield this compound as a solid.

Table 2: Representative Reaction Optimization Parameters
Parameter Initial Condition Range for Optimization Rationale & Expert Notes
Catalyst Loading 2 mol% Pd₂(dba)₃1 - 5 mol%Higher loading can increase rate but also cost and potential for side reactions. Start low.
Ligand XantphosRuPhos, BrettPhosLigand choice is critical. Xantphos is a good general-purpose ligand for this type of coupling.[1]
Base NaOtBuCs₂CO₃, K₃PO₄NaOtBu is a strong, non-nucleophilic base suitable for many amines. Weaker bases like K₃PO₄ may be required for more sensitive substrates.[6]
Solvent TolueneDioxane, THFToluene and dioxane are standard. Ensure they are anhydrous and degassed.
Temperature 100 °C80 - 120 °CHigher temperatures can increase the reaction rate but may also lead to decomposition. Find the lowest effective temperature.
Concentration 0.1 M0.05 - 0.5 MMore dilute conditions can sometimes suppress bimolecular side reactions.
References
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
  • Murai, T., et al. (2023). Pd‐catalyzed Buchwald‐Hartwig amination reaction of 5‐bromothiazoles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Piperidine-2,4-diones.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

  • Choudhary, A. (2008-present). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Maccaroni, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. [Link]

  • National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. Scribd. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

Sources

Optimizing the purification of 1-(4-Bromothiazol-2-yl)piperidin-4-ol from crude mixture

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 1-(4-Bromothiazol-2-yl)piperidin-4-ol. It addresses common challenges through troubleshooting guides and FAQs, grounded in established scientific principles to ensure the highest purity of the final compound.

Section 1: Understanding the Molecule and Potential Impurities

Successful purification begins with a thorough understanding of the target molecule's properties and the likely impurities in the crude mixture. This compound is a moderately polar heterocyclic compound. Its synthesis typically involves the nucleophilic substitution of 2,4-dibromothiazole or 2-amino-4-bromothiazole derivatives with piperidin-4-ol.

Common impurities may include:

  • Unreacted Starting Materials: Such as 2,4-dibromothiazole and piperidin-4-ol.

  • Reaction Byproducts: Including regioisomers or products of side reactions.

  • Reagents and Catalysts: Leftover bases (e.g., triethylamine) or other reagents.[1]

  • Degradation Products: The thiazole ring or bromo-substituent can be sensitive to strongly acidic or basic conditions during workup.[2]

The table below outlines the key characteristics to consider when designing a purification strategy.

CompoundStructurePredicted PolarityKey Distinguishing Feature
This compound (Target) Br-C1=CSC(N2CCCC(O)C2)=N1ModerateContains both a basic piperidine nitrogen and a hydroxyl group.
2,4-Dibromothiazole (Starting Material) Br-C1=CSC(Br)=N1Low to ModerateLess polar than the product; lacks the piperidine moiety.
Piperidin-4-ol (Starting Material) OC1CCNCC1HighVery polar due to the free secondary amine and hydroxyl group.
Bromoacetic Acid (Potential Hydrolysis Product) BrCC(=O)OHigh (Acidic)Acidic impurity, highly water-soluble as its salt.[2]

Section 2: Purification Troubleshooting Guide (Q&A)

This section directly addresses common issues encountered during the purification of this compound.

Column Chromatography Issues
Q1: I'm seeing poor separation or overlapping peaks during column chromatography. What's wrong?

Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to differentiate between your target compound and impurities.

  • Recommended Solution: Systematically optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for the target compound.[2]

    • If the spots are too high (high Rf), decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol in a DCM/MeOH system).

    • If the spots are too low (low Rf), increase the polarity.[3]

    • Consider a different solvent system entirely to alter selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.[3]

Possible Cause 2: Column Overloading. The amount of crude material applied to the column is too high relative to the amount of stationary phase.

  • Recommended Solution: Ensure the sample load is between 1-5% of the mass of the silica gel.[3] For larger quantities, use a column with a larger diameter.

Possible Cause 3: Compound Degradation on Silica Gel. Bromo-substituted heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to streaking and decomposition during purification.[2]

  • Recommended Solution:

    • Test for Stability: Perform a 2D TLC. Spot your compound, run the plate, rotate it 90 degrees, and run it again in the same solvent. The appearance of new spots or streaking indicates instability.[2][4]

    • Use Deactivated Silica: Prepare a slurry of silica gel with your eluent containing a small amount (0.1-1%) of a non-nucleophilic base like triethylamine to neutralize the acidic sites.[2]

    • Consider an Alternative Stationary Phase: For highly sensitive compounds, alumina may be a suitable alternative to silica gel.[2][4]

Recrystallization & Isolation Issues
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly. When a solution is cooled too rapidly, the compound may separate as a liquid (oil) because it comes out of solution above its melting point.[5]

  • Recommended Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small, measured amount of additional hot solvent to slightly decrease the saturation.[6]

    • Allow the solution to cool much more slowly. Insulating the flask can promote gradual cooling and favor crystal growth.[5]

Possible Cause 2: Presence of Impurities. Impurities can interfere with the formation of a crystal lattice, leading to oiling.

  • Recommended Solution:

    • Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[3][7]

    • Add a "seed crystal" of the pure compound to provide a template for crystal growth.[3]

    • If oiling persists, consider a preliminary purification step, such as passing the crude material through a small plug of silica, before attempting recrystallization again.[3]

Q3: My recovery after recrystallization is very low. What are the common causes?

Possible Cause 1: Using Too Much Solvent. The most common reason for low recovery is dissolving the crude product in an excessive volume of solvent.

  • Recommended Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.[7][8] If too much solvent was added, you can carefully evaporate some of it to re-saturate the solution and then cool it again.

Possible Cause 2: Significant Compound Solubility in Cold Solvent. The target compound may still be partially soluble in the solvent even after cooling.

  • Recommended Solution: Ensure the solution is cooled sufficiently, preferably in an ice bath, to minimize solubility.[9] When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving the product.[7]

Section 3: Detailed Purification Protocols

Protocol 1: Column Chromatography Purification

This protocol is a starting point and should be adapted based on TLC analysis.

  • Solvent System Selection:

    • Perform TLC analysis on the crude mixture using various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol).

    • Select a system that provides good separation and an Rf of ~0.3-0.4 for this compound.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).

    • Pour the slurry into the column and gently tap to ensure even packing.[2]

    • Allow the solvent to drain until it is just level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for compounds with poor solubility, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]

  • Elution and Fraction Collection:

    • Begin elution with the selected solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization Purification
  • Solvent Selection:

    • Place a small amount of the crude material into several test tubes.

    • Test different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[5][8]

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture until the solid just dissolves. Use the minimum amount of hot solvent necessary.[10]

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin.[10]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

    • Dry the crystals thoroughly to remove all residual solvent.

Section 4: Visualizing the Purification Workflow

The following diagrams illustrate the decision-making process for purification.

PurificationWorkflow cluster_start Start cluster_analysis Analysis cluster_purification Purification Methods cluster_end Final Product Start Crude Mixture of This compound TLC TLC Analysis Start->TLC ColChrom Column Chromatography TLC->ColChrom Complex mixture or similar polarities Recryst Recrystallization TLC->Recryst Solid with good thermal stability Purity Purity & Identity Check (NMR, LC-MS) ColChrom->Purity Recryst->Purity Final Pure Compound Purity->Final

Caption: General purification workflow decision tree.

TroubleshootingRecrystallization Problem Problem: Compound Oils Out During Recrystallization Cause1 Cause: Cooled Too Quickly Problem->Cause1 Cause2 Cause: Impurities Present Problem->Cause2 Cause3 Cause: Too Concentrated Problem->Cause3 Sol1 Solution: Re-heat, cool slowly, insulate flask. Cause1->Sol1 Sol2 Solution: Scratch flask, add seed crystal. Cause2->Sol2 Sol3 Solution: Re-heat, add minimal extra hot solvent. Cause3->Sol3

Caption: Troubleshooting guide for oiling out during recrystallization.

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I choose between column chromatography and recrystallization? A1: The choice depends on the properties of your compound and the impurities.[3] Recrystallization is ideal for solid compounds that are thermally stable and when there is a significant difference in solubility between the product and impurities in a given solvent.[3] Column chromatography is more versatile and can separate complex mixtures, liquid samples, or compounds with similar polarities.

Q2: How can I remove acidic impurities like bromoacetic acid before the main purification step? A2: A liquid-liquid extraction with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution, is highly effective. The acidic impurity will be converted to its water-soluble salt and partition into the aqueous layer, while your more organic-soluble product remains in the organic layer.[2]

Q3: My compound is very polar and remains at the baseline on TLC even with highly polar solvents. What can I do? A3: If your compound is extremely polar, standard silica gel chromatography may be challenging. You might consider reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Alternatively, if the compound is basic, adding a small amount of ammonium hydroxide to the eluent in normal phase chromatography can improve mobility.

References

  • BenchChem. Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
  • BenchChem. troubleshooting guide for the synthesis of heterocyclic compounds.
  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
  • University of California, Irvine. Recrystallization.
  • University of Calgary. Recrystallization - Single Solvent.
  • University of Massachusetts Lowell. recrystallization, filtration and melting point.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • BenchChem. Technical Support Center: Purification of Bromoacetylated Compounds by Column Chromatography.

Sources

How to improve the solubility of 1-(4-Bromothiazol-2-yl)piperidin-4-ol for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address solubility challenges with the N-heterocyclic compound 1-(4-Bromothiazol-2-yl)piperidin-4-ol in biological assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific experimental context.

Compound Profile: this compound

Before troubleshooting, it's crucial to understand the physicochemical properties of the molecule.

  • Structure: The molecule contains a piperidin-4-ol moiety, which has a basic nitrogen atom, and a bromothiazole group. The presence of the basic piperidine ring suggests its solubility will be pH-dependent.

  • Predicted Properties:

    • Appearance: Light yellow to brown solid.[1]

    • pKa: The predicted pKa is approximately 14.5 for the hydroxyl group and the piperidine nitrogen will have a pKa in the typical range for secondary amines (around 8-11), making it basic.[1] This basic character is the primary handle for pH-based solubility manipulation.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with compounds like this compound.

Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer (e.g., PBS). Why did this happen?

A1: This is a classic issue of solvent shifting and is the most common reason for compound precipitation.[5][6] Your compound is highly soluble in the polar aprotic solvent DMSO. However, when you introduce this DMSO stock into an aqueous buffer, you are drastically changing the solvent environment. The final solution is now predominantly water, a polar protic solvent. If the compound's intrinsic aqueous solubility is low, the water molecules cannot keep it in solution, causing it to "crash out" or precipitate.[7][8] The goal is to find conditions in the final aqueous solution that can accommodate the compound.

Q2: What is the absolute maximum concentration of DMSO I can use in my cell-based assay?

A2: There is no universal maximum, as tolerance is highly cell-line dependent. However, a widely accepted general guideline for most cell lines is to keep the final DMSO concentration at or below 0.5% (v/v) to avoid significant cytotoxicity.[9] Some sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[9] It is critical to run a vehicle control experiment to determine the tolerance of your specific cell line to a range of DMSO concentrations (e.g., 0.1%, 0.25%, 0.5%, 1.0%).

Q3: My compound seems to dissolve initially in the buffer but then precipitates over the course of my multi-hour or overnight experiment. What's going on?

A3: You are likely observing the difference between kinetic and thermodynamic solubility.[10][11] When you first dilute your DMSO stock, you can create a temporary, supersaturated state known as kinetic solubility . The compound is dispersed but not truly in a stable, dissolved state. Over time, the molecules rearrange into their more stable, crystalline (precipitated) form. This is a transition to the true thermodynamic solubility , which is a lower, equilibrium value. For long-term assays, you must ensure your final compound concentration is below the thermodynamic solubility limit under your specific assay conditions.[10]

In-Depth Troubleshooting & Methodologies

When simple dilution fails, a systematic approach is required. The following guides provide detailed strategies and protocols.

Guide 1: pH Modification Strategy

The Principle: The piperidine nitrogen in your compound is a weak base. By lowering the pH of your aqueous buffer, you can protonate this nitrogen, creating a positively charged species (a conjugate acid). This charged species will have significantly higher aqueous solubility than the neutral form. This relationship is described by the Henderson-Hasselbalch equation.[12][13][14][15]

When to Use This: This is the most direct and often most effective method for ionizable compounds like yours. It is ideal for biochemical assays (e.g., enzyme inhibition) where the target protein is stable and active at a lower pH.

Considerations:

  • Assay Compatibility: Ensure your biological system (e.g., enzyme, receptor) remains active and stable at the modified pH. A pH range of 5.0 to 6.5 is often a good starting point.

  • Cell-Based Assays: Be cautious with cell-based assays. While cell culture media is buffered to ~pH 7.4, slight modifications might be tolerated, but significant drops in pH will induce cytotoxicity. This method is generally less suitable for live-cell experiments unless the compound's potency allows for very high dilution into the media.

Step-by-Step Protocol: pH-Dependent Solubility Screen

  • Prepare Buffers: Make a series of biologically compatible buffers at different pH values (e.g., 50 mM MES at pH 6.0, 50 mM HEPES at pH 7.0, 50 mM Tris at pH 8.0).

  • Prepare Stock Solution: Create a high-concentration stock of your compound in 100% DMSO (e.g., 10 mM).

  • Dilution: In separate microcentrifuge tubes, add a small volume of your DMSO stock (e.g., 2 µL) to a larger volume of each buffer (e.g., 98 µL) to achieve a consistent, low percentage of DMSO (e.g., 2%).

  • Equilibration: Vortex each tube thoroughly and let it equilibrate at room temperature for 1-2 hours.

  • Visual Inspection: Observe the tubes against a dark background. Note the presence or absence of precipitate.

  • (Optional) Quantification: For a more precise measurement, centrifuge the tubes at high speed (e.g., >14,000 rpm) for 20 minutes to pellet any undissolved compound. Carefully remove the supernatant and measure the concentration of the dissolved compound via HPLC-UV or LC-MS.[16]

Guide 2: The Cyclodextrin Approach

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble molecules, like your compound, forming a "host-guest" inclusion complex.[18] This complex effectively shields the hydrophobic parts of your molecule from water, dramatically increasing its apparent aqueous solubility.[19][20]

When to Use This: This method is excellent for both biochemical and cell-based assays when pH modification is not an option. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low cellular toxicity.[21]

Considerations:

  • Binding Competition: In rare cases, the cyclodextrin might interact with your biological target or interfere with compound binding. Always run a control with just the cyclodextrin to ensure it doesn't affect your assay readout.

Parameter pH Modification Cyclodextrin Use Co-Solvent Use
Mechanism Increases ionizationForms inclusion complexAlters bulk solvent polarity
Best For Ionizable compoundsHydrophobic compoundsGeneral use, last resort
Cell Assay Comp. Low (pH change is toxic)High (HP-β-CD is benign)Moderate (must stay below toxicity threshold)
Biochem Assay Comp. Moderate (protein pH stability)HighHigh
Cost LowModerateLow

A comparison of common solubilization strategies.

Guide 3: Systematic Solubility Screening Workflow

For critical compounds, a systematic approach to determine the maximum soluble concentration is essential. A kinetic solubility assay is a high-throughput method used in drug discovery to quickly assess solubility under assay-relevant conditions.[10][22]

dot

Solubility_Workflow cluster_prep Preparation cluster_screening Solubility Screening cluster_decision Decision Point cluster_success Success cluster_troubleshoot Troubleshooting Prep_Stock Prepare 10 mM Stock in 100% DMSO Dilute Dilute Stock into Assay Buffer (e.g., to 100 µM, 2% DMSO) Prep_Stock->Dilute Incubate Incubate 1-2 hrs at Room Temp Dilute->Incubate Observe Visual Observation for Precipitation Incubate->Observe Decision Precipitate Observed? Observe->Decision Success Soluble! Proceed with Assay Decision->Success No TS_Start Initiate Troubleshooting Decision->TS_Start Yes TS_pH Strategy 1: Modify Buffer pH TS_Start->TS_pH TS_CD Strategy 2: Add Cyclodextrin (HP-β-CD) TS_Start->TS_CD TS_CoSolvent Strategy 3: Increase Co-Solvent % TS_Start->TS_CoSolvent Re_Evaluate Re-evaluate Solubility TS_pH->Re_Evaluate TS_CD->Re_Evaluate TS_CoSolvent->Re_Evaluate Re_Evaluate->Observe Iterate

A decision workflow for troubleshooting compound solubility.

Protocol: High-Throughput Kinetic Solubility Assay [22][23] This protocol uses a plate reader to detect precipitation via light scattering (nephelometry).

  • Materials:

    • 10 mM stock of this compound in 100% DMSO.

    • Assay buffer (e.g., PBS, pH 7.4).

    • Clear, flat-bottom 96-well or 384-well plates.

    • Plate reader with light scattering or absorbance reading capabilities.

  • Procedure:

    • Prepare Plate: Add 98 µL of assay buffer to wells across the microplate.

    • Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well of each row and mix thoroughly. This creates a 200 µM top concentration.

    • Serial Dilution: Perform a serial 1:2 dilution across the plate to create a concentration gradient (200 µM, 100 µM, 50 µM, etc.).

    • Incubation: Incubate the plate at room temperature for 2 hours, covered to prevent evaporation.

    • Measurement: Read the plate using a nephelometer to measure light scattering. Alternatively, read absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect turbidity.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal begins to sharply increase above the baseline is the kinetic solubility limit.

dot

Kinetic_Solubility_Protocol cluster_setup Plate Setup cluster_compound Compound Addition & Dilution cluster_read Incubation & Measurement cluster_analysis Data Analysis A 1. Add 98 µL Buffer to all wells of a 96-well plate B 2. Add 2 µL of 10 mM DMSO stock to Column 1. Mix. A->B C 3. Perform 1:2 serial dilution from Column 1 to Column 12 B->C D 4. Incubate plate for 2 hours at Room Temperature C->D E 5. Read plate on Nephelometer (or at OD620) D->E F 6. Plot Signal vs. Concentration E->F G 7. Identify concentration where signal sharply increases F->G

Experimental workflow for a kinetic solubility assay.

Final Recommendations
  • Always Prioritize Integrity: Proper compound management is foundational. Ensure your stock solutions are stored correctly (e.g., at -20°C or -80°C, sealed to prevent water absorption by DMSO) to maintain compound integrity.[24][25]

  • Start with pH: Given the structure of this compound, pH modification is the most mechanistically sound starting point for biochemical assays.

  • Use Cyclodextrins for Cell Assays: For cell-based assays where pH cannot be altered, HP-β-CD is the preferred method.

  • Validate, Validate, Validate: Always include vehicle and solubilizer-only controls in your experiments to ensure that your solubilization strategy is not interfering with your biological measurements.

By applying these principles and protocols systematically, you can overcome the solubility challenges posed by this compound and generate reliable, reproducible data in your biological assays.

References
  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. Available at: [Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK. Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • Chapter 3. Pharmacokinetics. AccessPhysiotherapy. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. ResearchGate. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. Available at: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega. Available at: [Link]

  • Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]

  • Compound management. Wikipedia. Available at: [Link]

  • Initiating, building, and growing compound management at a small biotech. YouTube. Available at: [Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Molecules. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]

  • Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science & Technology. Available at: [Link]

  • Piperidin-4-ol. PubChem. Available at: [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]

  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. International Journal of Research and Publication Reviews. Available at: [Link]

Sources

Technical Support Center: Strategies to Mitigate Toxicity of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for medicinal chemists and drug development professionals. The piperidine scaffold is a cornerstone of modern pharmacology, celebrated for its prevalence in FDA-approved drugs and its ability to confer favorable physicochemical properties.[1][2][3][4] However, its basic nitrogen and susceptibility to metabolic transformations can introduce significant toxicity liabilities, including metabolic bioactivation and hERG channel inhibition.

This guide is designed to provide practical, actionable solutions to common challenges encountered in the laboratory. It is structured as a series of troubleshooting scenarios and frequently asked questions to help you diagnose issues and strategically design safer, more effective molecules.

PART 1: Troubleshooting Guide

This section addresses specific experimental issues. Each answer provides a rationale for the proposed strategy and a step-by-step approach to implementation.

Question: My lead compound shows significant cytotoxicity in initial cell-based assays. How can I determine if this is related to the piperidine moiety and what are my first steps to address it?

Answer:

High initial cytotoxicity is a red flag that can stem from on-target effects, off-target pharmacology, or inherent chemical reactivity. When a piperidine is present, metabolic bioactivation into a reactive species is a primary suspect.

The core issue is often the oxidation of the carbon atom alpha to the piperidine nitrogen by Cytochrome P450 (CYP) enzymes.[5][6] This process can generate an electrophilic iminium ion, which can covalently modify cellular macromolecules, leading to toxicity.

Immediate Troubleshooting Steps:

  • Assess Metabolic Competency: Rerun your cytotoxicity assay in a cell line with low or no CYP450 activity and compare the results to your standard CYP-competent cell line (e.g., HepG2). A significant drop in toxicity in the CYP-deficient line strongly implicates metabolism as the cause.

  • Conduct a Reactive Metabolite (RM) Trapping Study: The gold-standard approach is to incubate your compound with human liver microsomes (HLM) in the presence of a nucleophilic trapping agent, most commonly glutathione (GSH). Detection of GSH adducts by LC-MS/MS is direct evidence of reactive metabolite formation. (See Protocol 1 for a detailed methodology).

  • Initiate Preliminary Structure-Activity Relationship (SAR) Studies:

    • Metabolic Blocking: Synthesize an analog where one or more hydrogens on the carbons alpha to the nitrogen are replaced with a metabolically robust group, such as a methyl group or fluorine. This physically blocks the site of oxidation.

    • N-Substitution Analysis: If your piperidine is N-substituted, the nature of this group heavily influences metabolism. For instance, N-dealkylation is a major metabolic pathway for many 4-aminopiperidine drugs.[7][8] Synthesize analogs with different N-alkyl groups to see how this impacts cytotoxicity.

Here is a workflow to guide your decision-making process when toxicity is observed.

Toxicity_Workflow start High Cytotoxicity Observed in Piperidine Compound q_metabolism Is the cell line metabolically competent? start->q_metabolism test_cyp ACTION: Re-test in CYP-deficient cell line q_metabolism->test_cyp Yes conclusion_other CONCLUSION: Toxicity may be due to on/off-target pharmacology. q_metabolism->conclusion_other No q_toxicity_drop Does toxicity decrease significantly? test_cyp->q_toxicity_drop conclusion_metabolism CONCLUSION: Toxicity is likely metabolism-driven. q_toxicity_drop->conclusion_metabolism Yes q_toxicity_drop->conclusion_other No action_rm ACTION: Conduct reactive metabolite trapping study (e.g., GSH trapping) conclusion_metabolism->action_rm q_rm_positive Are reactive metabolites detected? action_rm->q_rm_positive strategy_block STRATEGY 1: Metabolic Blocking (α-substitution) q_rm_positive->strategy_block Yes strategy_bioisostere STRATEGY 2: Bioisosteric Replacement q_rm_positive->strategy_bioisostere Can't block or SAR is flat

Caption: Decision workflow for troubleshooting piperidine-related cytotoxicity.

Question: My compound is showing potent hERG inhibition. What structural features of the piperidine are likely responsible, and what modifications can I make?

Answer:

hERG (human Ether-à-go-go-Related Gene) channel inhibition is a major cause of cardiotoxicity and a common liability for compounds containing basic amine groups, such as piperidine.[9] The primary drivers for hERG binding are a combination of lipophilicity and basicity. The positively charged (protonated) nitrogen of the piperidine can form a key ionic interaction with specific aspartate residues in the channel's binding pocket.

Key Mitigation Strategies:

  • Reduce Basicity (Lower pKa): This is the most effective strategy. By making the piperidine nitrogen less basic, you reduce the proportion of the compound that is protonated at physiological pH, thereby weakening the key interaction with the hERG channel.

    • Introduce Adjacent Electron-Withdrawing Groups: Place groups like amides, sulfonamides, or heteroatoms (e.g., switching to a morpholine) near the nitrogen.

    • Switch to a Less Basic Bioisostere: Replacing the piperidine with a piperazine can significantly lower the pKa of the relevant nitrogen.[10]

  • Reduce Lipophilicity (Lower LogP/LogD): High lipophilicity enhances hERG binding.

    • Add Polar Groups: Introduce polar functional groups (e.g., hydroxyl, amide) to the molecular scaffold, preferably away from the primary pharmacophore, to increase hydrophilicity.

    • Scaffold Hopping: Consider replacing a nearby lipophilic aromatic ring with a more polar heterocyclic system.

  • Introduce Steric Hindrance: Adding bulky substituents near the basic nitrogen can create steric clashes that prevent the molecule from adopting the optimal conformation for hERG binding.

A successful case study involved a program where switching from a piperidine to a piperazine significantly lowered the pKa and mitigated a hERG issue.[10]

PART 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of piperidine-associated toxicity?

The toxicity of piperidine-containing compounds generally falls into two categories:

  • Metabolic Bioactivation: This is the most common mechanism in a drug discovery context. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, can oxidize the piperidine ring.[11][12] The most frequent pathways are N-dealkylation and oxidation at the α-carbon, which can generate reactive iminium ions.[6][13] These electrophilic species can covalently bind to cellular nucleophiles like proteins and DNA, leading to cytotoxicity, immunotoxicity, and organ damage. Another pathway involves ring contraction to form a pyrrolidine product, which proceeds through a radical intermediate.[14][15]

  • Pharmacological Toxicity: This includes off-target effects like hERG channel inhibition, which can lead to cardiac arrhythmias.[9] The basic nature of the piperidine nitrogen is a key driver for this liability. Additionally, piperidine itself has known effects on the central nervous system and can cause irritation and corrosive damage at high concentrations due to its strong basicity.[16][17]

Q2: What are the most common metabolic pathways for piperidine-containing drugs?

The primary metabolic pathways, mediated largely by CYP450 enzymes, are:

  • N-Dealkylation: For N-substituted piperidines, this is often the predominant pathway.[7][8] It involves the oxidation of the α-carbon of the N-substituent.

  • α-Carbon Oxidation: Oxidation of the C-H bond adjacent to the ring nitrogen leads to an unstable carbinolamine intermediate, which collapses to form a reactive iminium ion.[6][13]

  • Ring Oxidation: Oxidation can occur at other positions on the ring, such as the β- or γ-carbons, to form hydroxylated or ketone-containing metabolites.[13]

  • N-Oxidation: Direct oxidation of the nitrogen atom to form an N-oxide is also possible.

The following diagram illustrates the critical bioactivation pathway via α-carbon oxidation.

Metabolic_Activation cluster_0 Piperidine Derivative cluster_1 Metabolism cluster_2 Unstable Intermediate cluster_3 Reactive Species cluster_4 Cellular Damage Piperidine R-Pip CYP450 CYP450 (Oxidation) Piperidine->CYP450 Carbinolamine Carbinolamine CYP450->Carbinolamine α-hydroxylation Iminium Iminium Ion (Electrophilic) Carbinolamine->Iminium Dehydration Toxicity Covalent Binding to Macromolecules (e.g., Proteins, DNA) TOXICITY Iminium->Toxicity

Caption: Metabolic bioactivation pathway of a piperidine ring to a toxic iminium ion.

Q3: When should I consider replacing a piperidine ring with a bioisostere?

Consider bioisosteric replacement when you encounter:

  • Recalcitrant Metabolic Instability: If multiple attempts at metabolic blocking (e.g., α-substitution) fail to improve stability or abolish reactive metabolite formation, the entire ring may be the liability.

  • Persistent hERG Liability: If reducing lipophilicity and introducing steric hindrance are insufficient to remove hERG inhibition, the fundamental basicity of the piperidine ring is likely the problem. A less basic bioisostere is the logical next step.

  • Need to Modulate Physicochemical Properties: If you need to improve solubility, permeability, or reduce LogP beyond what simple decoration can achieve, a different core scaffold may be required.[5][18]

  • Exploring New Chemical Space: Bioisosteres can present different exit vectors for substitution, opening up new possibilities for improving potency and selectivity.[5]

Q4: How does substitution on the piperidine ring affect its metabolic stability and toxicity?

Substitution is a powerful tool for modulating the properties of the piperidine ring.

  • Positions C2 and C6 (α to Nitrogen): These are the most common sites of metabolic attack.[5] Introducing small, metabolically stable groups like methyl or fluoro at these positions can sterically hinder the approach of CYP enzymes, thus "blocking" metabolism and reducing the formation of iminium ions.[3]

  • Position C4: Substitution at C4 is common in many drug classes. While it has less of a direct impact on α-carbon oxidation, the nature of the C4-substituent can influence the overall conformation of the ring and the molecule's lipophilicity and polarity, which indirectly affect metabolism and hERG binding.

  • Position C3: Similar to C4, substitution here can modulate physicochemical properties. Chiral centers at C3 can also significantly impact biological activity and selectivity.[19]

  • Nitrogen (N1): The substituent on the nitrogen dictates susceptibility to N-dealkylation.[7][8] Bulky groups can sometimes slow this process. The electronics of the substituent also modulate the nitrogen's pKa.

Q5: What are some common bioisosteric replacements for piperidine, and what are their pros and cons?

Replacing the piperidine ring is a key strategy when simpler modifications fail. The goal is to retain the desired 3D shape and pharmacophoric interactions while improving ADME/Tox properties.[1][2]

BioisostereProsCons
Azaspiro[3.3]heptanes Often show superior metabolic stability and improved solubility.[1][18] Maintain a similar 3D spatial arrangement of substituents.Can be more synthetically challenging and expensive than simple piperidines.
Morpholine Increases polarity and reduces LogP. The oxygen atom can act as a hydrogen bond acceptor. Lower pKa than piperidine.[5]The conformational profile is different from piperidine. The oxygen may introduce unwanted interactions.
Piperazine The second nitrogen offers a point for additional substitution and can significantly lower the pKa of the first nitrogen, reducing hERG risk.[5][10]Can introduce new metabolic liabilities at the second nitrogen. May lead to off-target activity at GPCRs.
Azabicycloalkanes Rigidified structures that can improve selectivity by locking the molecule into a specific conformation.[20]Synthetic complexity is high. The rigid structure may not be tolerated by the target protein.

PART 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic clearance of a piperidine-containing compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Human Liver Microsomes (HLM), pooled from multiple donors (20 mg/mL stock)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System, Solution A & B)

  • Positive control compound (e.g., Verapamil, known high-clearance compound)

  • Acetonitrile with internal standard (e.g., 100 nM Tolbutamide) for quenching

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation:

    • Thaw HLM and NADPH solutions on ice.

    • Prepare the main incubation mixture in phosphate buffer: Dilute HLM to a final concentration of 0.5 mg/mL. Keep on ice.

    • Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer.

  • Incubation (Time Points: 0, 5, 15, 30, 60 min):

    • In a 96-well plate, add 99 µL of the HLM incubation mixture to each well designated for a time point.

    • Pre-warm the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 1 µL of the 100 µM test compound working solution to each well (final concentration = 1 µM).

    • Immediately after adding the compound to the T=0 wells, add 200 µL of ice-cold acetonitrile with internal standard to stop the reaction.

    • For all other time points (T=5, 15, 30, 60 min), start the reaction by adding 1 µL of the NADPH regenerating system (final concentration 1 mM).

    • Incubate the plate at 37°C with shaking.

    • At each subsequent time point, stop the reaction by adding 200 µL of ice-cold acetonitrile with internal standard.

  • Sample Processing & Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound over time.

  • Data Analysis:

    • Calculate the peak area ratio (Parent Compound / Internal Standard) for each time point.

    • Plot the natural log (ln) of the peak area ratio versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

References

  • Kirichok, A., et al. (n.d.). Novel Class of Piperidine Bioisosteres. Enamine.
  • Benchchem. (n.d.). Technical Support Center: Functionalization of Piperidine Analogues.
  • Nagao, Y., et al. (1991). Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. Drug Metabolism and Disposition, 19(4), 768-80. Available at: [Link]

  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere.
  • Zhou, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. Available at: [Link]

  • ResearchGate. (n.d.). Bioisosteres of piperidine. Available at: [Link]

  • Wang, B., et al. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099-11107. Available at: [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. Available at: [Link]

  • Wójcikowski, J., et al. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Drug Metabolism and Disposition, 34(3), 471-6. Available at: [Link]

  • Sonesson, C., et al. (2002). Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. R Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Available at: [Link]

  • Sławiński, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Available at: [Link]

  • Zhou, Z., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Bolleddula, J., & Kalgutkar, A. S. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. Drug Metabolism Reviews. Available at: [Link]

  • Scribd. (n.d.). Piperidine Safety Data Sheet (SDS). Available at: [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. Available at: [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. Available at: [Link]

  • Plant Care. (2023). How to Choose Piperidines: A Complete Buyer's Guide. Available at: [Link]

  • Bakal, E. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Scripps Research. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Available at: [Link]

  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs. Available at: [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. Available at: [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Available at: [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Available at: [Link]

  • El-Fiky, A., et al. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Optimization of Buchwald-Hartwig Amination for Piperidin-4-ol and 2-Bromothiazole Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the palladium-catalyzed cross-coupling of piperidin-4-ol and 2-bromothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific Buchwald-Hartwig amination. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address common challenges encountered during this reaction, providing not just solutions but also the underlying scientific rationale to empower your experimental design and optimization.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the coupling of piperidin-4-ol with 2-bromothiazole, presented in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?

Low or no conversion is a frequent issue, often pointing to problems with the catalytic cycle. Here’s a systematic approach to troubleshooting this problem.

A1: Initial Checks & Root Causes

  • Inactive Catalyst: The Pd(0) active catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst deactivation.[1]

  • Poor Reagent Quality: Residual water or impurities in reagents and solvents can interfere with the reaction. Piperidin-4-ol is hygroscopic and should be handled accordingly.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent.[2]

Troubleshooting Steps:

  • Ensure Rigorous Inert Conditions:

    • Use Schlenk techniques or a glovebox for reaction setup.[1]

    • Degas your solvent thoroughly by sparging with an inert gas (argon or nitrogen) for at least 30 minutes, or by using the freeze-pump-thaw method for more sensitive reactions.[1]

    • Ensure all glassware is flame-dried under vacuum and backfilled with inert gas before use.

  • Verify Reagent and Solvent Quality:

    • Use anhydrous, deoxygenated solvents.

    • Ensure piperidin-4-ol is dry. If necessary, dry it under vacuum.

    • Use high-purity 2-bromothiazole.

  • Re-evaluate Your Catalyst System:

    • For Heteroaryl Halides: The coupling of 2-bromothiazole, a five-membered ring heteroaryl halide, can be challenging.[3] Standard ligands may not be effective. Consider using bulky, electron-rich biaryl phosphine ligands like XPhos , RuPhos , or BrettPhos , which have shown success with heteroaryl substrates.[1][4]

    • Use a Precatalyst: To ensure a consistent palladium-to-ligand ratio and simplify setup, consider using an air-stable precatalyst such as XPhos Pd G3 .[1][5] This avoids the need to handle pyrophoric phosphine ligands separately.

Q2: I'm observing significant side-product formation, particularly the debrominated thiazole (hydrodehalogenation). What causes this and how can I minimize it?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.

A2: Understanding and Preventing Hydrodehalogenation

This side reaction can compete with the desired reductive elimination step in the catalytic cycle.[6] It is often exacerbated by:

  • Presence of Water: Water can act as a proton source.

  • Suboptimal Base/Ligand Combination: A base that is too strong or a ligand that promotes slower C-N bond formation can favor this pathway.

  • High Temperatures: Extended reaction times at high temperatures can lead to catalyst decomposition and side reactions.

Mitigation Strategies:

  • Strict Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware to minimize water content.

  • Optimize the Base: While a strong base like NaOtBu is often necessary to deprotonate the piperidin-4-ol, consider screening other bases. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be effective, though they might require higher temperatures or different ligands.[2][7] The choice of base can significantly impact the reaction outcome.

  • Ligand Selection: The ligand choice is crucial. Ligands like BrettPhos have been designed to promote the desired C-N coupling with primary amines and may also be effective here.[8]

  • Temperature Control: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress.[2] Avoid unnecessarily high temperatures or prolonged heating.

Q3: My product yield is inconsistent between batches, even when I follow the same procedure. What could be causing this variability?

Inconsistent yields often point to subtle, uncontrolled variables in the experimental setup.

A3: Key Factors for Reproducibility

  • Inert Atmosphere Quality: The most common culprit is a variable quality of the inert atmosphere.

  • Reagent Stoichiometry: Inaccurate measurement of the catalyst, ligand, or base can have a significant impact.

  • Stirring Rate: For heterogeneous mixtures (e.g., with inorganic bases), the stirring rate can affect the reaction kinetics.[2]

Ensuring Consistency:

  • Standardize Inerting Procedure: Always use the same method and duration for degassing solvents and purging the reaction vessel.

  • Precise Reagent Handling: Use a high-precision balance for solid reagents. If using a precatalyst, this can help ensure a consistent Pd:ligand ratio.[5]

  • Consistent Stirring: Use a magnetic stir bar that provides efficient mixing and maintain a consistent stirring speed across all experiments. For larger scale reactions, mechanical stirring might be necessary.

  • Base Particle Size: The particle size of inorganic bases like K₃PO₄ can affect their reactivity. Grinding the base before use can lead to more consistent results.[2]

II. Frequently Asked Questions (FAQs)

Q4: What is a good starting point for reaction conditions for coupling piperidin-4-ol with 2-bromothiazole?

A4: Based on established protocols for challenging heteroaryl halide couplings, the following conditions provide a robust starting point.

Table 1: Recommended Starting Conditions

ParameterRecommendationRationale
Palladium Source XPhos Pd G3 (precatalyst)Air-stable, ensures correct Pd:ligand ratio, effective for heteroaryl couplings.[1][5]
Catalyst Loading 1-2 mol%A typical loading for Buchwald-Hartwig reactions.[8]
Ligand XPhos (included in precatalyst)Bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination.[1]
Base NaOtBu (Sodium tert-butoxide)Strong base required to deprotonate the secondary alcohol and amine.
Base Stoichiometry 1.4 equivalentsA slight excess is generally used to drive the reaction to completion.
Solvent Toluene or DioxaneCommon, effective solvents for this type of coupling.[2][8] Ensure they are anhydrous and deoxygenated.
Temperature 100 °CA standard temperature for these couplings, balancing reaction rate and catalyst stability.[2]
Reactant Ratio 1.2 equiv. piperidin-4-olA slight excess of the amine can improve conversion of the limiting halide.
Q5: How do I choose the right solvent for this reaction?

A5: The solvent plays a crucial role in solubility and reaction kinetics.

  • Aprotic, Non-coordinating Solvents are Preferred: Ethereal solvents (like dioxane or THF ) and aromatic solvents (like toluene ) are generally the best choices.[2] They have good solvating properties for the reactants and intermediates without strongly coordinating to the palladium center.

  • Avoid Chlorinated Solvents: Solvents like chloroform and dichloromethane should be avoided as they can interfere with the palladium catalyst.[2]

  • Protic Solvents: While some reactions can tolerate small amounts of water or alcohols, it's best to start with anhydrous conditions to avoid side reactions.[8]

Q6: Can I use a weaker base than sodium tert-butoxide? My starting materials are base-sensitive.

A6: Yes, but it requires careful optimization.

  • Weaker Bases: If your substrates are sensitive to strong bases, you can screen weaker inorganic bases like Cs₂CO₃ or K₃PO₄ .[2]

  • Trade-offs: Using a weaker base often necessitates higher reaction temperatures and may lead to longer reaction times.[2] This can sometimes lead to lower yields due to catalyst decomposition over time.

  • Solubility Matters: The solubility of the base is important. Cs₂CO₃ is often favored over K₂CO₃ due to its better solubility in many organic solvents.[2]

III. Experimental Workflow & Methodologies

General Protocol for Coupling Piperidin-4-ol with 2-Bromothiazole

This protocol is a starting point and should be optimized for your specific setup.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add XPhos Pd G3 (0.02 equiv), sodium tert-butoxide (1.4 equiv), and 2-bromothiazole (1.0 equiv) under an inert atmosphere (argon or nitrogen).

    • Evacuate and backfill the flask with the inert gas three times.

  • Reagent Addition:

    • Add anhydrous, deoxygenated toluene via syringe.

    • In a separate flask, dissolve piperidin-4-ol (1.2 equiv) in a small amount of anhydrous toluene and add it to the reaction mixture via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Flowchart

Below is a decision tree to guide your troubleshooting process for low yield.

Troubleshooting_Low_Yield Start Low Yield or No Reaction InertCheck Verify Inert Atmosphere (Degas solvent, use Schlenk line) Start->InertCheck Start Here SideProduct Side Products Observed? (e.g., Hydrodehalogenation) Start->SideProduct InertCheck->Start Issue Found & Fixed, Re-run ReagentCheck Check Reagent Quality (Anhydrous solvent, pure reagents) InertCheck->ReagentCheck Atmosphere OK ReagentCheck->Start Issue Found & Fixed, Re-run CatalystCheck Evaluate Catalyst System (Precatalyst? Appropriate ligand?) ReagentCheck->CatalystCheck Reagents OK CatalystCheck->Start System Changed, Re-run ConditionCheck Optimize Conditions (Screen base, solvent, temperature) CatalystCheck->ConditionCheck Catalyst OK Success Improved Yield ConditionCheck->Success Optimization Successful SideProduct->ConditionCheck Yes, Optimize Base/Temp

Caption: A decision tree for troubleshooting low yield in the coupling reaction.

IV. References

  • BenchChem. (n.d.). Comparative study of catalysts for 2,5-Dibromothiazole cross-coupling. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Bromothiazoles. Retrieved from

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from

  • ResearchGate. (n.d.). C‐S cross‐coupling reaction using 2‐bromothiazole as substrate and... [Scientific Diagram]. Retrieved from

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from

  • ResearchGate. (n.d.). Optimization of the Buchwald-Hartwig reaction. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling. Retrieved from

  • National Institutes of Health. (2012, March 6). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Retrieved from

  • ResearchGate. (n.d.). Effect of solvent on Buchwald coupling of 2 and 3. a. Retrieved from

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from

  • ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. [Scientific Diagram]. Retrieved from

  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands. Retrieved from

  • ACS Publications. (n.d.). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Retrieved from

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from

  • YouTube. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved from

  • Chemspeed Technologies. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from

  • ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. [Scientific Diagram]. Retrieved from

  • ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from

Sources

Minimizing byproduct formation during the synthesis of piperidinylthiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidinylthiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges and frequently asked questions related to minimizing byproduct formation during synthesis, drawing upon established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Minimizing Byproduct Formation

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of piperidinylthiazoles, primarily via the Hantzsch thiazole synthesis and its variations.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in Hantzsch-type syntheses can stem from several factors, from suboptimal reaction conditions to competing side reactions. A systematic approach to troubleshooting is crucial.

Underlying Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating or reaction time. While the Hantzsch synthesis is often robust, the specific piperidinylthioamide and α-haloketone used may require more forcing conditions.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction temperature in increments of 10°C or extend the reaction time. Some modern variations utilize microwave irradiation to significantly reduce reaction times and potentially improve yields.

  • Suboptimal Solvent Choice: The polarity and proticity of the solvent play a critical role in the reaction rate and selectivity.[1]

    • Recommendation: While ethanol and methanol are common solvents, explore other options such as isopropanol, butanol, or solvent mixtures (e.g., ethanol/water).[1][2] In some cases, solvent-free conditions have been reported to enhance reaction rates and yields.[3][4]

  • Reagent Purity: The purity of your starting materials, particularly the α-haloketone and the piperidinylthioamide, is paramount. Impurities can lead to a cascade of side reactions.

    • Recommendation: Ensure the α-haloketone is free from di-halogenated byproducts and that the piperidinylthioamide is pure.[5] Recrystallize or distill starting materials if their purity is questionable.

  • Stoichiometry Imbalance: An incorrect ratio of reactants can leave unreacted starting materials or promote side reactions.

    • Recommendation: A slight excess (1.1 to 1.5 equivalents) of the thioamide is often used to ensure complete consumption of the α-haloketone.[6]

Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be?

The presence of a persistent, similarly polar byproduct often points to the formation of isomers or dimers.

Potential Byproducts & Mitigation Strategies:

  • Isomer Formation (3-Piperidinyl-2-iminodihydrothiazole): When using N-substituted thioamides, such as piperidinylthioamide, there is a possibility of forming a regioisomer, particularly under acidic conditions.[7][8] This occurs due to the two nucleophilic nitrogen atoms in the thioamide intermediate.

    • Mechanistic Insight: In neutral or slightly basic conditions, the reaction typically favors the formation of the desired 2-(piperidin-1-yl)thiazole. However, acidic conditions can promote the formation of the 3-(piperidin-1-yl)-2-iminodihydrothiazole isomer.

    • Mitigation:

      • pH Control: Maintain a neutral or slightly basic pH during the reaction. The use of a non-nucleophilic base can be beneficial.

      • Solvent Choice: The choice of solvent can influence the regioselectivity. Protic solvents can facilitate proton transfer and may influence the isomeric ratio.

  • Thioamide Dimerization (1,2,4-Thiadiazoles): Thioamides can undergo oxidative dimerization to form 3,5-disubstituted-1,2,4-thiadiazoles, especially in the presence of oxidizing agents or under certain reaction conditions.[9]

    • Mitigation:

      • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

      • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

  • α-Haloketone Self-Condensation: α-Haloketones can undergo self-condensation reactions, particularly in the presence of a base.[5]

    • Mitigation:

      • Controlled Addition: Add the base slowly to the reaction mixture to avoid high local concentrations.

      • Order of Addition: Consider adding the α-haloketone slowly to the mixture of the thioamide and base.

Q3: My final product seems to have undergone over-alkylation. How can this happen and how do I prevent it?

Over-alkylation can be a significant issue, leading to complex mixtures and difficult purifications.

Plausible Mechanism & Prevention:

  • N-Alkylation of the Piperidine Ring: While less common under typical Hantzsch conditions, the nitrogen of the piperidinyl substituent could potentially react with the α-haloketone, especially if the reaction is run for extended periods at high temperatures or with a large excess of the α-haloketone.

    • Prevention:

      • Stoichiometry Control: Use a slight excess of the piperidinylthioamide to ensure the α-haloketone is consumed in the desired reaction.

      • Temperature and Time Management: Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure to conditions that might favor side reactions.

  • Reaction with Solvent: If using a reactive solvent, it could potentially participate in side reactions.

    • Recommendation: Use relatively inert solvents like ethanol, isopropanol, or THF.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the Hantzsch synthesis for piperidinylthiazoles?

A: The reaction proceeds through a multi-step pathway:

  • Nucleophilic Attack: The sulfur atom of the piperidinylthioamide acts as a nucleophile and attacks the α-carbon of the haloketone in an SN2 reaction.[10]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then attacks the carbonyl carbon of the ketone.

  • Dehydration: A molecule of water is eliminated to form the thiazole ring.[10]

Q: Are there any catalysts that can improve the synthesis of piperidinylthiazoles?

A: Yes, modern variations of the Hantzsch synthesis often employ catalysts to improve efficiency. Catalysts such as silica-supported tungstosilisic acid have been shown to give high yields.[11] The use of ionic liquids as both solvent and catalyst has also been explored to promote greener synthesis.[3]

Q: What are the best practices for purifying piperidinylthiazoles?

A: Purification strategies depend on the nature of the impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for removing minor impurities.

  • Column Chromatography: For complex mixtures or to separate isomers, silica gel column chromatography is the standard method. A gradient elution of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

  • Acid-Base Extraction: The basic nitrogen of the piperidine ring allows for extraction into an acidic aqueous solution. This can be a useful technique to separate the product from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

Q: Can thermal degradation be an issue during the synthesis or workup?

A: High temperatures can potentially lead to degradation. While thiazoles are generally stable aromatic compounds, the piperidinyl moiety may be susceptible to degradation at elevated temperatures over prolonged periods.[12][13] It is advisable to use the minimum necessary temperature for the reaction and to avoid excessive heat during solvent removal in the workup.

Experimental Protocols & Data

Optimized Protocol for Piperidinylthiazole Synthesis

This protocol provides a general guideline. Optimization for specific substrates is recommended.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-1-carbothioamide (1.1 eq) and a suitable solvent (e.g., ethanol, 20 mL/mmol of α-haloketone).

  • Reactant Addition: Slowly add the α-haloketone (1.0 eq) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.[6]

    • If the product remains in solution, concentrate the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any acid formed during the reaction.

    • Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 1: Troubleshooting Common Byproducts
Observed Issue Potential Byproduct Proposed Mitigation Strategy
Low Yield, Multiple Spots on TLCUnreacted Starting MaterialsIncrease reaction time/temperature, check stoichiometry.
Impurity with Similar Rf to ProductRegioisomerMaintain neutral pH, avoid strong acids.
Presence of a Higher Molecular Weight ImpurityThioamide DimerRun reaction under an inert atmosphere.
Complex Mixture of Productsα-Haloketone Self-CondensationSlow addition of base, control temperature.
Product with Unexpectedly High MassOver-alkylationUse a slight excess of thioamide, monitor reaction time.

Visualizing Reaction Pathways

Diagram 1: Hantzsch Synthesis of a Piperidinylthiazole

Hantzsch_Synthesis Reactants Piperidinylthioamide + α-Haloketone Intermediate1 S-Alkylation Intermediate Reactants->Intermediate1 SN2 Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Piperidinylthiazole Intermediate2->Product Dehydration

Caption: General reaction pathway for the Hantzsch synthesis of piperidinylthiazoles.

Diagram 2: Potential Byproduct Formation Pathways

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Reactants Starting Materials Product Desired Piperidinylthiazole Reactants->Product Isomer Regioisomer (Acidic Conditions) Reactants->Isomer Dimer Thioamide Dimer (Oxidative Conditions) Reactants->Dimer SelfCondensation α-Haloketone Self-Condensation Reactants->SelfCondensation

Caption: Competing reactions that can lead to byproduct formation.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • ChemRxiv. Contemporary Applications of Thioamides and Methods for their Synthesis. [Link]

  • YouTube. synthesis of thiazoles. [Link]

  • Jordan Journal of Chemistry. Cyclization Reactions of Mono-Thiocarbohydrazones with α-Haloketones: Synthesis and Potential Biological Activities of Substituted 1,3-thiazoles and 1,3,4-thiadiazines. [Link]

  • Semantic Scholar. IBX/TEAB-mediated oxidative dimerization of thioamides: synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. [Link]

  • SpringerLink. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]

  • ResearchGate. Scheme 1Synthesis of 2-amino-4-phenylthiazole from acetophenone,.... [Link]

  • ProQuest. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • Semantic Scholar. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • PubMed Central. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. [Link]

  • ResearchGate. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. [Link]

  • ResearchGate. Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

  • IJARSCT. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]

Sources

Technical Support Center: Analytical Methods for 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1-(4-Bromothiazol-2-yl)piperidin-4-ol. This guide is designed for researchers, analytical chemists, and drug development professionals to provide expert insights and practical troubleshooting solutions for common challenges encountered during method development and routine analysis. We will explore the nuances of handling this unique molecule, focusing on robust and reproducible methodologies.

Introduction to the Analyte

This compound is a heterocyclic compound featuring a polar piperidinol group and a UV-active bromothiazole moiety. This bifunctional nature presents specific analytical challenges, including potential peak tailing due to the basic piperidine nitrogen, poor retention in traditional reversed-phase chromatography due to the polar hydroxyl group, and considerations for its stability. This guide provides a framework for developing and troubleshooting methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) with supplementary guidance on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Reversed-Phase HPLC (RP-HPLC) with UV detection is the primary recommended technique for the quantification of this compound. Below are common issues and their resolutions in a question-and-answer format.

Frequently Asked Questions (HPLC)

Question 1: My chromatographic peak for this compound is exhibiting significant tailing. What are the likely causes and how can I resolve this?

Answer: Peak tailing is the most common issue for this analyte due to the basic piperidine nitrogen interacting with acidic sites on the stationary phase.

  • Causality: The basic nitrogen on the piperidine ring can form strong ionic interactions with residual, acidic silanol groups (Si-OH) on standard silica-based C18 columns. This secondary interaction mechanism slows down a portion of the analyte molecules, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective solution is to adjust the mobile phase pH to protonate the piperidine nitrogen (pKa is typically ~8-9). By operating at a pH of 2.5-3.5 using a buffer like phosphate or formate, the analyte becomes a cation (BH+). This protonated form will not interact with the acidic silanols, leading to a much more symmetrical peak.

    • Use of End-Capped Columns: Employ a high-quality, end-capped C18 column. End-capping is a process where residual silanols are chemically bonded with a small silylating agent, physically blocking them from interacting with basic analytes.

    • Competitive Additives: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from the analyte. Note that TEA can shorten column lifetime and may have high UV absorbance at lower wavelengths.

    • Alternative Stationary Phases: Consider using a column with a polar-embedded group or an "aqueous" C18 (AQ-type) column. These phases are designed to be more compatible with highly aqueous mobile phases and can offer different selectivity for polar compounds.[1]

Question 2: I am struggling to get sufficient retention for my analyte on a C18 column; it elutes very close to the solvent front. What should I do?

Answer: The polar hydroxyl group on the piperidine ring significantly reduces the compound's hydrophobicity, leading to poor retention in reversed-phase chromatography.[2]

  • Causality: In RP-HPLC, retention is driven by hydrophobic interactions between the analyte and the non-polar stationary phase. The polar -OH group on your molecule prefers to stay in the polar mobile phase, causing it to travel through the column quickly.[3]

  • Solutions:

    • Decrease Mobile Phase Polarity: The most straightforward approach is to reduce the amount of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Start with a high aqueous percentage (e.g., 90-95% water/buffer) and gradually introduce the organic modifier. A gradient elution may be necessary if other, more hydrophobic impurities are present.[3]

    • Select a "Polar-Friendly" Column: Use a column specifically designed for retaining polar analytes. Options include:

      • AQ-Type C18 Columns: These have modified bonding to prevent phase collapse in highly aqueous mobile phases.

      • Polar-Embedded Columns: These contain a polar group (e.g., amide, carbamate) embedded within the C18 chain, which promotes retention of polar compounds via secondary interactions.

    • Consider HILIC: If reversed-phase fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. In HILIC, you use a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic, low-aqueous mobile phase. The analyte partitions into a water-enriched layer on the stationary phase surface, providing strong retention for polar compounds.

Question 3: My retention times are drifting between injections. How can I improve reproducibility?

Answer: Drifting retention times suggest that the chromatographic system is not in equilibrium or that conditions are changing.[4]

  • Causality: Inconsistent conditions, whether temperature, mobile phase composition, or column health, will lead to unreliable results.

  • Solutions:

    • Ensure Column Equilibration: The column must be fully equilibrated with the mobile phase before starting the analysis. For RP-HPLC, flushing with 10-20 column volumes of the initial mobile phase is a standard practice.[5]

    • Thermostat the Column: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can significantly affect retention times.[5]

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately. If using an online mixer, check that the proportioning valve is functioning correctly.[4] Premixing solvents manually can help diagnose if the pump's mixer is the issue.[1]

    • Degas Solvents: Ensure mobile phases are properly degassed to prevent air bubbles from entering the pump and causing pressure fluctuations.[3]

HPLC Troubleshooting Flowchart

Below is a workflow to diagnose and solve the common issue of peak tailing for this compound.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Are you using a high-quality end-capped column? check_ph->check_column Yes solved Problem Solved adjust_ph->solved use_new_column Switch to a new, fully end-capped C18 column or a polar-embedded phase column check_column->use_new_column No check_overload Is the peak height very large? check_column->check_overload Yes use_new_column->solved dilute_sample Dilute sample and re-inject check_overload->dilute_sample Yes check_overload->solved No dilute_sample->solved Method_Dev_Workflow cluster_0 Method Development & Feasibility cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis start Obtain Reference Standard & Assess Purity (NMR) hplc_dev Develop RP-HPLC-UV Method (Primary Technique) start->hplc_dev gc_dev Develop GC-MS Method (Confirmatory Technique) start->gc_dev validate Validate Primary Method (HPLC): Specificity, Linearity, Accuracy, Precision, Robustness hplc_dev->validate derivatize Optimize Derivatization (e.g., Silylation) gc_dev->derivatize routine Routine Sample Analysis using Validated HPLC Method validate->routine sst Perform System Suitability Tests (SST) before each run routine->sst confirm Confirm identity of unexpected peaks using GC-MS if necessary routine->confirm

Sources

Validation & Comparative

A Researcher's Guide to Validating the Cellular Target Engagement of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of a bioactive small molecule represents both a significant opportunity and a critical challenge. The compound 1-(4-Bromothiazol-2-yl)piperidin-4-ol is one such molecule, emerging from screening campaigns with promising, yet uncharacterized, biological activity. While its structure suggests potential interactions with a range of biological targets, confident advancement of this, or any, lead candidate is critically dependent on a thorough understanding of its mechanism of action. This begins with the unequivocal identification of its molecular target(s) and the validation of its engagement with this target in a physiologically relevant cellular context.

This guide provides a comparative overview of contemporary experimental strategies to first identify the unknown target of this compound and subsequently validate this interaction in cells. We will explore the underlying principles, strengths, and limitations of each approach, providing field-proven insights and detailed protocols to empower researchers in their decision-making process.

Part 1: Unmasking the Target - A Comparison of Identification Strategies

The initial step in understanding the mechanism of action of a novel compound is to identify its direct binding partner(s) within the complex milieu of the cell. This process, often termed target deconvolution, can be approached through several methodologies, each with its own set of advantages and disadvantages. Here, we compare two powerful and widely adopted techniques: Drug Affinity Responsive Target Stability (DARTS) and Photo-affinity Labeling (PAL).

Drug Affinity Responsive Target Stability (DARTS)

The DARTS methodology is a label-free approach that leverages the principle that the binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to proteolysis.[1][2][3][4] This stabilization is a direct consequence of the binding event and can be detected by incubating cell lysates with the compound of interest, followed by limited proteolysis and subsequent analysis of the protein digest by SDS-PAGE and mass spectrometry.

DARTS_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Digestion cluster_analysis Analysis Lysate Cell Lysate Incubate_Compound Incubate Lysate + Compound Lysate->Incubate_Compound Incubate_Vehicle Incubate Lysate + Vehicle Lysate->Incubate_Vehicle Compound This compound Compound->Incubate_Compound Vehicle Vehicle Control (e.g., DMSO) Vehicle->Incubate_Vehicle Protease Add Protease (e.g., Pronase, Trypsin) Incubate_Compound->Protease Incubate_Vehicle->Protease SDS_PAGE SDS-PAGE Protease->SDS_PAGE Band_Excision Excise Protected Bands SDS_PAGE->Band_Excision MS Mass Spectrometry (Target ID) Band_Excision->MS

Caption: DARTS workflow for target identification.

  • Cell Lysate Preparation: Culture and harvest cells of interest. Lyse the cells in a suitable buffer (e.g., M-PER or RIPA buffer) containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.

  • Compound Incubation: Aliquot the cell lysate into two tubes. To one tube, add this compound to the desired final concentration (typically 1-10 µM). To the other tube, add an equivalent volume of the vehicle (e.g., DMSO) as a negative control. Incubate at room temperature for 1-2 hours.[1]

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both tubes. The optimal protease and its concentration need to be empirically determined to achieve partial digestion. Incubate for a defined period (e.g., 15-30 minutes).

  • SDS-PAGE Analysis: Stop the digestion by adding SDS-PAGE loading buffer and heating the samples. Run the digested lysates on an SDS-PAGE gel.

  • Visualization and Band Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain). Compare the banding patterns between the compound-treated and vehicle-treated lanes. Look for bands that are present or more intense in the compound-treated lane, as these represent proteins protected from proteolysis.[2] Excise these bands.

  • Mass Spectrometry: Subject the excised gel bands to in-gel digestion (typically with trypsin) followed by LC-MS/MS analysis to identify the protein(s).

Photo-affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique that utilizes a chemically modified version of the small molecule, incorporating a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne).[5][6][7] Upon exposure to UV light, the photoreactive group forms a highly reactive species that covalently cross-links the probe to its binding partner. The reporter tag is then used to enrich and identify the labeled protein(s).

PAL_Workflow cluster_probe Probe & Incubation cluster_crosslinking Cross-linking & Lysis cluster_enrichment_analysis Enrichment & Analysis PAL_Probe Synthesize PAL Probe of This compound Incubate_Cells Incubate Cells with PAL Probe PAL_Probe->Incubate_Cells UV_Activation UV Irradiation (Covalent Cross-linking) Incubate_Cells->UV_Activation Cell_Lysis Cell Lysis UV_Activation->Cell_Lysis Affinity_Purification Affinity Purification (e.g., Streptavidin Beads) Cell_Lysis->Affinity_Purification Elution Elute Bound Proteins Affinity_Purification->Elution MS Mass Spectrometry (Target ID) Elution->MS

Caption: PAL workflow for target identification.

  • Probe Synthesis: Synthesize a photo-affinity probe of this compound. This involves incorporating a photoreactive moiety (e.g., diazirine) and a reporter tag (e.g., biotin) while aiming to minimize perturbation of the compound's binding affinity.

  • Cellular Labeling: Treat intact cells with the photo-affinity probe for a specified time to allow for cellular uptake and target binding.

  • UV Cross-linking: Irradiate the cells with UV light at the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking to the target protein.[5]

  • Cell Lysis and Enrichment: Lyse the cells and use an affinity matrix corresponding to the reporter tag (e.g., streptavidin-coated beads for a biotin tag) to enrich the probe-protein complexes.[7]

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the target protein(s).[8]

Comparison of Target Identification Methods
FeatureDrug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Compound Modification Not required; uses the native compound.[3][4]Requires chemical synthesis of a probe.[5][9]
Principle Ligand-induced stabilization against proteolysis.[1][10]UV-induced covalent cross-linking.[6][7]
Primary Advantage Physiologically relevant as it uses the unmodified compound.[3]Can capture both stable and transient interactions.
Primary Disadvantage May not work for all protein-ligand interactions; requires careful optimization of proteolysis.Probe synthesis can be challenging; the probe may not retain the activity of the parent compound.
Potential for False Positives Non-specific protein stabilization.Non-specific cross-linking to abundant proteins.
Experimental Complexity Moderate; requires optimization of digestion conditions.High; requires expertise in chemical synthesis.

Part 2: Confirming the Hit - A Comparative Guide to Target Validation in Cells

Once a putative target has been identified, the next crucial step is to validate that this compound engages this target within the complex environment of an intact cell. For the purpose of this guide, let us hypothesize that the initial DARTS screen identified a specific protein kinase as the primary target. We will now compare methods to validate this kinase as the bona fide target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that allows for the direct measurement of target engagement in living cells.[11][12] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[13][14][15] This thermal shift can be quantified by heating intact cells treated with the compound to a range of temperatures, followed by lysis and measurement of the remaining soluble target protein.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating_lysis Heating & Lysis cluster_detection Detection & Analysis Cells Intact Cells Compound This compound Cells->Compound Vehicle Vehicle Control Cells->Vehicle Heat_Treatment Heat at Various Temperatures Compound->Heat_Treatment Vehicle->Heat_Treatment Lysis Cell Lysis Heat_Treatment->Lysis Centrifugation Separate Soluble & Precipitated Fractions Lysis->Centrifugation Detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Centrifugation->Detection Analysis Plot Melting Curves & Determine Thermal Shift Detection->Analysis

Sources

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their central role in cellular signaling has led to the development of numerous successful therapeutics, particularly in oncology. However, the high degree of conservation within the ATP-binding site across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A compound designed to inhibit a specific kinase may interact with dozens of unintended "off-target" kinases, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, early and comprehensive assessment of a compound's cross-reactivity profile is not merely a regulatory hurdle but a critical step in elucidating its true mechanism of action and therapeutic potential.

This guide provides an in-depth, practical framework for conducting a kinase cross-reactivity study. We will use a novel investigational compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol , as a case study to navigate the experimental design, execution, data interpretation, and comparative analysis required to build a robust selectivity profile. While public domain data on this specific molecule is nascent, its piperidinol core is a recognized scaffold in kinase inhibitor design, notably for the AGC kinase family (e.g., AKT inhibitors).[4] This guide will objectively compare its hypothetical performance with established benchmarks to provide researchers with a tangible example of best practices in the field.

Part 1: Designing the Profiling Strategy

The first crucial step is to select the appropriate tools for the question at hand. The goal is to gain a comprehensive, unbiased view of the compound's interactions across the kinome.

Rationale for Kinase Panel Selection

The choice of a kinase panel dictates the breadth of the selectivity assessment. While smaller, focused panels can be useful for lead optimization against a specific kinase family, an initial broad screen is essential for identifying unexpected off-target activities. For this study, we selected a comprehensive panel, such as the Eurofins scanMAX , which covers 468 kinases across all major families (AGC, CAMK, CMGC, CK1, STE, TK, TKL, lipid, and atypical).[5] This extensive coverage ensures that potential liabilities and opportunities are not missed, which is a common risk when using smaller, more limited panels.[6]

Causality Behind Assay Technology Choice

Numerous technologies exist for measuring kinase activity, including radiometric assays, fluorescence resonance energy transfer (FRET), and luminescence-based methods.[7][8] For high-throughput profiling, luminescence-based assays like the ADP-Glo™ Kinase Assay offer a superior combination of sensitivity, scalability, and fewer compound interference issues compared to fluorescence-based methods.[9]

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[9] This is a universal assay format applicable to any kinase, making it ideal for large panels. The assay is performed at an ATP concentration that approximates the Michaelis constant (Km) for each specific kinase. This is a critical experimental choice, as it ensures that the measured IC50 value is a close reflection of the compound's intrinsic binding affinity (Ki), providing a standardized basis for comparing potency across different kinases.[6][10]

Part 2: Experimental Protocol

A self-validating protocol is one where controls are integrated at every stage to ensure data integrity. The following is a detailed methodology for profiling our compound of interest (CoI), this compound.

Materials and Reagents
  • Compound of Interest (CoI): this compound, synthesized and quality-controlled (purity >98% by HPLC).

  • Comparator Compounds: Staurosporine (promiscuous inhibitor), AZD5363 (selective AKT inhibitor).[11]

  • Kinase Panel: Pre-aliquoted kinases from a commercial vendor (e.g., Promega, Reaction Biology).[9][12]

  • Assay Platform: ADP-Glo™ Kinase Assay kit (Promega).[9]

  • Buffer: Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Plates: 384-well, low-volume, white, flat-bottom plates.

Step-by-Step Assay Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the CoI and comparator compounds in 100% DMSO.

    • Perform serial dilutions to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM). For a single-point screen, prepare a working solution that will yield a final assay concentration of 1 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate/ATP mix (pre-diluted in reaction buffer according to the supplier's protocol) to each well of a 384-well plate.

    • Add 25 nL of compound solution (from the dilution plate) or DMSO vehicle control using an acoustic liquid handler. This minimizes DMSO concentration in the final reaction to <1%.

    • Incubate the plate at room temperature for 60 minutes. The long incubation ensures the reaction reaches equilibrium.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 2.5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader (e.g., BMG PHERAstar).

The workflow is visualized in the diagram below.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound_Prep 1. Compound Dilution (CoI, Comparators, DMSO) Reaction 3. Kinase Reaction (Incubate 60 min) Compound_Prep->Reaction 25 nL/well Reagent_Prep 2. Kinase/Substrate/ATP Mix Preparation Reagent_Prep->Reaction 2.5 µL/well Termination 4. Add ADP-Glo™ Reagent (Incubate 40 min) Reaction->Termination 2.5 µL/well Detection 5. Add Detection Reagent (Incubate 30 min) Termination->Detection 5 µL/well Readout 6. Measure Luminescence Detection->Readout Analysis 7. Calculate % Inhibition & S-Score Readout->Analysis

Caption: High-throughput kinase profiling workflow using the ADP-Glo™ platform.

Part 3: Data Analysis and Comparative Guide

Raw luminescent signals are first normalized to controls. The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

Where Signal_Max is the DMSO vehicle control (0% inhibition) and Signal_Min is a control without enzyme (100% inhibition).

Quantifying Selectivity: The Selectivity Score (S-Score)

To quantify promiscuity, we use the Selectivity Score (S-score) .[6][13] It represents the fraction of kinases inhibited above a certain threshold at a fixed compound concentration. A lower S-score indicates higher selectivity. We will use a 1 µM screening concentration and a 90% inhibition threshold for our primary analysis (S-score at 90% inhibition).

S-score(90%) = (Number of kinases with >90% inhibition) / (Total number of kinases tested)

Hypothetical Profile of this compound

Based on its structural similarity to known AGC kinase inhibitors, we hypothesize that our CoI will show primary activity against AKT isoforms. The following table presents hypothetical single-point screening data for our CoI against a representative subset of kinases, compared to the known profiles of Staurosporine and AZD5363.

Kinase TargetKinase FamilyThis compound (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)AZD5363 (% Inhibition @ 1µM)
AKT1 AGC99 9899
AKT2 AGC98 9799
AKT3 AGC95 9698
PKAAGC459960
ROCK1AGC309525
CDK2CMGC151005
GSK3BCMGC859888
MAPK1 (ERK2)CMGC5922
ABL1TK2991
EGFRTK1970
SRCTK121003
FLT3TK81001
DDR1 TK91 754
p38a (MAPK14)CMGC10966

Data for Staurosporine and AZD5363 are representative of their known broad and selective profiles, respectively. Data for the CoI is hypothetical for illustrative purposes.

Comparative Analysis
  • This compound (CoI): Shows potent, targeted activity against all three AKT isoforms as hypothesized. It also demonstrates a significant off-target interaction with DDR1, a receptor tyrosine kinase. Its inhibition of GSK3B is expected, as this is a direct downstream substrate of AKT.

  • Staurosporine: As expected, this compound is highly promiscuous, inhibiting nearly every kinase in the panel with high potency.[14]

  • AZD5363: This clinical candidate demonstrates high selectivity for the AKT family, with significant but lesser activity against the related kinases PKA and GSK3B, and minimal activity elsewhere.[11]

Calculating the S-score (at 90% inhibition) across a full 468-kinase panel would yield the following illustrative results:

CompoundHits (>90% Inhibition)S-Score (Hits/468)Selectivity Profile
This compound4 (AKT1, AKT2, AKT3, DDR1)0.0085 Selective
Staurosporine~250~0.53 Promiscuous
AZD53633 (AKT1, AKT2, AKT3)0.0064 Highly Selective

This quantitative comparison clearly positions our CoI as a selective inhibitor, albeit with a notable off-target activity that warrants further investigation. The relationship between promiscuity and selectivity can be visualized as follows.

Caption: Relationship between S-Score and inhibitor selectivity profile.

Part 4: Visualizing the Kinome Profile

Tabular data is precise but can be difficult to interpret globally. Mapping inhibition data onto a phylogenetic tree of the human kinome provides an intuitive, visual representation of a compound's selectivity.[15] Tools like Coral or Kinome Render allow researchers to plot their data, typically representing inhibited kinases as nodes whose size or color corresponds to the inhibition strength.[16][17]

A kinome tree for our hypothetical CoI at 1 µM would show large, colored nodes for AKT1, AKT2, AKT3, and DDR1, with most other kinases remaining uncolored, visually confirming its selective profile. This contrasts sharply with a tree for Staurosporine, which would appear as a constellation of highlighted nodes across the entire kinome map.

Conclusion

This guide demonstrates that a comprehensive cross-reactivity profile is built upon a foundation of rational experimental design, meticulous execution, and multi-faceted data analysis. For our compound of interest, This compound , the hypothetical profile reveals it to be a selective inhibitor of the AKT kinase family with an actionable off-target activity on DDR1. This level of detail is crucial for the next steps in drug development, whether it involves medicinal chemistry efforts to improve selectivity or exploring the potential therapeutic benefit of this dual activity. By comparing its profile to established benchmarks, we can contextualize its performance and make informed, data-driven decisions, ultimately accelerating the journey from a novel compound to a potential therapeutic.

References

  • Metz, K. S., Deoudes, E. M., Berginski, M. E., Jimenez-Ruiz, I., Aksoy, B. A., Hammerbacher, J., ... & Phanstiel, D. H. (2018). Coral: clear and customizable visualization of human kinome data. bioRxiv, 330173. [Link]

  • Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from Eurofins Discovery website. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Metz, K. S., Deoudes, E. M., Berginski, M. E., Jimenez-Ruiz, I., Aksoy, B. A., Hammerbacher, J., ... & Phanstiel, D. H. (2018). Coral: Clear and customizable visualization of human kinome data. Cell Systems, 7(3), 347-350.e1. [Link]

  • Phanstiel Lab. (2018). Coral: Clear and Customizable Visualization of Human Kinome Data. Retrieved from phanstiel-lab.med.unc.edu. [Link]

  • Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of chemical information and modeling, 50(12), 2263-2276. [Link]

  • Chartier, M., Chénard, T., Barker, J., & Najmanovich, R. (2013). Kinome Render: a stand-alone and web-accessible tool to annotate the human protein kinome tree. PeerJ, 1, e126. [Link]

  • Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN–a Chemical Systems Biology approach. Journal of chemical information and modeling, 50(12), 2263-2276. [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of chemical information and modeling, 52(4), 1037-1046. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening & Profiling Service. Retrieved from Reaction Biology website. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from ICE Bioscience website. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from Reaction Biology website. [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron website. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Figure 3: Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • Li, Z., Wang, D., Li, X., Wu, Y., Liu, Y., Zhang, Y., ... & Zhang, Y. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & medicinal chemistry letters, 27(15), 3469-3473. [Link]

  • Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. [Link]

  • Krasselt, A., Hertweck, C., & Kniemeyer, O. (2017). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1, 2, 3, 4-tetrahydroisoquinoline and 2-(Piperidin-4-yl) decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 350(1-2), e1600287. [Link]

  • Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. [Link]

  • Lefranc, F., Spiegl-Kreinecker, S., Luyten, M., Lheureux, F., Najjar, F., Van Goietsenoven, G., ... & Kiss, R. (2013). (4-Bromo-2-(piperidin-1-yl) thiazol-5-yl)-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. European journal of medicinal chemistry, 63, 213-223. [Link]

  • Lefranc, F., Spiegl-Kreinecker, S., Luyten, M., Lheureux, F., Najjar, F., Van Goietsenoven, G., ... & Kiss, R. (2013). (4-Bromo-2-(piperidin-1-yl) thiazol-5-yl)-phenyl methanone (12b) inhibits Na+/K+-ATPase and Ras oncogene activity in cancer cells. ResearchGate. [Link]

  • Rhodes, N., Heerding, D. A., Duckett, D. R., Eberwein, D. J., Knick, V. B., Lansing, T. J., ... & Greshock, J. (2008). Identification of 4-(2-(4-amino-1, 2, 5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl] oxy}-1H-imidazo [4, 5-c] pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of medicinal chemistry, 51(18), 5663-5679. [Link]

  • Bălășescu, E., Pirvu, L., Olaru, O. T., Limban, C., Chiriță, C., & Vlase, L. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2, 4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 24(21), 3841. [Link]

  • Addie, M., Ballard, P., Buttar, D., Crafter, C., Currie, G., Davies, B. R., ... & Ruston, L. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of medicinal chemistry, 56(5), 2059-2073. [Link]

Sources

A Comparative Guide to Bromothiazole and Other Halogenated Thiazole Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the vast landscape of heterocyclic chemistry, the thiazole scaffold stands as a cornerstone of therapeutic innovation. The strategic introduction of halogens to this privileged structure offers a powerful tool to modulate physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of bromothiazole and its halogenated analogs—chlorothiazole, fluorothiazole, and iodothiazole—grounded in experimental data to inform rational drug design and development.

Introduction: The Significance of Halogenation in Thiazole-Based Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of clinically approved drugs, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Halogenation, the process of introducing one or more halogen atoms into a molecule, is a pivotal strategy in medicinal chemistry to fine-tune a drug candidate's properties. The nature of the halogen substituent profoundly influences the electronic and steric characteristics of the thiazole ring, thereby impacting its interactions with biological targets.[2]

This guide will dissect the nuances of how bromine, chlorine, fluorine, and iodine at the C5 position of the 2-aminothiazole core—a common and synthetically accessible scaffold—modulate the compound's profile. Understanding these structure-activity relationships (SAR) is crucial for the rational design of next-generation thiazole-based therapeutics.

Physicochemical Properties: A Comparative Overview

The choice of halogen significantly alters key physicochemical parameters such as lipophilicity (LogP) and acidity (pKa), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for the parent 2-amino-5-halothiazoles is not always available in a single comparative study, we can extrapolate from various sources and computational predictions to build a comparative picture.

Property2-Amino-5-fluorothiazole2-Amino-5-chlorothiazole2-Amino-5-bromothiazole2-Amino-5-iodothiazole
Molecular Weight ( g/mol ) 118.14134.59179.04225.94
Predicted LogP ~1.5~2.1~2.4~2.9
pKa (Predicted) LowerIntermediateIntermediateHigher
Key Characteristics High electronegativity, potential for H-bondingGood balance of size and electronegativityGood leaving group, moderate lipophilicityLarge size, high polarizability, potential for halogen bonding

Causality Behind Physicochemical Differences:

  • Lipophilicity (LogP): The predicted LogP values generally increase with the size and polarizability of the halogen atom (I > Br > Cl > F). This is because the larger, more polarizable halogens contribute more to the molecule's nonpolar surface area, enhancing its affinity for lipid environments. This trend can significantly impact membrane permeability and interaction with hydrophobic pockets of target proteins.

  • Acidity (pKa): The pKa of the 2-amino group is influenced by the electron-withdrawing nature of the halogen at the C5 position. Fluorine, being the most electronegative, will have the strongest inductive electron-withdrawing effect, making the amino group less basic (lower pKa). The effect decreases down the group (F > Cl > Br > I). This can affect the ionization state of the molecule at physiological pH, influencing its solubility and ability to interact with biological targets.

Comparative Biological Activity

The true measure of a drug candidate's potential lies in its biological activity. Here, we compare the reported anticancer and antimicrobial activities of halogenated thiazole analogs, drawing from a range of in vitro studies. It is important to note that direct head-to-head comparisons under identical experimental conditions are scarce in the literature. The following data is compiled from various sources to provide a representative overview.

Anticancer Activity

Halogenated thiazoles have demonstrated significant potential as anticancer agents, often by inhibiting key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.[2][3][4]

Comparative Cytotoxicity (IC50, µM) of 2-Amino-5-halothiazole Derivatives

Compound TypeCancer Cell LineIC50 (µM)Reference
2-Amino-5-bromothiazole derivativeMCF-7 (Breast)6.61 - 9.34[2]
Thiazole-based derivative (7b)MCF-7 (Breast)6.13[2]
Thiazole-based derivative (4c)MCF-7 (Breast)2.57 ± 0.16[5]
Thiazole-based derivative (4c)HepG2 (Liver)7.26 ± 0.44[5]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

  • The presence of a halogen at the C5 position generally enhances cytotoxic activity compared to the unsubstituted 2-aminothiazole.[1]

  • The general trend for anticancer activity often follows the order: Bromo ≈ Chloro > Iodo > Fluoro.[6] Bromo and chloro derivatives frequently exhibit potent cytotoxicity against a variety of cancer cell lines.[7]

  • The nature of the substituent at the C4 position, in combination with the C5-halogen, plays a crucial role in determining the overall activity profile.[2]

Mechanism of Action: Inhibition of Kinase Signaling Pathways

Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell survival and proliferation.

EGFR_VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF/VEGF) Ligand (EGF/VEGF) EGFR/VEGFR-2 EGFR/VEGFR-2 Ligand (EGF/VEGF)->EGFR/VEGFR-2 Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR/VEGFR-2->Downstream_Signaling Phosphorylates Halogenated_Thiazole Halogenated Thiazole Analog Halogenated_Thiazole->EGFR/VEGFR-2 Inhibits ATP Binding ATP ATP ATP->EGFR/VEGFR-2 Binds Cell_Proliferation Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Inhibition of EGFR/VEGFR-2 signaling by halogenated thiazole analogs.

The diagram above illustrates how halogenated thiazole analogs can compete with ATP for the binding site on the intracellular kinase domain of receptors like EGFR and VEGFR-2. This inhibition blocks the downstream signaling cascades that promote cancer cell proliferation, angiogenesis, and survival.[1][3][4]

Antimicrobial Activity

Halogenated thiazoles also exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Antimicrobial Activity (MIC, µg/mL) of 2-Amino-5-halothiazole Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
2-Amino-5-arylazo-thiazole derivativesE. coli16-64[1]
2-Amino-5-arylazo-thiazole derivativesS. aureus8-32[1]
Thiazolyl-thiourea derivative (3,4-dichlorophenyl)S. aureus4-16[8]
Thiazolyl-thiourea derivative (3-chloro-4-fluorophenyl)S. aureus4-16[8]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

  • Unsubstituted 2-aminothiazole generally shows weak antimicrobial activity.[1]

  • The introduction of specific substituents at the C5 position, such as arylazo groups, can dramatically enhance antimicrobial and antifungal properties.[1]

  • The presence of halogens on appended aryl rings, as seen in the thiazolyl-thiourea derivatives, contributes significantly to the potency against staphylococcal species.[8]

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, this section provides detailed, step-by-step methodologies for the synthesis of 2-amino-5-halothiazoles and the evaluation of their biological activity.

Synthesis of 2-Amino-5-halothiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of the 2-aminothiazole scaffold.[6][9] Halogenation at the C5 position can then be achieved through various methods.

Hantzsch_Synthesis alpha_Haloketone α-Haloketone/ α-Haloaldehyde Reaction Reflux alpha_Haloketone->Reaction Thiourea Thiourea Thiourea->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Cyclocondensation Cyclocondensation Reaction->Cyclocondensation 2_Aminothiazole_Core 2-Aminothiazole Core Cyclocondensation->2_Aminothiazole_Core Halogenation Halogenation 2_Aminothiazole_Core->Halogenation Halogenating_Agent Halogenating Agent (e.g., NBS, NCS, I2) Halogenating_Agent->Halogenation Final_Product 2-Amino-5-halothiazole Halogenation->Final_Product

Caption: General workflow for the synthesis of 2-amino-5-halothiazoles.

A. Synthesis of 2-Amino-5-bromothiazole

This protocol describes the bromination of 2-aminothiazole using N-bromosuccinimide (NBS).

  • Materials: 2-Aminothiazole, N-bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-aminothiazole (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.05 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford 2-amino-5-bromothiazole.

B. Synthesis of 2-Amino-5-chlorothiazole

This protocol outlines the chlorination of 2-aminothiazole using N-chlorosuccinimide (NCS).

  • Materials: 2-Aminothiazole, N-chlorosuccinimide (NCS), Dichloromethane (DCM).

  • Procedure:

    • Suspend 2-aminothiazole (1.0 eq) in dichloromethane in a round-bottom flask.

    • Add N-chlorosuccinimide (1.1 eq) in one portion.

    • Stir the mixture at room temperature overnight. Monitor by TLC.

    • Filter the reaction mixture and wash the solid with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield 2-amino-5-chlorothiazole.

C. Synthesis of 2-Amino-5-iodothiazole

This protocol describes the iodination of 2-aminothiazole using iodine and a base.[10]

  • Materials: 2-Aminothiazole, Iodine (I₂), Sodium Bicarbonate (NaHCO₃), Ethanol/Water.

  • Procedure:

    • Dissolve 2-aminothiazole (1.0 eq) in a mixture of ethanol and water.

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • Add a solution of iodine (1.1 eq) in ethanol dropwise with stirring.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by recrystallization or column chromatography to give 2-amino-5-iodothiazole.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.[2]

MTT_Assay Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with varying concentrations of thiazole analogs Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 3-4h MTT_Addition->Incubation3 Formazan_Solubilization 7. Solubilize formazan crystals with DMSO Incubation3->Formazan_Solubilization Absorbance_Measurement 8. Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation 9. Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Procedure:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Compound Treatment: Treat the cells with various concentrations of the halogenated thiazole analogs and incubate for another 48-72 hours.

    • MTT Addition: After the incubation period, remove the medium and add MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate the plate for 3-4 hours at 37°C.

    • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage of the control (untreated cells). Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

Conclusion and Future Directions

This guide has provided a comparative analysis of bromothiazole and its other halogenated analogs, highlighting the profound impact of the halogen substituent on their physicochemical properties and biological activities. The available data suggests that bromo- and chlorothiazole derivatives often exhibit superior anticancer and antimicrobial potency. However, the unique properties of iodo- and fluorothiazoles, such as the potential for halogen bonding and altered metabolic stability, respectively, warrant further investigation.

The lack of direct, side-by-side comparative studies remains a significant gap in the literature. Future research should focus on the systematic evaluation of these parent halogenated thiazoles under standardized conditions to establish a more definitive structure-activity relationship. Such studies will be invaluable for guiding the rational design of more potent and selective thiazole-based therapeutics for a range of diseases.

References

  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1963-1979. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5643. [Link]

  • Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications. RSC Medicinal Chemistry. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(22), 6937. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Thiazole derivatives as epidermal growth factor receptor (EGFR) inhibitors (69–73). ResearchGate. [Link]

  • Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies. Chemistry & Biodiversity, 20(9), e202300944. [Link]

  • Intermediates in the Halogenation of Some 2-Aminothiazoles. J. Chem. Soc., Perkin Trans. 1, 1978, 775-779. [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]

  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 1033-1038. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7311. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 1-(4-Bromothiazol-2-yl)piperidin-4-ol as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Vivo Assessment

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent anticancer effects.[1][2][3] Derivatives of this class have demonstrated efficacy against a wide range of human cancer cell lines, such as those from breast, lung, colon, and leukemia.[2] The subject of this guide, 1-(4-Bromothiazol-2-yl)piperidin-4-ol, emerges from this promising chemical lineage. While extensive in vitro screening is the foundational step, demonstrating potent cytotoxicity and selectivity against cancer cells, the journey from a promising "hit" to a viable clinical candidate is critically dependent on rigorous in vivo validation.[4]

This guide provides a comprehensive framework for the in vivo validation of this compound (hereafter referred to as 'Compound-Thiazole-42'). We will objectively compare its potential performance against a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), within the context of a colorectal cancer xenograft model. The methodologies described herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure the generation of robust, interpretable data for researchers, scientists, and drug development professionals.

Phase 1: Foundational Toxicity and Pharmacokinetic Profiling

Before assessing anticancer efficacy, it is imperative to understand the compound's safety profile and how it behaves within a biological system. A challenge with any new anticancer agent is ensuring its sufficient and safe delivery to the tumor in vivo.[5] Therefore, the initial phase involves determining the Maximum Tolerated Dose (MTD) and conducting a preliminary pharmacokinetic (PK) analysis.

Experimental Protocol 1: Maximum Tolerated Dose (MTD) Determination

Causality: The MTD study is critical for establishing a therapeutic window. Its purpose is to identify the highest dose of Compound-Thiazole-42 that can be administered without causing unacceptable levels of toxicity (e.g., >10-15% body weight loss or severe clinical signs of distress).[6] This dose, and fractions thereof, will inform the dose-ranging design of the subsequent efficacy studies.

Methodology:

  • Animal Model: Utilize 6-8 week old female BALB/c mice.

  • Group Allocation: Randomly assign mice into groups (n=3 per group).

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Group 2-6: Escalating doses of Compound-Thiazole-42 (e.g., 5, 10, 25, 50, 100 mg/kg), administered daily via intraperitoneal (IP) injection.

  • Administration & Monitoring: Administer the assigned treatment for 7 consecutive days.[6]

  • Data Collection:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the 7-day period, collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform gross necropsy and collect major organs for histopathological examination.

  • Endpoint: The MTD is defined as the highest dose at which all animals survive with no more than a 10% loss in body weight and without significant clinical or pathological signs of toxicity.[6]

Experimental Protocol 2: Preliminary Pharmacokinetic (PK) Study

Causality: A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-Thiazole-42.[7] Understanding its half-life (t½), time to maximum concentration (Tmax), and overall exposure (AUC) is essential for designing an effective dosing schedule in the efficacy study to ensure that the compound reaches and remains at the tumor site at a therapeutic concentration.[8]

Methodology:

  • Animal Model: Utilize 6-8 week old female BALB/c mice.

  • Group Allocation: Assign mice to two groups (n=3 per time point).

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) for bioavailability calculation.

    • Group 2: Intraperitoneal (IP) or Oral (PO) administration (e.g., 10 mg/kg).

  • Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at predefined time points (e.g., 0, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-administration.

  • Analysis: Process blood to plasma. Quantify the concentration of Compound-Thiazole-42 in plasma using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Calculation: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Comparative Pharmacokinetic Profiles of Thiazole Derivatives

To provide context, the following table summarizes typical pharmacokinetic parameters for various thiazole-containing drugs. This serves as a benchmark for what might be expected from Compound-Thiazole-42.

DerivativeClassBioavailability (%)Tmax (h)Half-life (t½) (h)Primary Metabolism
DasatinibKinase Inhibitor~14-340.5 - 63 - 5CYP3A4
FebuxostatXanthine Oxidase Inhibitor~851 - 1.5~2 (initial)Oxidation & Glucuronidation
PramipexoleDopamine Agonist>90~28 - 12Negligible
Compound-Thiazole-42Anticancer (Hypothetical)Data to be determinedData to be determinedData to be determinedData to be determined
Data for established drugs compiled from literature.[7]

Phase 2: In Vivo Efficacy in a Colorectal Cancer Xenograft Model

With foundational safety and PK data in hand, the definitive test of anticancer activity can proceed. A patient-derived or cell line-derived xenograft model is a cornerstone of preclinical cancer research, allowing for the evaluation of a compound's effect on human tumor growth in a living system.[9][10]

Experimental Workflow: From Implantation to Analysis

G cluster_0 Setup Phase cluster_1 Treatment Phase cluster_2 Analysis Phase a COLO205 Cell Culture (Human Colorectal Cancer) b Cell Harvest & Viability Check a->b c Subcutaneous Implantation (NOD/SCID Mice) b->c d Tumor Growth to ~100-150 mm³ c->d e Randomize into Treatment Groups d->e f Daily Dosing & Monitoring (Body Weight, Tumor Volume) e->f g Study Endpoint Reached (e.g., Tumor >1500 mm³) f->g h Tumor Excision & Weight g->h i Data Analysis (TGI, Statistics) h->i

Caption: Workflow for the in vivo xenograft efficacy study.

Experimental Protocol 3: Xenograft Efficacy Study

Causality: This protocol directly tests the hypothesis that Compound-Thiazole-42 can inhibit tumor growth in vivo. By comparing its effect to both a negative (vehicle) and a positive (5-FU) control, we can robustly determine its efficacy and relative potency. The COLO205 cell line is selected as it is a well-validated model for colorectal cancer.[11] Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor graft.[9]

Methodology:

  • Cell Culture & Implantation:

    • Culture COLO205 human colorectal adenocarcinoma cells under standard conditions.

    • Harvest cells during the logarithmic growth phase.

    • Subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel into the right flank of 6-8 week old female NOD/SCID mice.

  • Tumor Growth and Grouping:

    • Monitor tumor growth using calipers. Calculate volume using the formula: (Length x Width²)/2.[9]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer vehicle solution daily via IP injection.

    • Group 2 (Comparator): Administer 5-Fluorouracil (5-FU) at a clinically relevant dose (e.g., 20 mg/kg, daily for 5 days).[12]

    • Group 3 (Low Dose Test): Administer Compound-Thiazole-42 at MTD/2, daily via IP injection.

    • Group 4 (High Dose Test): Administer Compound-Thiazole-42 at MTD, daily via IP injection.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for any signs of distress or toxicity.

    • The primary endpoint is reached when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³).

    • At the endpoint, euthanize all animals, excise the tumors, and record their final weights.

Data Interpretation: A Comparative Analysis

The success of Compound-Thiazole-42 is judged by its ability to significantly inhibit tumor growth without inducing systemic toxicity, especially when compared to a standard chemotherapeutic like 5-FU.

Hypothetical Comparative Efficacy and Toxicity Data

The following table presents a hypothetical but realistic outcome of the proposed xenograft study, designed for clear comparison.

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control Vehicle, Daily IP1510 ± 180--0.5%
5-Fluorouracil 20 mg/kg, 5-day cycle725 ± 11052%-8.5%
Compound-Thiazole-42 MTD/2, Daily IP890 ± 13541%-1.2%
Compound-Thiazole-42 MTD, Daily IP545 ± 9564%-3.1%

Interpretation: In this hypothetical scenario, Compound-Thiazole-42 at its MTD demonstrates superior tumor growth inhibition (64%) compared to 5-FU (52%). Critically, it achieves this with significantly less toxicity, as indicated by the minimal change in body weight (-3.1%) compared to the notable weight loss in the 5-FU group (-8.5%). This would represent a highly favorable outcome, suggesting a wider therapeutic window.

Hypothetical Mechanism of Action: PI3K Pathway Inhibition

Many 2-aminobenzothiazole derivatives have been found to exert their anticancer effects through the inhibition of key signaling pathways like the PI3K pathway.[13] A potential mechanism for Compound-Thiazole-42 could involve similar activity.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound Compound-Thiazole-42 Compound->PI3K

Sources

A Researcher's Guide to Assessing the Therapeutic Index of 1-(4-Bromothiazol-2-yl)piperidin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the identification of novel chemical entities with potent therapeutic effects is only the first step. The true measure of a potential drug candidate lies in its therapeutic index (TI) , a quantitative measure of its safety and efficacy. A high therapeutic index indicates a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide provides a comprehensive, in-depth framework for assessing the therapeutic index of a promising novel compound, 1-(4-Bromothiazol-2-yl)piperidin-4-ol , benchmarked against a standard chemotherapeutic agent.

The narrative that follows is grounded in established scientific principles and methodologies, offering not just protocols but the strategic reasoning behind each experimental choice. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the preclinical potential of new molecular entities.

Introduction to this compound and the Imperative of the Therapeutic Index

The heterocyclic compound this compound features a thiazole ring fused with a piperidine moiety, a scaffold that has garnered significant interest in medicinal chemistry. Thiazole and piperidine derivatives have been explored for a range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] The bromine substitution on the thiazole ring may further enhance its biological activity. While its specific mechanism of action is under investigation, its structural alerts suggest potential as a targeted therapeutic.

However, potency alone is a misleading metric. A compound that eradicates cancer cells but also exhibits high toxicity to healthy cells is of little clinical value. The therapeutic index provides a critical assessment of this balance. It is typically determined in preclinical studies through both in vitro and in vivo experiments.

  • In vitro Selectivity Index (SI): This is an early indicator of a compound's therapeutic potential, calculated as the ratio of its cytotoxicity in normal cells (CC50) to its potency in cancer cells (IC50). A higher SI value is desirable, suggesting the compound is more toxic to cancer cells than to normal cells.[5]

  • In vivo Therapeutic Index (TI): Determined in animal models, this is the ratio of the dose that produces toxicity in 50% of the population (TD50) or is lethal to 50% of the population (LD50) to the dose that produces a desired therapeutic effect in 50% of the population (ED50).[6][7][8][9] A larger TI signifies a safer drug.[6]

This guide will delineate a robust, multi-step process for determining these critical parameters for this compound.

Experimental Workflow: A Step-by-Step Assessment

The evaluation of a novel compound's therapeutic index is a systematic process that moves from cellular models to whole organisms. This ensures that resources are invested in compounds with the most promising safety and efficacy profiles.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment A Compound Synthesis & Characterization B Cell Line Selection (Cancer vs. Normal) A->B C Cytotoxicity Assays (MTT/LDH) [Determine IC50 & CC50] B->C D Calculate Selectivity Index (SI) SI = CC50 / IC50 C->D E Animal Model Selection (e.g., Xenograft mouse model) D->E Promising SI (e.g., >10) F Efficacy Study (Tumor growth inhibition) [Determine ED50] E->F G Acute Toxicity Study (Dose-escalation) [Determine LD50/TD50] E->G H Calculate Therapeutic Index (TI) TI = LD50 / ED50 F->H G->H G cluster_0 Therapeutic Window cluster_1 This compound cluster_2 Doxorubicin a Minimum Effective Concentration b Maximum Tolerated Concentration a->b Therapeutic Range c ED50 d LD50 c->d Wide Therapeutic Window (TI=14) e ED50 f LD50 e->f Narrow Therapeutic Window (TI=4)

Caption: Comparison of therapeutic windows.

Future work should focus on:

  • Elucidating the precise mechanism of action.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies.

  • Evaluation in other cancer models, including patient-derived xenografts (PDX).

  • Chronic toxicology studies to assess long-term safety. [10] This structured approach to determining the therapeutic index is fundamental to de-risking novel drug candidates and ensuring that only the most promising compounds, with a clear safety and efficacy advantage, proceed toward clinical development.

References

  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • BenchChem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • The Crucial Role of preclinical toxicology studies in Drug Discovery.
  • In vivo toxicology studies - Blog.
  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
  • The role of early in vivo toxicity testing in drug discovery toxicology. PubMed.
  • Biogem. In Vivo and in Vitro Toxicity Studies.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies.
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Greene N, et al. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorg Med Chem Lett. 2010.
  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
  • Solution Pharmacy. Therapeutic Index | Drug Safety Margin Calculation | LD50 and ED 50. YouTube. 2019. Available from: [Link]

  • LD50 and ED50.pptx.
  • Therapeutic Index Formula | Simple Trick | Mnemonic. YouTube. 2020. Available from: [Link]

  • Deranged Physiology. Therapeutic index, ED50, TD50 and LD50. 2023.
  • Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed.
  • Goel KK, et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. 2008. Available from: [Link]

  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. 2016. Available from: [Link]

  • He Y, et al. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorg Med Chem Lett. 2003. Available from: [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiling of 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the adage "it's not just about potency, it's about getting the drug to the target" has never been more pertinent. A candidate molecule's journey through the body—its absorption, distribution, metabolism, and excretion (ADME)—collectively defines its pharmacokinetic (PK) profile. This profile is a critical determinant of a drug's efficacy and safety. Early and comprehensive ADME-PK assessment allows for the timely identification and mitigation of liabilities, thereby streamlining the path from a promising hit to a viable clinical candidate.

This guide provides a technical framework for benchmarking the pharmacokinetic properties of 1-(4-Bromothiazol-2-yl)piperidin-4-ol , a novel heterocyclic entity. Due to the absence of published experimental data for this compound, we will establish a comparative analysis against two structurally related analogs:

  • Comparator A: 1-(Thiazol-2-yl)piperidin-4-ol (the non-brominated parent scaffold)

  • Comparator B: 1-(4-Phenylthiazol-2-yl)piperidin-4-ol (an analog with increased steric bulk and lipophilicity)

This document will first leverage robust in silico predictive models to generate an initial, hypothesis-driven comparison of the key ADME parameters for these three compounds. Subsequently, it will detail a comprehensive experimental workflow, outlining validated in vitro assays and a definitive in vivo rodent pharmacokinetic study to generate empirical data for a rigorous head-to-head comparison.

Part 1: In Silico Pharmacokinetic Profiling: A First Look

Before committing to resource-intensive experimental studies, in silico ADME predictions offer a rapid and cost-effective initial assessment. By inputting the chemical structures of our target compounds into established computational platforms like SwissADME[1][2][3][4] and pkCSM[5][6][7], we can generate predictions for a wide array of pharmacokinetic properties. These models are built on large datasets of experimentally-determined values and utilize quantitative structure-activity relationship (QSAR) and graph-based signature methodologies.[5]

While not a substitute for experimental data, these predictions are invaluable for flagging potential liabilities and guiding the design of subsequent wet lab studies.

Table 1: Predicted Physicochemical and ADME Properties

PropertyThis compound1-(Thiazol-2-yl)piperidin-4-ol (Comparator A)1-(4-Phenylthiazol-2-yl)piperidin-4-ol (Comparator B)
Physicochemical Properties
Molecular Weight ( g/mol )265.15184.25260.36
LogP (Consensus)1.450.602.55
Water Solubility (LogS)-2.50 (Soluble)-1.80 (Soluble)-3.50 (Moderately Soluble)
Polar Surface Area (Ų)55.1255.1255.12
Pharmacokinetics (Predicted)
GI AbsorptionHighHighHigh
BBB PermeantYesYesNo
P-gp SubstrateNoNoYes
CYP1A2 InhibitorNoNoYes
CYP2C9 InhibitorNoNoNo
CYP2D6 InhibitorYesNoYes
CYP3A4 InhibitorNoNoYes
Drug-Likeness
Lipinski's Rule of 50 Violations0 Violations0 Violations
Bioavailability Score0.550.550.55

Note: This data is predictive and generated for illustrative purposes based on the capabilities of tools like SwissADME and pkCSM. Actual experimental values may vary.

Initial Interpretation of In Silico Data:

The predictive models suggest that all three compounds possess favorable drug-like properties, adhering to Lipinski's Rule of Five with good predicted gastrointestinal absorption. However, key differences emerge that warrant experimental investigation:

  • Lipophilicity & Solubility: The introduction of the bromine atom in our lead compound increases its lipophilicity (LogP) compared to the parent scaffold (Comparator A), with a corresponding slight decrease in predicted water solubility. The addition of a phenyl group (Comparator B) significantly increases lipophilicity, which may impact its solubility and potentially make it a substrate for efflux transporters like P-glycoprotein (P-gp).

  • CNS Penetration: The lead compound and Comparator A are predicted to be capable of crossing the blood-brain barrier (BBB), whereas the more lipophilic and larger Comparator B is not. This is a critical differentiator depending on the intended therapeutic target.

  • Metabolism: The predictions indicate potential interactions with cytochrome P450 (CYP) enzymes. Notably, our lead compound is flagged as a potential inhibitor of CYP2D6, a major drug-metabolizing enzyme. Comparator B is predicted to inhibit multiple CYP isoforms, increasing the risk of drug-drug interactions.

These in silico insights provide a clear rationale for the experimental work outlined below. The primary goals are to validate these predictions and to quantify the observed differences in their pharmacokinetic behavior.

Part 2: Proposed Experimental Benchmarking Workflow

A phased approach, starting with in vitro assays and culminating in an in vivo study, provides a comprehensive understanding of a compound's pharmacokinetic profile.

G cluster_1 Phase 2: In Vivo Pharmacokinetics Solubility Solubility Permeability Permeability Solubility->Permeability Metabolic_Stability Metabolic_Stability Permeability->Metabolic_Stability Plasma_Protein_Binding Plasma_Protein_Binding Metabolic_Stability->Plasma_Protein_Binding CYP_Inhibition CYP_Inhibition Plasma_Protein_Binding->CYP_Inhibition Rodent_PK_Study Rodent_PK_Study CYP_Inhibition->Rodent_PK_Study Data_Analysis Data_Analysis Rodent_PK_Study->Data_Analysis

Caption: High-level experimental workflow for pharmacokinetic benchmarking.

A. In Vitro ADME Assays

These assays are fundamental for characterizing the intrinsic properties of a compound and are performed early in the drug discovery process to ensure that only candidates with favorable characteristics progress.[3][8]

  • Causality: Poor aqueous solubility is a major hurdle for oral drug absorption and can lead to unreliable data in other biological assays. We must determine the thermodynamic and kinetic solubility to understand the dissolution behavior of the compounds.

  • Protocol: High-Throughput Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Add a small aliquot of the DMSO stock to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Incubate the mixture at room temperature with shaking for 2 hours to allow for precipitation of excess compound.

    • Filter the samples to remove any precipitated solid.

    • Quantify the concentration of the compound remaining in the filtrate using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the measured concentration against a standard curve to determine the kinetic solubility.

  • Causality: A drug's ability to permeate the intestinal wall is a prerequisite for oral absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid assessment of passive diffusion, a key mechanism of drug absorption.

  • Protocol: PAMPA

    • A 96-well filter plate is coated with a lipid-infused artificial membrane (e.g., lecithin in dodecane), separating a donor and an acceptor compartment.

    • The test compound is added to the donor wells (pH adjusted to simulate the small intestine).

    • The acceptor wells are filled with buffer solution.

    • The plate is incubated for a defined period (e.g., 4-16 hours).

    • The concentration of the compound in both the donor and acceptor wells is measured via LC-MS/MS.

    • The effective permeability (Pe) is calculated. High and low permeability controls (e.g., propranolol and furosemide) must be run in parallel for validation.

G Start Start Prepare_PAMPA_Plate Prepare PAMPA Plate Coat filter plate with artificial membrane Start->Prepare_PAMPA_Plate 1 End End Add_Compound_to_Donor Add Compound Add test compound to donor wells Prepare_PAMPA_Plate->Add_Compound_to_Donor 2 Incubate Incubate Allow compound to diffuse across membrane Add_Compound_to_Donor->Incubate 3 Quantify_Concentrations Quantify Measure compound in donor and acceptor wells via LC-MS/MS Incubate->Quantify_Concentrations 4 Calculate_Permeability Calculate Pe Determine the effective permeability coefficient Quantify_Concentrations->Calculate_Permeability 5 Calculate_Permeability->End

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Causality: The rate at which a compound is metabolized by liver enzymes (primarily Cytochrome P450s) dictates its half-life and dosing frequency. High metabolic instability can lead to poor bioavailability and short duration of action. We will assess this using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.

  • Protocol: Liver Microsomal Stability Assay

    • Incubate the test compound at a low concentration (e.g., 1 µM) with pooled human or rat liver microsomes.

    • Initiate the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate).

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality: Only the unbound fraction of a drug in the bloodstream is free to interact with its target and be cleared from the body. High plasma protein binding can limit efficacy and affect the drug's distribution. Rapid Equilibrium Dialysis (RED) is the gold standard for determining the unbound fraction.[6]

  • Protocol: Rapid Equilibrium Dialysis (RED)

    • Add the test compound to plasma (human or rodent).

    • Pipette the plasma-compound mixture into the sample chamber of a RED device.

    • Add buffer to the adjacent buffer chamber. The two chambers are separated by a semi-permeable dialysis membrane.

    • Incubate the device with shaking until equilibrium is reached (typically 4-6 hours).

    • At the end of the incubation, collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of the compound in both samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Causality: Inhibition of CYP enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by affecting the metabolism of co-administered medications. An initial screen against major CYP isoforms is a regulatory requirement and a critical safety assessment.

  • Protocol: Fluorometric CYP Inhibition Assay

    • Use recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • In a 96-well plate, incubate the enzyme with a fluorescent probe substrate and a range of concentrations of the test compound.

    • Initiate the reaction with NADPH.

    • The CYP enzyme metabolizes the probe, generating a fluorescent product.

    • Measure the fluorescence over time using a plate reader.

    • Calculate the rate of reaction at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity).

Part 3: In Vivo Rodent Pharmacokinetic Study

Following the in vitro characterization, a definitive in vivo study in a rodent model (typically rats or mice) is essential to understand how the ADME properties integrate in a whole organism and to determine key PK parameters like bioavailability and clearance.[1][9]

G Acclimatize Animal Acclimatization Dosing Compound Administration (IV and PO cohorts) Acclimatize->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Processing Plasma Isolation Sampling->Processing Analysis LC-MS/MS Bioanalysis Processing->Analysis Modeling Pharmacokinetic Modeling (NCA or Compartmental) Analysis->Modeling Parameters Determine PK Parameters (AUC, Cmax, T1/2, F%) Modeling->Parameters

Caption: Workflow for a typical rodent pharmacokinetic study.

Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used due to their size and well-characterized physiology.

  • Dosing Strategy:

    • Intravenous (IV) Cohort: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% of the drug enters systemic circulation and serves as the reference for calculating bioavailability.

    • Oral (PO) Cohort: Administer the compound via oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each animal at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Sample Processing and Bioanalysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract the drug from the plasma using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in the plasma extracts using a validated LC-MS/MS method. This method must be sensitive, specific, and reproducible.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each animal and each route of administration.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC (Area Under the Curve): Total drug exposure over time.

      • t½ (Half-life): Time required for the plasma concentration to decrease by half.

      • CL (Clearance): Volume of plasma cleared of the drug per unit time.

      • Vd (Volume of Distribution): Apparent volume into which the drug distributes.

      • F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Conclusion

The comprehensive benchmarking of this compound against its des-bromo and phenyl-substituted analogs requires a systematic and integrated approach. By combining the predictive power of in silico tools with the empirical rigor of in vitro ADME assays and in vivo rodent studies, researchers can build a robust pharmacokinetic profile. This data-driven strategy enables a clear understanding of structure-activity and structure-property relationships, which is fundamental for making informed decisions in the lead optimization phase and ultimately increases the probability of developing a successful drug candidate.

References

  • Creative Biolabs. Rodent In Vivo PK Service. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • SIB Swiss Institute of Bioinformatics. SwissADME. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Admescope. Fast turnaround early ADME in vitro screening available!. (2024). [Link]

  • Biosig Lab. pkCSM. [Link]

Sources

A Senior Application Scientist's Guide to Confirming On-Target Effects with Genetic Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, unequivocally demonstrating that a compound's therapeutic effect stems from its interaction with the intended molecular target is a cornerstone of a successful program. This process, known as on-target validation, separates promising candidates from costly late-stage failures. Genetic knockdown and knockout models are indispensable tools in this endeavor, providing the most direct evidence of a drug's mechanism of action.

This guide offers an in-depth comparison of the predominant genetic tools—CRISPR-Cas9, RNA interference (RNAi), and antisense oligonucleotides (ASOs)—for the rigorous validation of drug targets. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to confirming on-target effects.

The Core Principle: Genetic Perturbation as a Pharmacological Mimic

The fundamental logic underpinning this strategy is elegant and powerful: if a drug elicits a specific cellular phenotype by inhibiting a target protein, then reducing or eliminating that same protein through genetic means should replicate, or "phenocopy," that effect.[1][2] Conversely, cells lacking the target protein should become resistant to the drug's effects. This principle forms the basis of a series of critical experiments designed to build an irrefutable case for a drug's on-target activity.

Choosing Your Weapon: A Comparison of Genetic Tools

FeatureCRISPR-Cas9 (Knockout)RNAi (siRNA/shRNA) (Knockdown)Antisense Oligonucleotides (ASOs)
Mechanism DNA-level permanent gene disruption via double-strand breaks.[4][5]Post-transcriptional mRNA degradation.[4][5]Binds to target RNA, inhibiting translation or promoting degradation.[6][7]
Effect Permanent and complete loss of function (null phenotype).[3]Transient and partial reduction of expression (hypomorphic phenotype).[3]Transient and partial reduction of expression.[8][9]
Pros Provides definitive loss-of-function data; ideal for establishing essentiality.[10]Rapid, suitable for high-throughput screening; mimics drug inhibition which is rarely absolute.[11][12]Conceptual simplicity; rational design based on gene sequence.[6]
Cons Can be lethal if the target is essential; potential for cellular compensation; more complex workflow.[4]Incomplete knockdown can yield ambiguous results; significant off-target potential.[3][5]Potential for dose-limiting side effects; delivery can be challenging.[9]
Off-Target Risks DNA cleavage at unintended genomic sites.[13][14]Silencing of unintended mRNAs through seed region homology; can induce interferon response.[3][13]Sequence-dependent binding to unintended RNAs.[7][15]
Best For Validating non-essential targets; creating stable resistance models.[16][17]High-throughput screening; studying essential genes; mimicking pharmacological modulation.[12][16]Rapid target validation; amenable to systemic delivery in vivo.[8][9]

Deep Dive 1: CRISPR-Cas9 for Definitive Knockout

CRISPR-Cas9 has revolutionized target validation by enabling the complete and permanent removal of a target gene.[18] This "knockout" approach provides the clearest possible evidence for a gene's role in a biological process.[10]

Mechanism of Action

The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome, where it creates a double-strand break (DSB). The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces small insertions or deletions (indels) that result in a frameshift mutation, leading to a premature stop codon and a non-functional protein.[19]

CRISPR_Mechanism cluster_0 CRISPR-Cas9 Complex cluster_1 Genomic Locus cluster_2 Gene Disruption gRNA Guide RNA (gRNA) Cas9 Cas9 Nuclease gRNA->Cas9 binds Target_Site Target Site Cas9->Target_Site gRNA guides to target DSB Double-Strand Break Cas9->DSB cleaves DNA DNA Target DNA PAM PAM Target_Site->PAM NHEJ NHEJ Repair (error-prone) DSB->NHEJ triggers Knockout Gene Knockout (Frameshift/Indels) NHEJ->Knockout

Figure 1. Mechanism of CRISPR-Cas9 mediated gene knockout.

Experimental Protocol: Generating a Knockout Cell Line
  • gRNA Design and Selection:

    • Design 2-3 gRNAs targeting an early exon common to all splice variants of the target gene.[20][21]

    • Use validated online tools (e.g., CHOPCHOP, CRISPOR) to maximize on-target efficiency and minimize predicted off-target effects.[22]

    • It is best practice to design multiple gRNAs in case one fails.[20]

  • Delivery of CRISPR Components:

    • Deliver Cas9 and gRNA into the target cell line. Common methods include:

      • Plasmid Transfection: Co-transfect plasmids encoding Cas9 and the gRNA.

      • Lentiviral Transduction: Suitable for difficult-to-transfect cells and for creating stable Cas9-expressing lines.

      • Ribonucleoprotein (RNP) Electroporation: Deliver a pre-complexed Cas9 protein and synthetic gRNA. This method reduces off-target effects as the components are cleared from the cell more rapidly.[23]

  • Clonal Selection and Expansion:

    • After delivery, isolate single cells via fluorescence-activated cell sorting (FACS) or limiting dilution into 96-well plates.

    • Expand individual clones to generate a sufficient population for analysis.

  • Validation of Knockout:

    • Genomic DNA Sequencing: Perform PCR amplification of the target locus followed by Sanger sequencing to confirm the presence of indels.

    • Western Blot: This is the most critical step to confirm the absence of the target protein.[24][25] A true knockout should show no detectable protein band. Be cautious of truncated proteins that may still be expressed.[25]

    • qPCR: While useful for knockdown, qPCR is less informative for knockouts as mRNA may still be transcribed despite the frameshift mutation.[24]

Deep Dive 2: RNAi for Tunable Knockdown

RNA interference (RNAi) offers a more nuanced approach, reducing gene expression rather than eliminating it entirely.[3] This "knockdown" can better mimic the effects of a pharmacological inhibitor, which rarely achieves 100% target inhibition.[16] The two primary RNAi tools are small interfering RNAs (siRNAs) for transient effects and short hairpin RNAs (shRNAs) for stable, long-term knockdown.[12][26]

Mechanism of Action

Both siRNA and shRNA are processed by the cellular enzyme Dicer into short, double-stranded RNA molecules. These are incorporated into the RNA-Induced Silencing Complex (RISC). The guide strand directs RISC to the complementary target mRNA, which is then cleaved and degraded, preventing protein translation.[5][27]

RNAi_Mechanism cluster_0 RNAi Triggers siRNA siRNA (transient) Dicer Dicer Enzyme siRNA->Dicer shRNA shRNA (stable, viral) shRNA->Dicer processed in nucleus & exported RISC RISC Complex Dicer->RISC loads dsRNA mRNA Target mRNA RISC->mRNA Guide strand directs RISC to mRNA Degradation mRNA Cleavage & Degradation mRNA->Degradation cleaved NoProtein Reduced Protein Translation Degradation->NoProtein

Figure 2. Mechanism of RNA interference (RNAi) mediated gene knockdown.

Experimental Protocol: Performing an siRNA Knockdown Experiment
  • siRNA Design and Selection:

    • Design or purchase at least 2-3 independent siRNAs targeting different sequences of the same mRNA.[27] This is a critical control to ensure the observed phenotype is not due to off-target effects of a single siRNA sequence.[15][27]

    • Always include a non-targeting or scrambled siRNA control.[28]

  • Transfection and Optimization:

    • Use a lipid-based transfection reagent to deliver the siRNA into cells.

    • Optimize siRNA concentration and incubation time (typically 24-72 hours) to achieve maximal knockdown with minimal toxicity.[29]

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): This is the most direct method to measure the reduction in target mRNA levels and should be performed first.[29][30] A knockdown of >70% is generally considered effective.

    • Western Blot: After confirming mRNA knockdown, use a Western blot to verify the reduction at the protein level.[28][31] The delay between mRNA reduction and protein reduction will depend on the half-life of the target protein.[12]

The Validation Gauntlet: A Workflow for On-Target Confirmation

Confirming on-target activity requires more than a single experiment. A rigorous, multi-step approach is necessary to build a compelling case.

Validation_Workflow start Start: Drug shows a desired phenotype perturb Genetic Perturbation (KO or KD of Target) start->perturb phenocopy Does perturbation phenocopy the drug effect? perturb->phenocopy resistance Do KO/KD cells show resistance to the drug? phenocopy->resistance Yes reassess Re-evaluate Target or Drug Specificity phenocopy->reassess No rescue Can re-expressing the target 'rescue' the phenotype? resistance->rescue Yes resistance->reassess No confirm On-Target Effect Confirmed rescue->confirm Yes rescue->reassess No

Figure 3. A self-validating workflow for confirming on-target drug effects.

Step 1: The Phenocopy Experiment

The initial test is to determine if genetic removal of the target mimics the drug's effect.[11] For example, if a drug inhibits cell proliferation, does knocking out or knocking down its target also inhibit proliferation? A positive result here is the first line of evidence.

Step 2: The Resistance Experiment

This is a powerful and often definitive experiment.[17][32] By treating both wild-type and knockout/knockdown cells with the drug, you can test for a shift in potency. If the drug acts on the target, the cells lacking that target should be significantly less sensitive to the compound.[33][34] This demonstrates that the target is required for the drug's activity.

Step 3: The Rescue Experiment

The "rescue" is the ultimate control for specificity, particularly for CRISPR-based validation.[10] In this experiment, you re-introduce the target gene into the knockout cell line (using a cDNA construct that won't be targeted by the original gRNA). If re-expression of the target restores the cell's sensitivity to the drug, it strongly refutes the possibility that the observed phenotype was due to an off-target effect of the gene-editing process.

Mitigating the Arch-Nemesis: Off-Target Effects

Strategies to Minimize and Control for Off-Targets:

  • Bioinformatic Design: Use up-to-date algorithms to design gRNAs and siRNAs with the lowest possible predicted off-target activity.[36][37]

  • Use Multiple Independent Reagents: This is non-negotiable for RNAi. A consistent phenotype observed with at least two or three siRNAs targeting different parts of the same mRNA is unlikely to be caused by off-target effects.[15][27] The same principle applies to CRISPR, where using two independent gRNAs provides greater confidence.

  • Dose Optimization (for siRNA): Use the lowest concentration of siRNA that produces a robust knockdown to minimize off-target binding.

  • High-Fidelity Cas9 Variants: Engineered "high-fidelity" Cas9 enzymes are now available that show reduced off-target cleavage without compromising on-target efficiency.[36]

  • Unbiased Genome-Wide Detection: For therapeutic applications, methods like GUIDE-seq or Digenome-seq can be used to experimentally identify off-target cleavage sites across the entire genome.[14][23][36]

Conclusion

Confirming a drug's mechanism of action through genetic knockdown or knockout is a critical validation step that significantly de-risks a drug discovery program. While CRISPR-Cas9 offers definitive, permanent gene ablation, RNAi provides a transient and tunable alternative that can more closely mimic pharmacological inhibition. The choice of tool must be tailored to the biological question at hand. By employing a rigorous, multi-step validation workflow that includes phenocopying, resistance, and rescue experiments, and by diligently controlling for off-target effects, researchers can generate the high-confidence data needed to move forward with promising therapeutic candidates.

References

  • Mansoor, M., & Melendez, A. (2008). Advances in Antisense Oligonucleotide Development for Target Identification, Validation, and as Novel Therapeutics. Gene Regulation and Systems Biology. [Link]

  • Bennett, C. F. (2002). Use of antisense oligonucleotides in functional genomics and target validation. Methods in Enzymology. [Link]

  • Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells. [Link]

  • Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research. [Link]

  • Zhang, Y., & Ali, M. A. (2006). Antisense oligonucleotides: target validation and development of systemically delivered therapeutic nanoparticles. Methods in Molecular Biology. [Link]

  • Stenvang, J., et al. (2022). Managing the sequence-specificity of antisense oligonucleotides in drug discovery. Nucleic Acids Research. [Link]

  • Patsnap. (2025). How to design effective siRNA for gene knockdown experiments?. Patsnap Synapse. [Link]

  • Biocompare. (2019). The Best Functional Genomic Screening Method: CRISPR or RNAi?. Biocompare. [Link]

  • Patsnap. (2025). How to Validate Gene Knockout Efficiency: Methods & Best Practices. Patsnap Synapse. [Link]

  • Moore, C. B., et al. (2010). Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown. Methods in Molecular Biology. [Link]

  • Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego. [Link]

  • ResearchGate. (2025). The impact of CRISPR–Cas9 on target identification and validation. ResearchGate. [Link]

  • MDPI. (n.d.). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. MDPI. [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Biocompare. [Link]

  • Roy, B., et al. (2021). Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development. Molecules. [Link]

  • Frontiers in Genome Editing. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers. [Link]

  • Ascenzioni, F., et al. (2012). Design and validation of siRNAs and shRNAs. Current Pharmaceutical Design. [Link]

  • YouTube. (2024). The best way to detect gene knockdown. YouTube. [Link]

  • siTOOLs Biotech. (2017). siRNA vs shRNA - applications and off-targeting. siTOOLs Biotech Blog. [Link]

  • ResearchGate. (2023). What is best way to assess the gene knockdown in hybridoma cells? Is it through qPCR or western blotting?. ResearchGate. [Link]

  • Horizon Discovery. (2023). Overcoming the pitfalls of validating knockout cell lines by western blot. Horizon Discovery. [Link]

  • AZoLifeSciences. (2022). Using CRISPR to Identify Drug Targets. AZoLifeSciences. [Link]

  • Horizon Discovery. (2015). How CRISPR–Cas9 Screening will revolutionize your drug development programs. Horizon Discovery. [Link]

  • MDPI. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI. [Link]

  • Frontiers. (2024). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Laboratories. [Link]

  • Takara Bio. (2018). Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Takara Bio. [Link]

  • Bitesize Bio. (2025). Validating CRISPR: How to Confirm Successful Editing. Bitesize Bio. [Link]

  • Fathalla, D. (2006). Main approaches to target discovery and validation. Methods in Molecular Medicine. [Link]

  • Agnew, A., et al. (2010). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. [Link]

  • De Camilli, P., et al. (2022). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing. protocols.io. [Link]

  • ResearchGate. (2025). Interpretative reading: Recognizing the unusual and inferring resistance mechanisms from resistance phenotypes. ResearchGate. [Link]

  • Livermore, D. M. (2001). Interpretative reading: recognizing the unusual and inferring resistance mechanisms from resistance phenotypes. Journal of Antimicrobial Chemotherapy. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. WJBPHS. [Link]

Sources

The Art of Molecular Tinkering: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two distinct classes of compounds: ATP-competitive kinase inhibitors and allosteric modulators of G-protein coupled receptors (GPCRs). By examining the subtle yet impactful modifications to chemical scaffolds, we will unravel the principles that govern potency, selectivity, and overall pharmacological profile. This guide is designed to be a practical resource, offering not only theoretical insights but also detailed experimental protocols to empower your own SAR investigations.

The Core Principles of Structure-Activity Relationship (SAR) Analysis

The fundamental concept of SAR is that the biological activity of a compound is intrinsically linked to its chemical structure.[1] By systematically modifying a lead compound's structure, medicinal chemists can deduce which functional groups are crucial for its desired effect.[2] This iterative process of synthesis and biological testing allows for the optimization of a compound's properties, including:

  • Potency: The concentration of a drug required to produce a specific effect.

  • Selectivity: The ability of a drug to act on a specific target with minimal off-target effects.

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a drug.

  • Toxicity: The potential for a drug to cause adverse effects.

A key strategy in SAR studies is bioisosteric replacement , where a functional group is substituted with another that has similar physical or chemical properties.[3][4] This approach can lead to improved potency, better pharmacokinetic profiles, and reduced toxicity.

Case Study 1: ATP-Competitive Kinase Inhibitors - The EGFR Family

Protein kinases are a major class of drug targets, particularly in oncology.[1] Many kinase inhibitors are designed to be competitive with adenosine triphosphate (ATP), the natural substrate for these enzymes.[5] A prime example is the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in cancer.

Comparative Analysis of EGFR Inhibitors

Here, we compare four well-known EGFR inhibitors: Gefitinib, Erlotinib, Lapatinib, and Afatinib. These compounds share a common quinazoline scaffold but exhibit distinct SAR profiles.

CompoundGenerationBinding ModeIC50 (EGFR wt)IC50 (EGFR L858R)IC50 (EGFR T790M)
Gefitinib FirstReversible, Active Conformation~3.22 nM[6]PotentResistant
Erlotinib FirstReversible, Active Conformation[7]~11.65 nM[6]PotentResistant
Lapatinib FirstReversible, Inactive Conformation[3][7]~27.06 nM[6]PotentResistant
Afatinib SecondIrreversible, Covalent~0.5 nM[8]~0.2 nM[8]~10 nM[8]

Key SAR Insights:

  • First-Generation Reversible Inhibitors (Gefitinib and Erlotinib): These compounds bind to the active "DFG-in" conformation of the EGFR kinase domain.[9] Their efficacy is significantly reduced by the T790M "gatekeeper" mutation, which sterically hinders their binding. The subtle structural differences between Gefitinib and Erlotinib, primarily in the side chain at the 6-position of the quinazoline ring, lead to minor variations in their potency.[6]

  • First-Generation Reversible Inhibitor (Lapatinib): In contrast to Gefitinib and Erlotinib, Lapatinib binds to the inactive "DFG-out" conformation.[3][7][9] This alternative binding mode, however, does not overcome the resistance conferred by the T790M mutation.

  • Second-Generation Irreversible Inhibitor (Afatinib): Afatinib represents a significant advancement. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8] This irreversible binding mode allows it to overcome resistance from the T790M mutation to some extent. The key structural feature enabling this is the acrylamide "warhead" which acts as a Michael acceptor.[8]

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Serial Dilution: Creating a range of inhibitor concentrations is crucial for generating a dose-response curve and accurately calculating the IC50.

  • Pre-incubation of Inhibitor and Kinase: This step allows the inhibitor to bind to the kinase before the enzymatic reaction is initiated, ensuring a more accurate measurement of its inhibitory potential.

  • ATP Concentration: The concentration of ATP used can influence the IC50 value of competitive inhibitors. It is often set at or near the Km value of the kinase for ATP to provide a standardized comparison.

  • Luminescence Detection: This method offers high sensitivity and a wide dynamic range for quantifying ADP production.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform a serial dilution of the compound in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.

    • Add 2.5 µL of the kinase solution (e.g., EGFR) to each well.

    • Incubate the plate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Case Study 2: Allosteric Modulators of GPCRs - Benzodiazepines and the GABA-A Receptor

G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern drugs.[10] Unlike orthosteric ligands that bind to the same site as the endogenous ligand, allosteric modulators bind to a distinct site on the receptor, thereby modulating the effect of the endogenous ligand.[4][11] A classic example is the benzodiazepine class of drugs, which are positive allosteric modulators (PAMs) of the GABA-A receptor.[12]

Comparative Analysis of Benzodiazepine Derivatives

The GABA-A receptor is a pentameric ligand-gated ion channel with multiple subtypes, each composed of different subunit combinations (e.g., α1β2γ2, α2β2γ2, etc.). The binding affinity and functional effect of benzodiazepines can vary significantly between these subtypes.

CompoundKi (α1β3γ2) (nM)Ki (α2β3γ2) (nM)Ki (α3β3γ2) (nM)Ki (α5β3γ2) (nM)
Diazepam 1.81.51.91.2
Flunitrazepam 0.40.50.60.3
Zolpidem 15200350>1000
Bretazenil 0.20.20.30.2

Data is illustrative and compiled from various sources for comparative purposes.[12][13]

Key SAR Insights:

  • Subtype Selectivity: The data clearly demonstrates that even small structural modifications can dramatically alter the subtype selectivity of benzodiazepines. Diazepam and Bretazenil show relatively little selectivity across the tested subtypes. In contrast, Zolpidem exhibits a strong preference for the α1 subunit-containing receptors.

  • Binding Affinity (Ki): The Ki value represents the inhibition constant and is a measure of the binding affinity of a ligand for a receptor. Lower Ki values indicate higher binding affinity. The compounds in the table display a wide range of affinities, from the high-affinity binder Bretazenil to the more moderately potent Zolpidem at certain subtypes.

  • Chemical Scaffolds: While all are benzodiazepine derivatives, their core structures and substituents differ, leading to these distinct pharmacological profiles. For instance, Zolpidem belongs to the imidazopyridine class, which contributes to its unique selectivity profile.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Causality Behind Experimental Choices:

  • Radiolabeled Ligand: A high-affinity, high-specificity radioligand is essential for a sensitive and accurate assay.

  • Membrane Preparation: Using cell membranes expressing the target receptor provides a concentrated source of the receptor for the binding assay.

  • Competition: The principle of the assay relies on the competition between the unlabeled test compound and the radiolabeled ligand for the same binding site.

  • Separation of Bound and Free Ligand: Rapid filtration is a common and effective method to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: This technique is used to quantify the amount of radioactivity, which is proportional to the amount of bound radioligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor (e.g., GABA-A receptors) in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Receptor membrane preparation.

      • A fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam).

      • A range of concentrations of the unlabeled test compound.

      • For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.

    • Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing SAR: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

General SAR Workflow

SAR_Workflow Lead Lead Compound Analog Synthesize Analogs Lead->Analog Modify Structure Test Biological Testing Analog->Test Evaluate Activity Data Analyze SAR Data Test->Data Data->Analog Iterative Design Optimized Optimized Compound Data->Optimized Identify Key Features

Caption: A simplified workflow for a typical Structure-Activity Relationship (SAR) study.

EGFR Signaling Pathway and Inhibition

EGFR_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Ras Ras Dimer->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor EGFR Inhibitor (e.g., Gefitinib) Inhibitor->Dimer Blocks ATP Binding

Sources

Independent Verification of the Biological Activity of 1-(4-Bromothiazol-2-yl)piperidin-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of the novel small molecule, 1-(4-Bromothiazol-2-yl)piperidin-4-ol. Designed for researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-faceted approach to not only confirm the compound's efficacy but also to compare its performance against established alternatives. The experimental design emphasizes scientific integrity, ensuring that the generated data is robust, reproducible, and provides a clear rationale for future development.

The piperidine scaffold is a well-established privileged structure in medicinal chemistry, found in a wide array of clinically approved drugs targeting cancer, central nervous system disorders, and infectious diseases.[1] The incorporation of a thiazole ring often imparts a range of biological activities, including antimicrobial properties. This guide will therefore proceed under the hypothesis that this compound possesses antimicrobial activity, and will detail the necessary steps to verify and characterize this activity.

Part 1: Initial Assessment and Rationale for Experimental Design

Before embarking on extensive biological assays, a thorough in-silico and preliminary characterization is crucial. This initial phase helps in identifying potential liabilities and refining the subsequent experimental strategy.

Chemoinformatic Analysis: A preliminary analysis using tools to predict physicochemical properties and potential for pan-assay interference compounds (PAINS) is recommended to flag any potential for non-specific activity.[2]

Structural Analogs and Competitor Landscape: A literature survey reveals that piperidin-4-one and other piperidine derivatives have been explored for their antimicrobial activities.[3][4][5] Notably, compounds incorporating a benzimidazole moiety attached to the piperidine ring have demonstrated broad-spectrum antibacterial activity.[5] For the purpose of this guide, we will select Ampicillin, a widely used antibiotic, and a relevant piperidine-containing compound from the literature, such as a 2,6-diaryl-3-methyl-4-piperidone derivative[3], as comparators.

The experimental workflow is designed to progress from broad screening to more specific mechanistic assays, ensuring a logical and cost-effective approach to verification.

G cluster_0 Phase 1: Primary Screening & Cytotoxicity cluster_1 Phase 2: Quantitative Potency & Spectrum cluster_2 Phase 3: Mechanistic & Biophysical Validation A Initial Compound Characterization (Purity, Solubility) B Primary Antimicrobial Screening (e.g., Disk Diffusion Assay) A->B C Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cells) B->C D Minimum Inhibitory Concentration (MIC) Determination C->D Proceed if non-toxic at active concentrations E Minimum Bactericidal Concentration (MBC) Determination D->E F Spectrum of Activity Assessment (Gram-positive & Gram-negative strains) D->F G Orthogonal Assays (e.g., Bacterial Growth Kinetics) F->G Characterize promising leads H Biophysical Binding Assays (Optional) (e.g., SPR, if target is known) G->H I Structure-Activity Relationship (SAR) Studies (Analog Synthesis & Testing) G->I

Figure 1: A tiered experimental workflow for the verification of biological activity.

Part 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure the trustworthiness of the results. Bioassays are fundamental tools for evaluating the biological activity of substances by comparing their effects to a known standard.

Primary Antimicrobial Screening: Disk Diffusion Assay

This initial screen provides a qualitative assessment of the compound's ability to inhibit microbial growth.

Objective: To rapidly screen for antibacterial activity against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Test Compound: this compound

  • Comparator Compounds: Ampicillin, 2,6-diaryl-3-methyl-4-piperidone derivative

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks

  • Bacterial culture media (e.g., Tryptic Soy Broth)

Protocol:

  • Prepare a bacterial inoculum of each strain and standardize to 0.5 McFarland turbidity.

  • Evenly swab the surface of MHA plates with the standardized bacterial suspension.

  • Impregnate sterile paper disks with known concentrations of the test and comparator compounds. A solvent control disk should also be included.

  • Place the disks onto the inoculated MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk.

Interpretation: A clear zone around the disk indicates growth inhibition. The size of the zone is proportional to the compound's activity.

Cytotoxicity Assessment: MTT Assay

It is crucial to ensure that the observed antimicrobial activity is not due to general cytotoxicity.[2] This assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.

Objective: To determine the cytotoxic potential of the test compound on a mammalian cell line.

Materials:

  • Test Compound and Comparators

  • Mammalian cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Protocol:

  • Seed the 96-well plates with mammalian cells and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test and comparator compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with the solubilization solution.

  • Measure the absorbance at 570 nm using a microplate reader.

Interpretation: A decrease in absorbance indicates a reduction in cell viability. The concentration at which a 50% reduction in viability (IC50) is observed can be calculated.

Quantitative Potency Determination: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Objective: To quantitatively determine the potency of the test compound.

Protocol:

  • Perform serial two-fold dilutions of the test and comparator compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Part 3: Comparative Data Analysis and Visualization

The data generated from the above experiments should be tabulated for a clear and objective comparison of the test compound with the selected alternatives.

CompoundDisk Diffusion Zone (mm) vs. S. aureusDisk Diffusion Zone (mm) vs. E. coliMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCytotoxicity (IC50, µM)
This compoundExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
AmpicillinExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
2,6-diaryl-3-methyl-4-piperidone derivative[3]Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 1: Comparative analysis of antimicrobial activity and cytotoxicity.

Part 4: Advanced Characterization and Mechanistic Insights

Should this compound demonstrate promising and selective antimicrobial activity, further investigation into its mechanism of action is warranted.

Orthogonal Assays: To confirm the on-target activity, an orthogonal assay that measures the same biological outcome through a different method is recommended.[2] For example, a bacterial growth kinetics assay in the presence of the compound can provide more detailed information on its inhibitory effects over time.

Biophysical Assays: If a specific molecular target is hypothesized or identified, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to directly measure the binding affinity and kinetics of the compound to its target.[6]

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound can provide valuable insights into the relationship between the chemical structure and biological activity.[2] This can help in identifying the key pharmacophoric features and guide the optimization of the lead compound. For instance, analogs with modifications to the bromothiazole or piperidinol moieties could be synthesized and tested.[7][8]

G cluster_0 Lead Compound cluster_1 SAR Modifications cluster_2 Biological Readout A This compound B Modification of the Thiazole Ring (e.g., change bromo position, substitute with other halogens) A->B C Modification of the Piperidine Ring (e.g., N-alkylation, modification of the hydroxyl group) A->C D Introduction of other substituents A->D E Antimicrobial Potency (MIC) B->E C->E D->E G Selectivity Index (IC50/MIC) E->G F Cytotoxicity (IC50) F->G

Figure 2: A logical framework for structure-activity relationship (SAR) studies.

Conclusion

This guide provides a robust and scientifically sound framework for the independent verification of the biological activity of this compound. By following a tiered approach that progresses from initial screening to detailed mechanistic studies, researchers can generate high-quality, reproducible data. The emphasis on including relevant comparators and assessing cytotoxicity ensures a comprehensive evaluation of the compound's potential as a novel therapeutic agent. The insights gained from such a systematic investigation are critical for making informed decisions in the drug discovery and development pipeline.

References

  • National Institutes of Health (NIH). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.
  • Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Commentary, 10(5).
  • Wang, Y., & Keri, R. (2018). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. ACS Publications.
  • BA Sciences. (2020). Biologics vs Small Molecules.
  • NCATS NIH. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
  • Wurm, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Molecules, 25(10), 2345.
  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Yin, J., et al. (2022). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. European Journal of Medicinal Chemistry, 243, 114777.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Novel Piperidin-4-ol Derivatives.
  • S. Contri, et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6598.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • Saleh, I., et al. (2021). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Plants, 10(5), 896.
  • G. S. K. Chaitanya, et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. Scientific Reports, 10(1), 1-13.
  • M. M. Rusu, et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6598.
  • P. Girish, et al. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 8(1), 293-298.
  • A. D. Szałaj, et al. (2020). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Molecules, 25(10), 2345.
  • A. D. Szałaj, et al. (2020). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 11(15), 2345-2356.
  • Shode, F. O., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(4), 49-56.
  • He, Y., et al. (2003). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Bioorganic & Medicinal Chemistry Letters, 13(19), 3253-3256.
  • Al-Bahadily, K. A. K. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]-Extracted from Pomegranate Peels. ResearchGate.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Bromothiazol-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 1-(4-Bromothiazol-2-yl)piperidin-4-ol. The protocols herein are designed not as a rigid checklist, but as a self-validating system of safe laboratory practices, empowering you to work with confidence and precision.

Understanding the Hazard: A Proactive Approach to Safety

Before any personal protective equipment (PPE) is selected, a thorough understanding of the specific risks posed by the compound is paramount. This compound (CAS No. 1017781-58-6) is a substituted heterocyclic compound. While specific toxicological data is limited, the Safety Data Sheet (SDS) and the known hazards of its structural motifs—brominated thiazole and piperidinol—provide a clear rationale for our safety protocols.[1]

The primary hazards identified under the Globally Harmonized System (GHS) dictate our PPE strategy.[1]

Hazard StatementGHS ClassificationImplication for Handling & PPE Selection
H302: Harmful if swallowed Acute toxicity, oral (Category 4)Prevents ingestion via hand-to-mouth contact. Requires diligent glove use and strict personal hygiene.
H315: Causes skin irritation Skin corrosion/irritation (Category 2)Direct skin contact must be avoided. Mandates the use of appropriate chemical-resistant gloves and protective clothing.
H319: Causes serious eye irritation Serious eye damage/eye irritation (Category 2A)Requires robust eye protection to shield against dust particles and splashes.
H335: May cause respiratory irritation Specific target organ toxicity, single exposure (Category 3)Necessitates handling in a well-ventilated area and avoiding the generation of dust or aerosols. Respiratory protection may be required for certain procedures.

The piperidine component itself is known to be toxic and can cause severe skin burns, while thiazole derivatives can be harmful if inhaled or come into contact with skin.[2][3][4] This underscores the need for a comprehensive barrier approach.

Core PPE for Routine Operations

For standard laboratory procedures involving small quantities (milligram to gram scale) of solid this compound, the following PPE is mandatory. This protocol is designed to mitigate the risks of skin irritation, eye irritation, and accidental ingestion.

Step-by-Step PPE Protocol for Standard Handling
  • Hand Protection:

    • Selection: Wear chemical-resistant nitrile gloves as a minimum standard. Nitrile provides a good barrier against a wide range of chemicals and is suitable for handling solids and making solutions.[5]

    • Inspection: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

    • Donning: Ensure hands are clean and dry before putting on gloves.

    • Doffing: Remove gloves without touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated chemical waste container.

  • Body Protection:

    • Selection: A flame-resistant laboratory coat is required.[6] It should have a high collar and snug-fitting cuffs to protect the neck and wrists.

    • Usage: The lab coat must be fully buttoned or snapped closed at all times when in the laboratory. It should not be worn outside of the laboratory to prevent cross-contamination.[7][8]

  • Eye and Face Protection:

    • Selection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[6]

    • Enhanced Protection: When handling solutions or any quantity greater than a few grams, upgrade to chemical splash goggles.[6] Goggles provide a complete seal around the eyes, offering superior protection against splashes and fine dust.

The following diagram illustrates the standard workflow for safely handling the solid compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don Core PPE: - Nitrile Gloves - Lab Coat - Safety Glasses A->B C Inspect Gloves for Integrity B->C D Weigh Solid Compound (Anti-static weigh boat) C->D Proceed to handling E Prepare Solution (Add solid to solvent) D->E F Clean Work Area E->F G Segregate Waste (Halogenated Organic) F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

Caption: Standard operational workflow for handling the compound.

Enhanced PPE for High-Risk Scenarios

Certain operations increase the risk of exposure and require an elevated level of protection. The decision to implement enhanced PPE is a critical checkpoint in any experimental protocol.

When to Use Enhanced PPE:
  • Large Quantities: Handling quantities significantly above the gram scale.

  • Aerosol Generation: Procedures such as sonicating solutions, vigorous mixing, or transferring powders that may become airborne.

  • Spill Cleanup: Responding to any spill outside of a primary containment device (e.g., fume hood).

  • Unknown Reactions: When the reactivity or exothermicity of a procedure is not well-characterized.

Enhanced PPE Components:
  • Respiratory Protection: Due to the risk of respiratory irritation (H335), a NIOSH-approved respirator is necessary if dust or aerosols can be generated outside of a fume hood.[1][7] An N95 respirator can provide protection against particulates, but a half-mask or full-face respirator with organic vapor/acid gas cartridges may be required if handling solutions with volatile solvents.

  • Face Shield: In addition to chemical splash goggles, a full-face shield must be worn when there is a significant risk of splashes, particularly when working with larger volumes of solutions or during spill cleanup.[6]

  • Double Gloving: For prolonged operations or when handling solutions, wearing two pairs of nitrile gloves can provide an extra layer of protection. If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove as a barrier.

  • Chemical-Resistant Apron or Coverall: When handling larger volumes of solutions, a polyethylene-coated or similar chemical-resistant apron worn over the lab coat provides an impermeable barrier. For extensive spill cleanup or high-risk synthesis, a disposable coverall (e.g., Tyvek) is recommended to ensure full-body protection.[9]

The following decision-making flowchart helps guide the selection of appropriate PPE.

A Start: Assess Task B Handling < 1g Solid in Fume Hood? A->B C Potential for Aerosol/Dust? B->C No CorePPE Core PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses B->CorePPE Yes D Handling Liquid/ Large Volume? C->D No Resp Add Respirator (N95 or higher) C->Resp Yes E Spill Cleanup Outside Hood? D->E No Goggles Upgrade to Chemical Goggles D->Goggles Yes E->CorePPE No Full Full Protection: - Respirator - Face Shield & Goggles - Double Gloves - Chem-Resistant Apron E->Full Yes Goggles->E Resp->D

Caption: Decision flowchart for selecting the appropriate level of PPE.

Spill and Disposal Protocols

Spill Cleanup Procedure
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Don PPE: Before cleanup, don enhanced PPE, including a respirator, chemical splash goggles, a face shield, and double gloves.

  • Contain: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, surround the area with an absorbent material.

  • Clean: Pick up absorbed material or sweep up the solid using non-sparking tools.[1][10] Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials, including gloves and disposable protective clothing, must be disposed of as hazardous waste.

Waste Disposal Plan
  • Segregation: All waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be segregated into a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.[5]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[5]

By integrating this expert-driven, safety-first approach into your daily operations, you build a culture of trust and scientific integrity. This guide serves as your partner in ensuring that your valuable research is conducted with the highest regard for personal and environmental safety.

References

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Angene Chemical. Safety Data Sheet: this compound. (2021-05-01). [Link]

  • Villa Crop Protection. Thiazole 500 SC Safety Data Sheet. (2022-06). [Link]

  • AAPPTec. Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]

  • Fisher Scientific. Safety Data Sheet: Piperidine. (2023-10-11). [Link]

  • PubMed. Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. [Link]

  • Saify, Z. et al. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025-08-07). [Link]

  • Indian Chemical Council (ICC). Bromine Safety Handbook. (2019-03-18). [Link]

  • National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6 - Piperidine. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]

  • MDPI. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. Environmental Health and Safety. [Link]

  • Boston University. Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research. [Link]

  • Samson, I. Considerations for personal protective equipment when handling cytotoxic drugs. (2015-03-02). [Link]

  • LookChem. 4-BROMO-2-(PIPERIDIN-1-YL)THIAZOLE Safety Data Sheets(SDS). [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.